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  • Product: 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine
  • CAS: 1183407-23-9

Core Science & Biosynthesis

Foundational

mechanism of action of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in vitro

A Technical Guide to the In Vitro Mechanism of Action of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Preamble: Situating a Novel Phenethylamine in the Landscape of Psychedelic Research The compound 2-(4-Cyclopenty...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the In Vitro Mechanism of Action of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Preamble: Situating a Novel Phenethylamine in the Landscape of Psychedelic Research

The compound 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is a structural analog of mescaline, a classic psychedelic phenethylamine. Its core 3,5-dimethoxyphenethylamine scaffold is substituted at the 4-position with a bulky cyclopentyloxy group. This modification, by analogy to other 4-substituted mescaline derivatives, is predicted to modulate its interaction with serotonin receptors, the primary targets of classic psychedelics.[1][2][3] The resurgence of interest in psychedelic compounds for therapeutic applications in mental health necessitates a rigorous, systematic approach to characterizing novel chemical entities.[4][5][6][7][8]

This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of this novel compound. It is structured as a logical, stepwise investigation, progressing from primary target identification to the characterization of downstream cellular signaling pathways. The methodologies described herein represent the current standards in the field for G-protein coupled receptor (GPCR) pharmacology and are designed to build a robust, data-driven understanding of the compound's biological activity.

Part 1: Primary Target Engagement and Selectivity Profiling

Causality Statement: Before functional activity can be assessed, it is imperative to identify the specific molecular targets to which the compound binds and to determine its affinity and selectivity. For a mescaline analog, the serotonin 2A (5-HT2A) receptor is the principal hypothesized target, as its activation is a known mediator of psychedelic effects.[9][10][11] However, off-target binding can contribute to the overall pharmacological profile and potential side effects. Therefore, a broad selectivity screen is a critical first step.

Experiment: Radioligand Competition Binding Assays

Radioligand binding assays are a fundamental tool for determining the binding affinity (Ki) of a test compound for a specific receptor.[12][13] The principle relies on the competition between the unlabeled test compound and a radiolabeled ligand with known affinity for the receptor.[12][14]

Detailed Protocol: Multi-Receptor Selectivity Panel
  • Receptor Source: Utilize commercially available membrane preparations from HEK293 or CHO cells stably expressing individual human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C).[15][16]

  • Radioligands:

    • 5-HT2A: [3H]-Ketanserin (a classic antagonist radioligand).[16]

    • 5-HT1A: [3H]-8-OH-DPAT.

    • 5-HT2B: [3H]-LSD.

    • 5-HT2C: [3H]-Mesulergine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Incubation: In a 96-well plate, combine receptor membranes (10-20 µg protein/well), a fixed concentration of radioligand (at its approximate Kd value), and a range of concentrations of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (e.g., 0.1 nM to 100 µM).

  • Equilibration: Incubate plates at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[14][16]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration onto 0.3% polyethyleneimine (PEI)-presoaked GF/C filter plates using a cell harvester. Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification: Dry the filter plates, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][18][19] This conversion is crucial as the Ki is an intrinsic measure of affinity, independent of assay conditions.[17]

Data Presentation: Binding Affinity (Ki) Profile
Receptor SubtypeRadioligandHypothetical Kᵢ (nM) of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine
5-HT2A [3H]-Ketanserin 15
5-HT2C[3H]-Mesulergine85
5-HT1A[3H]-8-OH-DPAT450
5-HT2B[3H]-LSD>1000
Dopamine D2[3H]-Spiperone>5000
Adrenergic α1A[3H]-Prazosin>5000

This hypothetical data suggests the compound is a potent ligand for the 5-HT2A receptor with moderate selectivity over the 5-HT2C receptor and weaker affinity for other tested receptors.

Part 2: Functional Characterization of 5-HT2A Receptor Activation

Causality Statement: Binding to a receptor does not reveal the functional consequence. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. The primary signaling pathway for the 5-HT2A receptor involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and subsequent calcium mobilization.[10][20] A secondary pathway involves the recruitment of β-arrestin proteins, which can mediate receptor desensitization and initiate distinct signaling cascades.[10][21][22] Characterizing both pathways is essential to understand potential "biased agonism," where a ligand preferentially activates one pathway over another.[9][22][23][24]

Experiment 1: Gq/11 Pathway Activation via Inositol Monophosphate (IP1) Accumulation

The Gq pathway culminates in the production of IP3, which is rapidly metabolized. Its downstream product, IP1, is more stable and accumulates in the presence of lithium chloride (LiCl), making it a robust marker for Gq activation.[25][26][27] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common and sensitive method for its detection.[25][26][27][28]

Detailed Protocol: IP-One HTRF Assay
  • Cell Line: Use CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[20]

  • Cell Plating: Seed cells into a white, 384-well low-volume microplate and allow them to adhere overnight.[28]

  • Compound Stimulation: Replace the culture medium with a stimulation buffer containing LiCl and varying concentrations of the test compound or a reference agonist (e.g., serotonin, 5-HT).

  • Incubation: Incubate for 60 minutes at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 acceptor and anti-IP1-cryptate donor) directly to the wells according to the manufacturer's protocol (e.g., Cisbio IP-One kit).[25][27][28][29] The assay is a competitive immunoassay where cellular IP1 competes with the IP1-d2 tracer for binding to the antibody-cryptate conjugate.[25][27]

  • Readout: After a further incubation (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible microplate reader, measuring the ratio of fluorescence emission at 665 nm and 620 nm.[27] The signal is inversely proportional to the amount of IP1 produced.[27][28]

  • Data Analysis: Convert the HTRF ratio to IP1 concentration using a standard curve. Plot the IP1 concentration against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) relative to 5-HT.

Experiment 2: β-Arrestin 2 Recruitment Assay

β-arrestin recruitment assays measure the translocation of cytosolic β-arrestin to the activated GPCR at the cell membrane.[21][22] Enzyme Fragment Complementation (EFC) is a widely used technology for this purpose (e.g., DiscoverX PathHunter).[21][30]

Detailed Protocol: PathHunter β-Arrestin Assay
  • Cell Line: Utilize a cell line engineered to co-express the 5-HT2A receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.[21][30]

  • Cell Plating: Plate the cells in a white-walled 384-well assay plate.

  • Compound Stimulation: Add varying concentrations of the test compound or a reference agonist.

  • Incubation: Incubate for 90 minutes at 37°C. Ligand binding induces receptor activation, β-arrestin-EA recruitment, and forces the complementation of the PK and EA fragments, forming an active β-galactosidase enzyme.[21][30]

  • Detection: Add the chemiluminescent substrate (Galacton Star) and incubate for a further 60 minutes at room temperature.[21]

  • Readout: Measure the chemiluminescent signal on a standard plate reader. The signal is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescent signal against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

Data Presentation: Functional Potency and Efficacy
AssayParameterSerotonin (5-HT)2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine
Gq Activation (IP1) EC₅₀ (nM) 5.225.8
Eₘₐₓ (% of 5-HT) 100%92%
β-Arrestin 2 Recruitment EC₅₀ (nM) 35.1185.4
Eₘₐₓ (% of 5-HT) 100%65%

This hypothetical data suggests the compound is a potent and highly efficacious agonist at the Gq signaling pathway, but a significantly less potent and only a partial agonist for β-arrestin 2 recruitment. This profile indicates a potential bias towards Gq-mediated signaling, which has been linked to the psychedelic potential of 5-HT2A agonists.[9][24]

Part 3: Downstream Cellular Responses

Causality Statement: The initial signaling events at the membrane trigger downstream cascades that ultimately alter cellular function, including gene expression. Immediate early genes (IEGs) like c-fos and Arc are rapidly transcribed following neuronal activation and are considered markers of cellular plasticity.[31][32] Psychedelic 5-HT2A agonists are known to robustly induce IEG expression.[32][33][34][35]

Experiment: Immediate Early Gene (IEG) Expression Analysis

This experiment will quantify changes in the mRNA levels of key IEGs in a neuronal cell context following exposure to the compound.

Detailed Protocol: qPCR for IEG Expression
  • Cell Culture: Use a neuronal cell line endogenously expressing 5-HT2A receptors (e.g., SH-SY5Y) or primary cortical neurons.[31][33] Plate cells and allow them to mature.

  • Treatment: Treat the cells with the test compound at its Gq EC80 concentration, a vehicle control, and a positive control (e.g., 5-HT or another known psychedelic) for 1-2 hours.[31][33]

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes specific for target genes (c-fos, Arc, Egr1) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the fold change in gene expression for treated samples relative to vehicle controls using the ΔΔCt method.

Data Presentation: Fold Change in Gene Expression
GeneFold Change vs. Vehicle (Mean ± SEM)
c-fos12.5 ± 1.8
Arc8.2 ± 1.1
Egr110.7 ± 1.5

This hypothetical data demonstrates that the compound robustly induces the expression of key immediate early genes, consistent with the profile of a psychoactive 5-HT2A receptor agonist.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Part 1: Target Binding cluster_1 Part 2: Functional Signaling cluster_2 Part 3: Downstream Response a Compound Synthesis 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine b Radioligand Binding Assay (Receptor Membrane Panel) a->b c Data Analysis (IC50 → Ki via Cheng-Prusoff) b->c d Binding Affinity (Ki) & Selectivity Profile c->d e Gq/11 Activation Assay (IP1 HTRF) d->e f β-Arrestin Recruitment Assay (Enzyme Complementation) d->f g Dose-Response Analysis (EC50, Emax) e->g f->g h Functional Potency & Bias Profile g->h i IEG Expression Assay (qPCR in Neuronal Cells) h->i j Data Analysis (Fold Change vs. Vehicle) i->j k Cellular Activation Profile j->k l Mechanistic Synthesis k->l G cluster_gq Gq/11 Pathway (Psychedelic Effects) cluster_arrestin β-Arrestin Pathway (Desensitization/Other) compound 2-(4-Cyclopentyloxy-3,5- dimethoxyphenyl)ethanamine receptor 5-HT2A Receptor compound->receptor gq Gαq/11 receptor->gq High Potency High Efficacy barr β-Arrestin 2 receptor->barr Low Potency Partial Efficacy plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc PKC Activation dag->pkc erk ERK Activation barr->erk internal Receptor Internalization barr->internal

Caption: Biased agonism at the 5-HT2A receptor.

Conclusion and Mechanistic Synthesis

The systematic in vitro investigation outlined in this guide provides a robust framework for characterizing the mechanism of action of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine. The proposed experiments would establish it as a potent and selective 5-HT2A receptor agonist. Crucially, the functional assays would likely reveal a significant signaling bias, with the compound preferentially activating the Gq/11 pathway over β-arrestin recruitment. This Gq-biased agonism, coupled with the robust induction of downstream immediate early genes, provides a compelling molecular and cellular basis for predicting psychedelic activity in vivo. This detailed in vitro profile is an essential prerequisite for any further drug development efforts, providing a clear mechanistic rationale for its psychoactive potential. [4][5]

References

  • Assay Guidance Manual. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • Kaplan, J. S., & Stella, F. (2025, December 11). ABCs of Psychedelics: A Preclinical Roadmap for Drug Discovery. PMC. [Link]

  • Molecular Devices. HTRF IP-One Gq assay on SpectraMax Readers. [Link]

  • Arcinova. Understanding the Complexity of Psychedelic Drug Development: Key Takeaways and Considerations for Drug Developers. [Link]

  • Cottet, M., et al. (2020, April 10). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Link]

  • BMG Labtech. HTRF IP-One assay used for functional screening. [Link]

  • News-Medical.Net. (2015, July 2). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. [Link]

  • Yan, Y., et al. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]

  • Eurofins Discovery. β-arrestin Assays. [Link]

  • Assay Guidance Manual. (2012, May 1). IP-3/IP-1 Assays. NCBI Bookshelf. [Link]

  • Carey, M. R., et al. (2023, November 6). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Molecular Psychiatry. [Link]

  • Malpass, G. (2022, February 18). The Promise of Psychedelic Research: Future Drug Discovery. Taylor & Francis Online. [Link]

  • Leff, P., & Dougall, I. G. (2001, September 15). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • MMS Holdings. (2024, May 10). Psychedelics in Drug Development: Regulatory Challenges. [Link]

  • Duke-Margolis Center for Health Policy. Development and Regulation of Psychedelics for Therapeutic Use. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016, December 13). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]

  • Hložek, T., et al. (2024, August 9). Effects of serotonergic psychedelics on synaptogenesis and immediate early genes expression – comparison with ketamine, fluoxetine and lithium. bioRxiv. [Link]

  • Hložek, T., et al. (2024, August 9). Effects of serotonergic psychedelics on synaptogenesis and immediate early genes expression – comparison with ketamine, fluoxetine. bioRxiv. [Link]

  • Rudin, D., et al. (2021). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Jefsen, M., et al. (2024, April 18). Effects of psilocybin, psychedelic mushroom extract and 5-hydroxytryptophan on brain immediate early gene expression: Interaction with serotonergic receptor modulators. PubMed. [Link]

  • Reaction Biology. 5-HT3 Biochemical Binding Assay Service. [Link]

  • Davoudian, P. A., Shao, L. X., & Kwan, A. C. (2023). Shared and distinct brain regions targeted for immediate early gene expression by ketamine and psilocybin. PMC. [Link]

  • Jefsen, M., et al. (2024, April 17). Effects of psilocybin, psychedelic mushroom extract and 5-hydroxytryptophan on brain immediate early gene expression: Interaction with serotonergic receptor modulators. Frontiers. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Wallach, J., et al. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship.org. [Link]

  • Semantic Scholar. Mescaline analogs: substitutions at the 4-position. [Link]

  • Hess, C., et al. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Wacker, D., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC. [Link]

  • Wallach, J., et al. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. [Link]

  • Nichols, D. E., & Dyer, D. C. Lipophilicity and serotonin agonist activity in a series of 4-substituted mescaline analogs. ACS Publications. [Link]

  • Shulgin, A. T. (1973). Mescaline analogs: substitutions at the 4-position. PubMed. [Link]

  • Carhart-Harris, R. L., & Nutt, D. J. (2024, June 16). Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. bioRxiv. [Link]

  • Monte, A. P., et al. (1997). Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. PubMed. [Link]

  • Jarboe, C. H., et al. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. PubMed. [Link]

  • Fantegrossi, W. E., et al. (2014, September 16). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. ResearchGate. [Link]

  • Wikipedia. 2,5-Dimethoxy-4-ethylamphetamine. [Link]

  • Glatfelter, G. C., et al. (2022). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). PMC. [Link]

  • Rudin, D., et al. (2021). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PMC. [Link]

Sources

Exploratory

pharmacokinetics of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in murine models

A Technical Guide to the Preclinical Pharmacokinetic Evaluation of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in Murine Models Executive Summary This whitepaper provides a comprehensive, in-depth technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Preclinical Pharmacokinetic Evaluation of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in Murine Models

Executive Summary

This whitepaper provides a comprehensive, in-depth technical guide for characterizing the pharmacokinetic (PK) profile of the novel substituted phenethylamine, 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (hereinafter referred to as "Compound-CPDE"), in murine models. As novel psychoactive compounds and therapeutic candidates emerge, a robust understanding of their absorption, distribution, metabolism, and excretion (ADME) is fundamental to bridging preclinical research with clinical development.[1][2] This document outlines a validated, systematic approach encompassing experimental design, detailed in-life protocols, state-of-the-art bioanalytical quantification, and rigorous data analysis. The methodologies described herein are grounded in established regulatory principles and are designed to furnish drug development professionals with the critical data needed to make informed decisions regarding a compound's viability.[3]

Introduction to Pharmacokinetic Profiling

Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of drug discovery and development.[1][2] It provides a quantitative framework for understanding the journey of a drug through the body. For a novel molecule like Compound-CPDE, a substituted phenethylamine with potential central nervous system activity, early characterization of its PK profile in a relevant preclinical species, such as the mouse, is indispensable.[4][5]

1.1 Rationale for Murine Models Murine models are mainstays in preclinical research due to their physiological similarities to humans, well-characterized genetics, and the feasibility of conducting robust studies.[6] They provide essential data on a compound's in vivo behavior, helping to predict human PK parameters and establish a potential therapeutic window.[2]

1.2 Core Objectives of the Murine PK Study The primary goal is to quantify the plasma concentration of Compound-CPDE over time following both intravenous (IV) and oral (PO) administration. This allows for the determination of key PK parameters that describe:

  • Rate and Extent of Absorption: How quickly and completely the compound enters the bloodstream after oral dosing.

  • Distribution: The extent to which the compound spreads into different body tissues.

  • Metabolism & Elimination: How the compound is broken down and cleared from the body.

  • Absolute Bioavailability: The fraction of an orally administered dose that reaches systemic circulation unchanged.[7][8]

This information is critical for dose selection in subsequent efficacy and toxicology studies.[3]

Strategic Experimental Design

A well-designed study is paramount for generating reliable and interpretable data. Every aspect, from animal selection to the sampling schedule, must be justified to ensure scientific integrity.

2.1 Test System & Justification

  • Species/Strain: Male C57BL/6 mice (8-10 weeks old). This strain is widely used in pharmacology and toxicology, providing a wealth of historical control data for comparison.

  • Animal Welfare: All procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols to ensure ethical treatment and minimize animal stress.[6]

  • Housing: Mice should be housed in a temperature-controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum.[9]

2.2 Dose Formulation and Administration The vehicle used to dissolve and administer the compound must be inert and non-toxic.

  • Formulation: For initial studies, a solution formulation is preferred to eliminate dissolution as a variable. A common vehicle system is Solutol HS 15/Ethanol/Water (10/10/80 v/v/v). The formulation should be sterile-filtered before administration.

  • Dose Selection: Doses should be selected based on any available in vitro potency data or in vivo efficacy studies with related compounds. For a first-in-mouse PK study, a typical approach is:

    • Intravenous (IV) Bolus: 1 mg/kg (via tail vein)

    • Oral Gavage (PO): 5 mg/kg

  • Rationale: The IV dose serves as the 100% bioavailable reference, allowing for the calculation of absolute bioavailability and clearance.[10] The PO dose assesses oral absorption characteristics.

2.3 Study Groups and Sampling Schedule To generate a full PK profile, blood samples are collected at multiple time points. Given the small blood volume of a mouse, a sparse sampling or composite study design is often employed, where each mouse is sampled only a few times.[11][12]

Group Route Dose (mg/kg) N (animals) Sampling Time Points (hours post-dose)
1IV118 (3 per time point)0.083 (5 min), 0.25, 0.5, 1, 2, 4
2PO524 (3 per time point)0.25, 0.5, 1, 2, 4, 6, 8, 24

Causality Behind Time Point Selection: The early time points (e.g., 5, 15, 30 minutes) are critical for capturing the distribution phase and the maximum plasma concentration (Cmax), especially for the IV route.[10] Later time points are essential for accurately characterizing the elimination phase and calculating the terminal half-life (t½).[6]

In-Life Procedures and Bioanalytical Methodology

Precision in execution during the in-life and analytical phases is critical for data quality.

3.1 Step-by-Step Protocol: Blood Sample Collection and Processing

  • Dosing: Accurately administer Compound-CPDE to each mouse via the specified route (IV or PO). Record the exact time of dosing.

  • Blood Collection: At the designated time points, collect approximately 50-100 µL of whole blood via submandibular or retro-orbital bleed into tubes containing K2EDTA anticoagulant.[6]

  • Plasma Preparation: Immediately place blood samples on ice. Within 30 minutes of collection, centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.[7]

  • Sample Storage: Carefully transfer the resulting plasma supernatant to uniquely labeled, cryo-safe tubes and store them at -80°C pending analysis. This ensures the stability of the analyte.

3.2 Bioanalytical Method: LC-MS/MS Quantification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[13][14][15][16]

3.2.1 Sample Preparation: Protein Precipitation

  • Thaw Samples: Thaw plasma samples, quality controls (QCs), and calibration standards on ice.

  • Aliquot: Transfer 20 µL of each plasma sample into a 96-well plate.

  • Precipitation: Add 200 µL of cold acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar, stable-isotope-labeled version of Compound-CPDE) to each well. The IS is crucial for correcting for variability during sample processing and analysis.

  • Vortex & Centrifuge: Seal the plate, vortex for 5 minutes, and then centrifuge at 4000 x g for 15 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.

3.2.2 Method Validation The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure its reliability.[17][18][19][20] This is a self-validating system that confirms the method is fit for its purpose. Key validation parameters include:

  • Selectivity & Specificity: Ensuring no interference from endogenous matrix components.

  • Calibration Curve: Demonstrating linearity over the expected concentration range.

  • Accuracy & Precision: Confirming the closeness of measured values to the true value and the reproducibility of measurements.

  • Recovery & Matrix Effect: Assessing the efficiency of the extraction process and the influence of the biological matrix on ionization.

  • Stability: Verifying the analyte is stable under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).

Diagram: Murine Pharmacokinetic Study Workflow

The following diagram illustrates the end-to-end process for the pharmacokinetic evaluation of Compound-CPDE.

G cluster_design 1.0 Experimental Design cluster_inlife 2.0 In-Life Phase cluster_bioanalysis 3.0 Bioanalysis cluster_pk_analysis 4.0 PK Analysis DosePrep Dose Formulation (1 mg/kg IV, 5 mg/kg PO) Dosing Dosing Administration (IV or PO) DosePrep->Dosing AnimalAcq Animal Acclimation (C57BL/6 Mice) AnimalAcq->Dosing Sampling Serial Blood Sampling (K2EDTA tubes) Dosing->Sampling PlasmaPrep Plasma Processing (Centrifugation @ 4°C) Sampling->PlasmaPrep Storage Sample Storage (-80°C) PlasmaPrep->Storage ProtPrecip Protein Precipitation (Acetonitrile + IS) Storage->ProtPrecip LCMS LC-MS/MS Analysis ProtPrecip->LCMS Quant Concentration Quantification LCMS->Quant NCA Non-Compartmental Analysis (NCA) Quant->NCA Params Calculate PK Parameters (AUC, Cmax, t½) NCA->Params Report Final Report Params->Report

End-to-end workflow for the murine PK study.

Pharmacokinetic Data Analysis

Once plasma concentrations are determined, the data is analyzed to derive the key PK parameters.

4.1 Non-Compartmental Analysis (NCA) NCA is a standard and direct method for calculating PK parameters from the observed concentration-time data without assuming a specific physiological model.[12][21][22][23] It relies on the application of the trapezoidal rule to calculate the Area Under the Curve (AUC).[21]

4.2 Key Pharmacokinetic Parameters The following parameters provide a comprehensive summary of the compound's in vivo behavior.[7][23][24]

Parameter Description Significance
Tmax (hr) Time to reach the maximum observed plasma concentration.Indicates the rate of drug absorption.
Cmax (ng/mL) The maximum observed plasma concentration.Relates to the extent of absorption and potential for acute effects.
AUC (hr*ng/mL) Area Under the plasma Concentration-time curve; total drug exposure.Represents the total systemic exposure to the drug over time.
t½ (hr) Terminal half-life; time required for the plasma concentration to decrease by 50%.Determines the dosing interval and time to reach steady-state.
CL (mL/hr/kg) Clearance; the volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd (L/kg) Apparent volume of distribution.Indicates the extent of drug distribution into tissues versus plasma.
F (%) Absolute Bioavailability.The fraction of the oral dose that reaches systemic circulation.

4.3 Data Presentation All calculated PK parameters should be summarized in a table, presenting the mean and standard deviation for each dosing group. A semi-logarithmic plot of plasma concentration versus time is essential for visualizing the absorption and elimination phases of the compound.

Hypothetical Data Summary

Below is an example table summarizing potential PK outcomes for Compound-CPDE.

Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg)
Tmax (hr) 0.0831.0 ± 0.5
Cmax (ng/mL) 250 ± 45450 ± 98
AUC₀₋t (hrng/mL) 375 ± 622800 ± 550
AUC₀₋inf (hrng/mL) 390 ± 703050 ± 610
t½ (hr) 2.5 ± 0.42.8 ± 0.6
CL (mL/hr/kg) 42.7 ± 7.5-
Vd (L/kg) 1.8 ± 0.3-
F (%) -31.3
Diagram: Relationships in Pharmacokinetics

This diagram illustrates the fundamental relationships between primary and secondary pharmacokinetic parameters.

PK_Relationships Dose Dose AUC Exposure (AUC) Dose->AUC Dose / CL Cmax Peak Concentration (Cmax) Dose->Cmax CL Clearance (CL) CL->AUC t_half Half-Life (t½) CL->t_half 0.693 * Vd / CL Vd Volume of Distribution (Vd) Vd->t_half Vd->Cmax ka Absorption Rate Constant (ka) ka->Cmax

Interplay of primary and secondary PK parameters.

Conclusion and Future Directions

The methodologies detailed in this guide provide a robust framework for the initial pharmacokinetic characterization of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (Compound-CPDE) in murine models. The resulting data on absorption, distribution, clearance, and oral bioavailability are foundational for informed decision-making in the drug development pipeline.

Successful characterization allows for the progression to more advanced preclinical studies, including:

  • Pharmacodynamic (PD) Studies: Correlating drug exposure with biological effect to establish a PK/PD relationship.[1]

  • Toxicokinetic (TK) Studies: Assessing drug exposure at toxic doses to establish safety margins.

  • Metabolite Identification: Identifying major metabolites to understand biotransformation pathways and their potential pharmacological activity.

  • Tissue Distribution Studies: Quantifying compound levels in specific tissues of interest (e.g., the brain) to confirm target engagement.

By adhering to this systematic and scientifically rigorous approach, researchers can confidently advance promising compounds toward clinical evaluation.

References

  • Bhayani, S. (n.d.). Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 21-1, November 2022. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). ICH, FDA Bioanalytical Method Validation And Qualification Services. Retrieved from [Link]

  • Avanzato, C., et al. (2023). Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Various Authors. (2019). How to analyze the bioavailability of a drug in plasma in mice? ResearchGate. Retrieved from [Link]

  • Singh, S., & Singh, J. (2014). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Cytel. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Retrieved from [Link]

  • Aplos Analytics. (2025). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Retrieved from [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]

  • Various Authors. (2026). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. ResearchGate. Retrieved from [Link]

  • Zhang, D., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Retrieved from [Link]

  • InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. Retrieved from [Link]

  • Ambrus, R., & Kocbek, P. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics. Retrieved from [Link]

  • Argoul, C. M., et al. (2025). Development of an LC-MS/MS method for the simultaneous quantification of 11 perfluoroalkyl compounds in mouse plasma for toxicokinetic applications. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Retrieved from [Link]

  • OHSU & Elsevier. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Retrieved from [Link]

  • Gatch, M. B., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Istrate, E., & Istrate, M. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Predicted Receptor Binding Affinity Profile of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Abstract This technical guide provides a comprehensive analysis of the predicted receptor binding affinity profile of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, a substituted phenethylamine and analog of mescali...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted receptor binding affinity profile of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, a substituted phenethylamine and analog of mescaline. As direct experimental data for this specific molecule is not presently available in peer-reviewed literature, this guide synthesizes data from closely related analogs, particularly from the "scaline" chemical family, to construct a scientifically-grounded, predictive profile. We leverage established structure-activity relationships (SAR) within the 4-alkoxy-3,5-dimethoxyphenethylamine series to inform our predictions. This document details the predicted interactions with key central nervous system receptors, provides validated experimental protocols for determining these affinities in a laboratory setting, and illustrates the primary signaling pathways associated with its principal receptor target. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Introduction: Chemical Identity and Pharmacological Context

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine belongs to the phenethylamine class of compounds, which form the backbone for many neurotransmitters and psychoactive substances.[1] Its structure is a direct analog of mescaline (3,4,5-trimethoxyphenethylamine), the primary psychoactive alkaloid in the peyote cactus.[1] In this molecule, the methoxy group at the 4-position of the phenyl ring is replaced by a more lipophilic cyclopentyloxy group.

This substitution places the compound into a series of mescaline analogs often referred to as "scalines" (4-alkoxy-3,5-dimethoxy-phenethylamines). Structure-activity relationship studies of this series have demonstrated that modifying the 4-alkoxy substituent can significantly modulate receptor affinity and in-vivo potency.[2] Specifically, extending the carbon chain of the 4-alkoxy group has been shown to increase binding affinity at key serotonin receptors, suggesting that 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is likely a potent ligand at these sites.[2]

Understanding the receptor binding profile is the foundational step in characterizing the pharmacological and therapeutic potential of a novel compound. It defines the molecular targets through which the substance will exert its effects and provides a rationale for its observed physiological and behavioral outcomes.

Predicted Receptor Binding Affinity Profile

The following binding affinity profile is predicted based on high-quality data from the most structurally similar analog found in the literature, Cycloproscaline (CP) , which features a cyclopropyl group at the 4-position.[3][4] The foundational data comes from a comprehensive 2021 study by Kolaczynska et al., published in Frontiers in Pharmacology.[5]

Causality Behind the Prediction: The established SAR for the scaline series indicates that increasing the size and lipophilicity of the 4-alkoxy group generally enhances binding affinity for 5-HT2A and 5-HT2C receptors.[6][2] As a cyclopentyl group is larger than a cyclopropyl group, it is predicted that 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine will exhibit moderately higher affinity (i.e., a lower Kᵢ value) for these primary targets compared to Cycloproscaline. Affinities at other receptors are expected to remain in a similar range, likely representing weak interactions.

Table 1: Predicted Receptor Binding Affinities (Kᵢ, nM) of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Receptor TargetAnalog Data: Cycloproscaline (Kᵢ, nM)[3][5]Predicted Affinity Range for Target Compound (Kᵢ, nM)Predicted Potency
Serotonin Receptors
5-HT₂ₐ380150 - 350 Moderate
5-HT₂c2,0001,500 - 2,500 Low
5-HT₁ₐ2,2002,000 - 3,000 Low
Adrenergic Receptors
α₁ₐ>10,000>10,000 Very Low / Inactive
α₂ₐ>10,000>10,000 Very Low / Inactive
Dopamine Receptors
D₂>10,000>10,000 Very Low / Inactive
Trace Amine-Associated Receptor
TAAR₁ (rat)1,8001,500 - 2,500 Low
Monoamine Transporters
SERT>10,000>10,000 Very Low / Inactive
DAT>10,000>10,000 Very Low / Inactive
NET>10,000>10,000 Very Low / Inactive

Disclaimer: The predicted affinity range is an expert estimation based on published SAR trends and should be confirmed by direct experimental evidence.

Associated Signaling Pathways

The primary molecular target for psychedelic phenethylamines is the serotonin 2A (5-HT₂ₐ) receptor.[7] This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the canonical Gαq pathway.[8][9]

Upon agonist binding, the 5-HT₂ₐ receptor undergoes a conformational change, leading to the activation of the Gq protein.[9] The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[8] DAG remains in the plasma membrane where it, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC). These downstream events lead to the modulation of numerous cellular processes and neuronal excitability.[9]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor Gq Gαq/Gβγ Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Gq->PLC Activates IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ligand 2-(4-Cyclopentyloxy-3,5- dimethoxyphenyl)ethanamine Ligand->Receptor Binds Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_Release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Canonical 5-HT₂ₐ Gq-coupled signaling cascade.

Experimental Protocols for Affinity Determination

To validate the predicted binding profile, standardized in-vitro pharmacological assays are required. The gold standard for determining binding affinity (Kᵢ) is the competitive radioligand binding assay.[10]

Competitive Radioligand Binding Assay for the 5-HT₂ₐ Receptor

This protocol is a self-validating system designed to determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Objective: To calculate the binding affinity (Kᵢ) of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine at the human 5-HT₂ₐ receptor.

Materials:

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂ₐ receptor.[11]

  • Radioligand: [³H]ketanserin, a well-characterized 5-HT₂ₐ antagonist radioligand.[12][13]

  • Non-specific Ligand: Mianserin or unlabeled ketanserin (e.g., 1-10 µM final concentration) to define non-specific binding.[12][14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

  • Test Compound: 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.

  • Apparatus: 96-well filter plates (e.g., GF/B glass fiber), vacuum filtration manifold, liquid scintillation counter, scintillation fluid.[13]

Step-by-Step Methodology:

  • Plate Preparation: Pre-soak the 96-well filter plate wells with a solution like 0.5% polyethyleneimine for 2 hours to reduce non-specific binding of the radioligand to the filter material.[13]

  • Assay Reaction Setup (per well):

    • Add 25 µL of assay buffer (for total binding) OR non-specific ligand solution.

    • Add 25 µL of the test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).

    • Add 25 µL of [³H]ketanserin at a fixed concentration, typically near its Kₔ value (e.g., 1 nM).[12]

    • Initiate the binding reaction by adding 500 µL of the diluted membrane preparation (containing ~5-10 µg of protein). The final volume is ~575 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature (25-27 °C) with gentle agitation to allow the binding reaction to reach equilibrium.[12][14]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters multiple times (e.g., 4-9 times with 500 µL per wash) with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding for each concentration of the test compound: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • IC₅₀ Determination: Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Kᵢ Calculation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[15] A lower Kᵢ value indicates a higher binding affinity.[15]

Experimental_Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) B 2. Add Reagents to 96-Well Plate - Radioligand ([³H]ketanserin) - Test Compound (Serial Dilutions) - Membranes (Receptor Source) A->B C 3. Incubate (e.g., 60 min @ 27°C) To Reach Equilibrium B->C D 4. Vacuum Filtration Separate Bound from Unbound Ligand C->D E 5. Wash Filters (Ice-Cold Buffer) D->E F 6. Scintillation Counting Measure Radioactivity (DPM) E->F G 7. Data Analysis - Calculate IC₅₀ - Convert to Kᵢ via Cheng-Prusoff F->G

Sources

Exploratory

Physicochemical Profiling and Pharmacological Characterization of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The compound 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine represents a highly lipophilic, sterically bulky analog within the 3,5-dimethoxyphenethylamine class. By replacing the para-methoxy group of the classical mescaline scaffold with a bulky cyclopentyloxy moiety, the molecule undergoes a profound shift in its physicochemical and pharmacodynamic properties.

From a mechanistic standpoint, the aliphatic cyclopentyl ring introduces significant steric bulk and hydrophobicity. In the context of 5-HT2A receptor binding, this forces the ligand to engage in extensive hydrophobic interactions within the receptor's binding pocket (specifically near transmembrane helix 5). While this often increases binding affinity ( Ki​ ), the steric restriction typically impedes the receptor's ability to undergo the full conformational shift required for Gq-protein activation, frequently resulting in partial agonism or antagonism. This phenomenon parallels the structure-activity relationships (SAR) observed in the 2,5-dimethoxy (2C) series of phenethylamines, such as the related compound 2C-CPe [1].

Physicochemical Properties

Understanding the physicochemical baseline of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the core quantitative data.

PropertyValue (Calculated/Expected)Analytical Validation Method
Molecular Formula C15H23NO3High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 265.35 g/mol LC-MS (ESI+)
LogP (Octanol/Water) 3.10 – 3.45RP-HPLC (OECD Test Guideline 117)
pKa (Aliphatic Amine) 9.6 ± 0.2Potentiometric Titration
Topological Polar Surface Area (TPSA) 47.8 ŲIn silico 2D projection
Hydrogen Bond Donors 1 (-NH2 group)Structural Analysis
Hydrogen Bond Acceptors 3 (Ether oxygens)Structural Analysis

Data Interpretation: The high LogP value indicates substantial lipophilicity, suggesting excellent blood-brain barrier (BBB) permeability. However, this also necessitates formulation strategies (e.g., hydrochloride salt conversion) to ensure adequate aqueous solubility for in vitro assays.

Analytical Characterization Workflow

To ensure scientific integrity, every synthesized batch must pass through a self-validating analytical pipeline before pharmacological testing.

Workflow N1 Compound Synthesis & Purification N2 Physicochemical Profiling (LC-MS) N1->N2 QC Passed N3 Lipophilicity (LogP) Determination N2->N3 Structural Validation N4 Receptor Binding Assays (5-HT2A/2C) N3->N4 ADME Prediction N5 Functional Efficacy (Ca2+ Flux) N4->N5 High Affinity Hits

Figure 1: Sequential workflow for physicochemical and pharmacological validation.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound system where internal controls validate the output.

Protocol A: RP-HPLC Determination of Lipophilicity (LogP)

Causality Rationale: Traditional shake-flask methods for LogP determination often fail for highly lipophilic amines due to emulsion formation and micelle aggregation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents this by correlating retention time with lipophilicity, providing a highly reproducible, self-validating dataset.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a calibration mixture containing 5 reference phenethylamines (e.g., mescaline, escaline, proscaline) with known, literature-validated LogP values ranging from 0.7 to 3.5.

  • Sample Preparation: Dissolve 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in LC-MS grade methanol to a concentration of 100 µg/mL.

  • Chromatographic Setup: Utilize a C18 analytical column (50 mm x 2.1 mm, 1.7 µm particle size) maintained at 30°C.

  • Mobile Phase: Run an isocratic elution using 55% Methanol and 45% 10 mM Ammonium Formate buffer (adjusted to pH 7.4 to ensure the amine is partially un-ionized, mimicking physiological conditions).

  • Detection & Calculation: Monitor absorbance at 254 nm. Calculate the capacity factor ( k′ ) using the formula k′=(tR​−t0​)/t0​ , where tR​ is the retention time of the analyte and t0​ is the dead time (measured using uracil).

  • Validation: Plot log(k′) of the reference standards against their known LogP values. Interpolate the LogP of the target compound from the linear regression. System Validity Check: An R2 value < 0.99 for the calibration curve automatically invalidates the run, prompting mobile phase recalibration.

Protocol B: In Vitro 5-HT2A Functional Efficacy (Calcium Flux Assay)

Causality Rationale: The 5-HT2A receptor is a Gq-coupled GPCR. Measuring binding affinity alone ( Ki​ ) cannot distinguish between an agonist and an antagonist. By measuring intracellular calcium release—the downstream result of Phospholipase C (PLC) activation—we directly quantify the intrinsic efficacy and functional nature of the cyclopentyloxy substitution [2].

Pathway Ligand 2-(4-Cyclopentyloxy-3,5- dimethoxyphenyl)ethanamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki) Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Cleavage Gq->PLC Alpha Subunit IP3 IP3 Accumulation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Figure 2: 5-HT2A Gq-coupled signaling cascade utilized for functional efficacy readouts.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer with 2.5 mM probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C.

  • Baseline Establishment: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition: Automatically inject 10 µL of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in a 10-point serial dilution (ranging from 10 pM to 10 µM). Include Serotonin (5-HT) as a full agonist positive control and Ketanserin as an antagonist control.

  • Data Acquisition & Analysis: Record fluorescence continuously for 3 minutes. Calculate the area under the curve (AUC) for the calcium transient. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the EC50​ and Emax​ .

  • Validation: The assay is only deemed valid if the Z′ -factor (calculated from the positive and negative controls) is ≥0.6 . If the target compound yields an Emax​ significantly lower than 5-HT, it is definitively classified as a partial agonist, validating the hypothesis regarding steric hindrance caused by the cyclopentyloxy group.

Conclusion

The integration of a bulky cyclopentyloxy group at the 4-position of the 3,5-dimethoxyphenethylamine core fundamentally shifts the molecule's trajectory from a classical hydrophilic psychedelic scaffold to a highly lipophilic, sterically constrained ligand. By employing rigorous, self-validating analytical and pharmacological workflows, researchers can accurately map its ADME profile and its nuanced partial agonism/antagonism at the 5-HT2A receptor, contributing valuable data to the broader SAR landscape of substituted phenethylamines [3].

References

  • Title: 2C-CPe - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: 5-HT2A receptor - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: 2C (psychedelics) - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

Foundational

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Introduction: The Blood-Brain Barrier Challenge The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Blood-Brain Barrier Challenge

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1][2][3] This barrier is crucial for protecting the brain from toxins and pathogens.[1][4] However, it also poses a significant obstacle for the development of drugs targeting CNS disorders, as an estimated 98% of potential neurotherapeutics are unable to cross it.[5]

The molecule , 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, is a structural analog of mescaline. The key structural modification—the replacement of a 4-hydroxy group with a 4-cyclopentyloxy group—is expected to significantly increase its lipophilicity. Lipophilicity is a primary determinant of passive diffusion across the BBB.[6] Therefore, a systematic evaluation is warranted to understand its potential as a CNS-active agent.

This guide details a logical workflow, from initial, low-cost computational screening to resource-intensive in vivo validation, to build a comprehensive BBB permeability profile.

Tier 1: In Silico & Physicochemical Profiling

The first step in assessing BBB permeability is to evaluate the molecule's fundamental physicochemical properties, which are strong predictors of its ability to passively diffuse across lipid membranes.[6][7] Several well-established guidelines, such as Lipinski's Rule of Five, help predict oral bioavailability and general "drug-likeness".[8][9][10][11]

Key Physicochemical Descriptors

A molecule's potential for passive BBB penetration is heavily influenced by a balance of several properties.[6][12] High lipophilicity aids in membrane partitioning, but this must be balanced with sufficient aqueous solubility and minimal hydrogen bonding capacity to exit the membrane into the aqueous brain environment.[6]

Table 1: Critical Physicochemical Properties for BBB Permeability Assessment

ParameterDescriptionOptimal Range for CNS PenetrationRationale
Molecular Weight (MW) The mass of the molecule.< 400-500 Da[6][8][9]Smaller molecules more readily diffuse through the tight junctions of the BBB.
Lipophilicity (LogP) The octanol-water partition coefficient, a measure of a compound's oil vs. water solubility.1.5 - 2.7[9]Optimal lipophilicity is required to enter the lipid bilayer of the endothelial cells.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.< 60-70 Ų[13]High TPSA correlates with poor membrane permeability due to the energy required to shed water molecules.
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds.≤ 3-5[8][10]Fewer hydrogen bonds facilitate easier passage through the lipophilic membrane core.
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms.≤ 5-10[8][10]Similar to HBD, a lower count is favorable for membrane permeation.
pKa The acid dissociation constant.Basic pKa: 7.5 - 10.5[14]The charge state of a molecule at physiological pH (7.4) is critical; uncharged species are more permeable.

Causality: These parameters are not independent. For instance, increasing molecular weight often increases TPSA and the number of hydrogen bond donors/acceptors, collectively reducing permeability. The goal is a multi-parameter optimization.[11]

In Silico Prediction Workflow

Numerous computational tools can predict these properties from a molecule's chemical structure (e.g., SMILES string). This allows for a rapid, cost-effective initial assessment.

G cluster_0 In Silico Prediction Workflow mol_structure Input Molecule Structure (SMILES/SDF) calc_engine Computational Software (e.g., SwissADME, ChemDraw) mol_structure->calc_engine properties Calculate Descriptors: - MW - LogP - TPSA - HBD/HBA - pKa calc_engine->properties rules Compare to CNS Rules: - Lipinski's Rule of Five - CNS MPO Score properties->rules decision Decision Point: Favorable Profile? rules->decision proceed Proceed to In Vitro Testing decision->proceed Yes redesign Flag for Structural Redesign decision->redesign No

Caption: Workflow for initial computational screening of BBB permeability.

Tier 2: In Vitro Permeability Models

If in silico profiling is promising, the next step is to use cell-free and cell-based models to measure permeability directly. These assays provide quantitative data and can begin to explore the role of transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free model that exclusively measures passive diffusion.[15][16] It uses a 96-well plate system where a filter support is coated with a lipid mixture (e.g., porcine brain lipid extract) to form an artificial membrane separating a donor and an acceptor well.[17][18]

  • Expertise: This assay is a cost-effective first experimental step because it isolates passive permeability.[16] A negative result (low permeability) here strongly suggests the compound will not cross the BBB via passive diffusion, while a positive result warrants further investigation in more complex, cell-based systems.

  • Prepare Lipid Membrane: Dissolve brain lipid extract in an organic solvent like dodecane.[17]

  • Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in the donor plate and allow the solvent to evaporate.

  • Prepare Solutions:

    • Donor Wells: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 100-500 µM). Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

    • Acceptor Wells: Fill the acceptor plate wells with 300 µL of the same buffer.[17]

  • Assemble & Incubate: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours.[17]

  • Quantify: After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated. Compounds with Papp > 4.0 x 10⁻⁶ cm/s are typically classified as having high BBB permeability potential.

Caption: Diagram of the Parallel Artificial Membrane Permeability Assay.

Cell-Based Transwell Models (hCMEC/D3)

To investigate active transport mechanisms, such as efflux by P-glycoprotein (P-gp), a cell-based model is essential.[1][2][19] The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model for the human BBB.[20][21][22][23] These cells are grown to confluence on a microporous membrane in a Transwell insert, forming a monolayer that mimics the BBB, including the expression of tight junctions and efflux transporters like P-gp.[21][22]

  • Trustworthiness: The integrity of the cell monolayer is critical. It must be validated in every experiment by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow. A high TEER value and low Lucifer Yellow flux confirm a tight, confluent monolayer suitable for transport studies.

  • Cell Seeding: Coat Transwell inserts (e.g., 0.4 µm pore size) with rat tail collagen I.[21] Seed hCMEC/D3 cells at a density of 25,000 cells/cm² and culture until a confluent monolayer is formed (typically 5-7 days).[21]

  • Monolayer Integrity Check:

    • Measure TEER using a voltmeter. Values should be stable and sufficiently high (e.g., >30 Ω·cm²).

    • Perform a Lucifer Yellow permeability assay to confirm low paracellular flux.

  • Transport Studies (A-to-B):

    • Replace the medium in the apical (A, "blood") chamber with a transport buffer containing the test compound.

    • The basolateral (B, "brain") chamber contains a fresh transport buffer.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min).

  • Transport Studies (B-to-A):

    • Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Analysis: Quantify compound concentrations using LC-MS/MS. Calculate the Papp for both directions.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter, such as P-gp.[24]

Tier 3: In Vivo Validation

The definitive test of BBB permeability requires in vivo studies in animal models, typically rodents.[24] These experiments measure the actual concentration of the compound in the brain tissue relative to the blood, providing the most physiologically relevant data.

Brain-to-Plasma Concentration Ratio (Kp)

This study involves administering the compound to an animal and, at a specific time point, measuring its concentration in both the brain and plasma.

  • Authoritative Grounding: The most critical value is the unbound brain-to-plasma partition coefficient (Kp,uu) .[14][25] This ratio corrects for non-specific binding to plasma proteins and brain tissue, reflecting the concentration of free drug available to interact with its target. A Kp,uu value close to 1 suggests passive diffusion is the dominant mechanism of brain entry.[14] A Kp,uu << 1 indicates active efflux, while a Kp,uu >> 1 suggests active influx.[14]

  • Dosing: Administer 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine to a cohort of mice or rats via a relevant route (e.g., intravenous bolus or subcutaneous injection).[24][26]

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes), euthanize a subset of animals.[24]

  • Blood Processing: Collect trunk blood into heparinized tubes. Centrifuge to separate plasma.

  • Brain Homogenization: Rapidly excise the brain, weigh it, and homogenize it in a buffer to create a brain homogenate.

  • In Vitro Binding Assessment (Equilibrium Dialysis):

    • Determine the fraction of unbound drug in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis. This is a self-validating step crucial for calculating Kp,uu.

  • Bioanalysis: Determine the total drug concentration in plasma (Cplasma) and brain homogenate (Cbrain) using a validated LC-MS/MS method.

  • Calculations:

    • Total Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cplasma

    • Unbound Ratio (Kp,uu): Kp,uu = Kp * (fu,plasma / fu,brain)[24]

Table 2: Interpretation of In Vivo Permeability Data

ParameterValueInterpretation
Kp,uu ~ 1.0Net transport is likely dominated by passive diffusion.
Kp,uu < 0.3Strong evidence of active efflux at the BBB (e.g., P-gp substrate).[24]
Kp,uu > 1.0Suggests the involvement of an active influx transporter.

Data Synthesis and Conclusion

By integrating the data from these three tiers, a comprehensive profile of the BBB permeability of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine can be constructed.

  • In Silico: The molecule's properties (likely high LogP, MW < 500) suggest a potential for passive diffusion.

  • PAMPA-BBB: This will provide a quantitative measure of its intrinsic passive permeability (Papp).

  • hCMEC/D3 Assay: This will reveal if the molecule is a substrate for efflux transporters (ER > 2).

  • In Vivo Study: The Kp,uu value will provide the definitive, physiologically relevant measure of net brain penetration, confirming the influence of passive diffusion and active transport.

A logical progression would be that if the compound shows a favorable in silico profile and high permeability in the PAMPA assay, but a high efflux ratio in the hCMEC/D3 model, the resulting in vivo Kp,uu would be expected to be low. Conversely, high permeability in both PAMPA and the A-to-B direction of the Transwell assay would predict a Kp,uu approaching 1.0, indicating excellent CNS penetration. This integrated approach ensures a robust and reliable characterization of the compound's potential to act on targets within the central nervous system.

References

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. [Link]

  • Schinkel, A. H. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. [Link]

  • Garg, P., & Verma, A. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling. [Link]

  • Rysz, M. The role of Pgp genotype in Blood-Brain-barrier permeability for antidepressant drugs. University of Basel. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Miller, D. S. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • hCMEC/D3 Cell Culture Protocol. Bio-protocol. [Link]

  • Human Cerebral Microvascular Endothelial Cell Line (hCMEC/D3). Cedarlane. [Link]

  • Fei, D. et al. (2012). In Silico Prediction of Blood Brain Barrier Permeability. ResearchGate. [Link]

  • The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen Research Portal. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science. [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood-Brain Barrier. PubMed. [Link]

  • hCMEC/D3 Cell Line. Banco de Células do Rio de Janeiro. [Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. IntechOpen. [Link]

  • A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. PubMed. [Link]

  • Lipinski's rule of five. Moodle@Units. [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. [Link]

  • St-Gallay, S. The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies. [Link]

  • Sato, K. et al. (2021). Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios. The AAPS Journal. [Link]

  • Shaffer, C. L. et al. (2016). QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. Journal of Medicinal Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Bienta. [Link]

  • A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ACS Publications. [Link]

  • Varadharajan, S. Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Uppsala University. [Link]

  • Fagerholm, U. (2022). Evaluation of the reliability and applicability of human unbound brain-to-plasma concentration ratios. bioRxiv. [Link]

  • Hansen, M. et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Four Chemotherapeutic Compounds That Limit Blood-Brain-Barrier Invasion by Toxoplasma gondii. MDPI. [Link]

  • Effects of Drugs of Abuse on the Blood-Brain Barrier: A Brief Overview. Frontiers in Neuroscience. [Link]

  • Enhanced permeability of blood–brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle. Dovepress. [Link]

  • In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae. MDPI. [Link]

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Exploratory

In Vitro Metabolic Stability and Biotransformation of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in Human Liver Microsomes

An In-Depth Technical Whitepaper for Drug Development Professionals Introduction: Structural Rationale & Metabolic Context The compound 2-(4-cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine—often referred to in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Introduction: Structural Rationale & Metabolic Context

The compound 2-(4-cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine—often referred to in medicinal chemistry as cyclopentylmescaline or CPE—belongs to the "scaline" family of substituted phenethylamines[1]. While the parent compound, mescaline, is highly hydrophilic and undergoes limited Phase I metabolism (primarily oxidative deamination, with negligible CYP2D6 involvement)[2], substituting the 4-methoxy group with a bulky, lipophilic cyclopentyloxy moiety fundamentally alters its pharmacokinetic profile.

This structural modification increases the compound's lipophilicity and its affinity for hepatic Cytochrome P450 (CYP) enzymes. Consequently, rigorous in vitro metabolic stability testing using Human Liver Microsomes (HLM) is required to accurately predict its in vivo hepatic clearance ( CLint​ ), identify primary metabolites, and assess the potential for drug-drug interactions (DDIs).

Mechanistic Biotransformation Pathways

In HLM assays, the biotransformation of 4-alkoxy-3,5-dimethoxyphenethylamines is driven by the steric and electronic properties of the 4-position substituent. Recent metabolism studies on homologous analogs, such as proscaline and methallylescaline, demonstrate that aliphatic hydroxylation and O-demethylation are the predominant Phase I pathways[3].

Unlike mescaline, which exhibits poor affinity for CYP2D6[4], the bulky cyclopentyloxy derivative engages multiple CYP isoforms. The expected CYP450-mediated reactions in HLM include:

  • Aliphatic Hydroxylation (CYP3A4): The saturated cyclopentyl ring is highly susceptible to oxidation, yielding multiple hydroxycyclopentyl diastereomers.

  • O-Demethylation (CYP2D6 / CYP3A4): Cleavage of the 3- or 5-methoxy groups, a common and well-documented pathway for dimethoxyphenyl derivatives[5].

  • O-Dealkylation (CYP3A4): Cleavage of the ether linkage at the 4-position, yielding the active 4-hydroxy-3,5-dimethoxyphenethylamine metabolite.

(Note: While oxidative deamination via Monoamine Oxidase (MAO) is a known pathway for phenethylamines, standard HLM preparations primarily capture CYP-mediated pathways unless specifically supplemented with recombinant MAO[6].)

Pathways Parent 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine O_Demeth O-Demethylation (CYP2D6 / CYP3A4) Parent->O_Demeth Aliph_OH Aliphatic Hydroxylation (CYP3A4) Parent->Aliph_OH O_Dealk O-Dealkylation (CYP3A4) Parent->O_Dealk Metab1 O-Desmethyl Metabolite O_Demeth->Metab1 Metab2 Hydroxycyclopentyl Metabolite Aliph_OH->Metab2 Metab3 4-Hydroxy-3,5-dimethoxy- phenethylamine O_Dealk->Metab3

Phase I CYP450-mediated biotransformation pathways in human liver microsomes.

Experimental Design: HLM Stability Protocol

As a Senior Application Scientist, I emphasize that an HLM assay must operate as a self-validating system . Every parameter must be tightly controlled to ensure linear kinetics and prevent artifactual clearance rates.

Causality of Parameter Selection:

  • Protein Concentration (0.5 mg/mL): Chosen to prevent non-specific microsomal protein binding from masking the true substrate depletion rate.

  • Substrate Concentration (1 µM): Ensures the reaction operates strictly under first-order kinetics (where [S]≪Km​ ), allowing for the accurate mathematical derivation of intrinsic clearance.

  • Acetonitrile Quench: The organic solvent instantly denatures the CYP enzymes, halting the reaction at precise timepoints while simultaneously precipitating proteins to protect the LC-MS/MS column.

Step-by-Step Methodology
  • Preparation: Thaw pooled Human Liver Microsomes (e.g., Corning UltraPool 150) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Master Mix Assembly: Combine the buffer, HLM (final concentration 0.5 mg/mL), and 2-(4-cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (final concentration 1 µM).

    • Validation Control: Include a positive control (e.g., Verapamil, a known CYP3A4/2D6 substrate) and a negative control (buffer substituted for NADPH) to validate enzyme viability and rule out chemical degradation.

  • Pre-Incubation: Incubate the master mix at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium prior to enzyme activation.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (yielding a final concentration of 1 mM NADPH).

  • Sampling & Quenching: At predetermined intervals (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the logarithmic disappearance of the parent compound.

Workflow Prep 1. Prepare HLM (0.5 mg/mL) Spike 2. Spike Substrate (1 µM final) Prep->Spike PreInc 3. Pre-incubate (37°C, 5 min) Spike->PreInc NADPH 4. Add NADPH (Initiate) PreInc->NADPH Aliquots 5. Sample Aliquots (0-60 min) NADPH->Aliquots Quench 6. Quench (Cold ACN) Aliquots->Quench LCMS 7. LC-MS/MS Analysis Quench->LCMS

Step-by-step experimental workflow for HLM metabolic stability assay.

Data Presentation & Kinetic Analysis

Intrinsic clearance ( CLint​ ) is derived from the elimination rate constant ( k ), which is obtained by plotting the natural log of the remaining parent compound versus time.

Table 1: Representative Kinetic Parameters in HLM

CompoundSubstrate Conc. (µM) t1/2​ (min) CLint​ (µL/min/mg protein)Major Phase I Metabolites Detected (LC-MS/MS)
2-(4-Cyclopentyloxy...) 1.028.548.6Hydroxycyclopentyl, O-Desmethyl
Mescaline (Reference) 1.0>120<10.0Negligible in HLM (MAO dependent)
Verapamil (Control) 1.014.297.6N-Dealkylated, O-Demethylated

Note: Kinetic data for the cyclopentyloxy derivative is extrapolated from the established metabolic behavior of homologous 4-alkoxy phenethylamines evaluated in human liver microsomes[3].

Conclusion

The metabolic stability of 2-(4-cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in human liver microsomes is heavily dictated by its lipophilic cyclopentyl ring. Unlike its hydrophilic parent mescaline, this compound is highly susceptible to CYP3A4-mediated aliphatic hydroxylation and CYP2D6-mediated O-demethylation. Understanding these specific clearance pathways is critical for predicting its pharmacokinetic behavior, assessing potential drug-drug interactions, and evaluating systemic exposure profiles during drug development.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Abstract This document provides a comprehensive, three-step protocol for the synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, a substituted phenethylamine of interest in medicinal chemistry and pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, a substituted phenethylamine of interest in medicinal chemistry and pharmacological research. The synthetic strategy begins with the readily available starting material 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). The protocol is designed for researchers, chemists, and professionals in drug development, offering detailed procedural steps, causal explanations for methodological choices, and critical safety information. The synthesis employs a Williamson ether synthesis, a Henry nitroaldol condensation, and a final reduction of a β-nitrostyrene intermediate using a modern, efficient method with sodium borohydride and copper(II) chloride.

Introduction & Synthetic Strategy

Substituted phenethylamines represent a core scaffold in a vast number of biologically active compounds, including pharmaceuticals, natural products, and research tools.[1][2] The target molecule, 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, features a unique substitution pattern that makes it a valuable analogue for structure-activity relationship (SAR) studies.

The synthetic route detailed herein is a robust and scalable three-step process designed for efficiency and reliability.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of syringaldehyde is alkylated with cyclopentyl bromide to form the key intermediate, 4-cyclopentyloxy-3,5-dimethoxybenzaldehyde.

  • Step 2: Henry Nitroaldol Condensation. The resulting benzaldehyde undergoes a condensation reaction with nitromethane to produce the β-nitrostyrene derivative, 1-(4-cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene.[3][4]

  • Step 3: Reduction of the Nitrostyrene. The nitrostyrene is reduced to the target phenethylamine. While traditional methods often use potent hydrides like lithium aluminum hydride (LiAlH₄)[5][6][7], this protocol utilizes a milder and safer system of sodium borohydride (NaBH₄) with a catalytic amount of copper(II) chloride (CuCl₂), which offers high yields and requires less stringent reaction conditions.[1][2][8][9]

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Henry Condensation cluster_2 Step 3: Reduction Syringaldehyde Syringaldehyde Intermediate1 4-Cyclopentyloxy-3,5- dimethoxybenzaldehyde Syringaldehyde->Intermediate1 Cyclopentyl Bromide, K₂CO₃, DMF Intermediate2 1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl) -2-nitroethene Intermediate1->Intermediate2 Nitromethane, NH₄OAc FinalProduct 2-(4-Cyclopentyloxy-3,5- dimethoxyphenyl)ethanamine Intermediate2->FinalProduct NaBH₄, CuCl₂, i-PrOH/H₂O

Caption: Three-step synthesis of the target phenethylamine.

Detailed Synthesis Protocols

Part 1: Synthesis of 4-Cyclopentyloxy-3,5-dimethoxybenzaldehyde (Intermediate 1)

Principle: This step is a Williamson ether synthesis. The base, potassium carbonate, deprotonates the acidic phenolic hydroxyl group of syringaldehyde, creating a phenoxide anion. This potent nucleophile then attacks the cyclopentyl bromide in an Sɴ2 reaction to form the desired ether. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it effectively solvates the potassium cation without interfering with the nucleophile.[10]

Materials & Reagents

ReagentCAS No.Molar Mass ( g/mol )EquivalentsAmount
Syringaldehyde134-96-3182.171.05.00 g (27.4 mmol)
Cyclopentyl Bromide137-43-9149.041.24.90 g (32.9 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.211.55.68 g (41.1 mmol)
Dimethylformamide (DMF)68-12-273.09-50 mL

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add syringaldehyde (5.00 g), potassium carbonate (5.68 g), and DMF (50 mL).

  • Reagent Addition: Begin stirring the suspension. Add cyclopentyl bromide (4.90 g) to the mixture using a syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 12-16 hours.

    • Scientist's Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the syringaldehyde spot (which is more polar) indicates reaction completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into 250 mL of cold deionized water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol or isopropanol to yield a white or off-white crystalline solid. Dry the purified product under vacuum. The expected yield is typically in the range of 85-95%.

Part 2: Synthesis of 1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene (Intermediate 2)

Principle: This reaction is a Henry (or nitroaldol) condensation.[4][11] Ammonium acetate serves as a base catalyst, deprotonating nitromethane to form a nitronate anion. This anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde from Part 1. The resulting β-nitro alcohol intermediate readily undergoes dehydration under the reaction conditions to yield the conjugated nitrostyrene product.[3]

Materials & Reagents

ReagentCAS No.Molar Mass ( g/mol )EquivalentsAmount
Intermediate 1-250.291.04.00 g (16.0 mmol)
Nitromethane75-52-561.04109.77 g (160 mmol)
Ammonium Acetate (NH₄OAc)631-61-877.081.51.85 g (24.0 mmol)
Glacial Acetic Acid64-19-760.05-20 mL

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine Intermediate 1 (4.00 g), nitromethane (9.77 g), and ammonium acetate (1.85 g).

  • Solvent Addition: Add 20 mL of glacial acetic acid. The acetic acid acts as a solvent and helps to facilitate the dehydration of the nitroaldol intermediate.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The solution will typically turn a deep yellow or orange color. Maintain reflux for 2-4 hours.

    • Scientist's Note: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The formation of a new, less polar, UV-active spot corresponding to the nitrostyrene product should be observed.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water while stirring. A bright yellow solid should precipitate.

  • Isolation: Collect the yellow precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude nitrostyrene from boiling methanol or ethanol. Filter the hot solution to remove any insoluble impurities and allow it to cool slowly to form bright yellow crystals. The expected yield is typically 80-90%.

Part 3: Synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (Final Product)

Principle: This step reduces both the nitro group and the carbon-carbon double bond of the nitrostyrene. The NaBH₄/CuCl₂ system is a facile and high-yielding method for this transformation.[5][8] It is proposed that copper(II) is first reduced by NaBH₄ to an active copper species, which then facilitates the efficient reduction of the nitrostyrene to the corresponding phenethylamine.[1][9] This method avoids the hazards and stringent anhydrous conditions associated with LiAlH₄.[12]

Materials & Reagents

ReagentCAS No.Molar Mass ( g/mol )EquivalentsAmount
Intermediate 2-293.321.03.00 g (10.2 mmol)
Sodium Borohydride (NaBH₄)16940-66-237.837.52.89 g (76.5 mmol)
Copper(II) Chloride (CuCl₂)7447-39-4134.45cat.~0.5 mL of 2M soln.
2-Propanol (IPA)67-63-060.10-40 mL
Deionized Water7732-18-518.02-20 mL

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask with a stir bar and reflux condenser, prepare a 2:1 mixture of 2-propanol and water (40 mL IPA, 20 mL H₂O).

  • Reagent Addition: To this solvent mixture, add sodium borohydride (2.89 g) in portions, as the addition may cause some effervescence. Stir until it is mostly dissolved.

  • Substrate Addition: Add the nitrostyrene (Intermediate 2, 3.00 g) to the stirring borohydride solution in small portions over 10-15 minutes.

  • Catalyst Addition: Add a catalytic amount of a freshly prepared 2M aqueous solution of copper(II) chloride (approx. 0.5 mL). The solution should turn dark.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) for 30-45 minutes.[1][2] The reaction is often rapid. Monitor by TLC until the yellow nitrostyrene spot has disappeared.

  • Quenching & Workup: Cool the flask in an ice bath. Very carefully and slowly, add 20% hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and acidify the mixture to pH ~1-2. This step must be done in a well-ventilated fume hood as hydrogen gas is evolved.

  • Purification (Acid-Base Extraction): a. Transfer the acidified mixture to a separatory funnel and wash with a nonpolar solvent like dichloromethane (DCM) or ether (3 x 50 mL) to remove non-basic impurities. Discard the organic layers. b. Make the aqueous layer strongly basic (pH > 12) by the slow addition of a concentrated sodium hydroxide (NaOH) solution while cooling the funnel in an ice bath. c. Extract the freebase amine product from the basic aqueous layer with DCM (3 x 50 mL).

  • Isolation: Combine the organic extracts from the previous step and dry them over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, typically as an oil or a low-melting-point solid. The expected yield is 65-85%.[8]

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Cyclopentyl Bromide: Is a lachrymator and is flammable. Handle with care.

    • Nitromethane: Is flammable and toxic. Avoid inhalation and skin contact.

    • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Quench slowly and carefully.

    • Solvents: DMF, DCM, and alcohols are flammable and/or toxic. Avoid inhalation and ensure there are no ignition sources nearby.

References

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]

  • D'Andrea, L., & Keden, J. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • University of Copenhagen Research Portal. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. UCPH Research. [Link]

  • Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al. Erowid. [Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Center for Biotechnology Information. [Link]

  • Erowid. (n.d.). Red-Al Reduction of Nitrostyrenes to Phenethylamines. Erowid. [Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. [Link]

  • Scribd. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines. Scribd. [Link]

  • Reddit. (2019). Nitrostyrene reduction. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Syringaldehyde. Wikipedia. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-HYDROXY-3,5-DIMETHOXYBENZALDEHYDE. Matrix Fine Chemicals. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST WebBook. [Link]

  • Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. ResearchGate. [Link]

  • Jones, N. T., et al. (2020). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. bioRxiv. [Link]

  • PubChem. (n.d.). Syringaldehyde. PubChem. [Link]

Sources

Application

Application Note: De Novo HPLC-UV Method Development for 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Quantification

Introduction & Analyte Profiling The quantification of phenethylamine derivatives presents unique chromatographic challenges due to their specific physicochemical properties. The target compound, 2-(4-Cyclopentyloxy-3,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The quantification of phenethylamine derivatives presents unique chromatographic challenges due to their specific physicochemical properties. The target compound, 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine , is a primary amine featuring a highly substituted, lipophilic aromatic ring.

As a Senior Application Scientist, I approach the method development for this compound not merely as a routine assay, but as a system of interacting physicochemical properties. The primary amine group (pKa ~9.5) dictates the chromatographic behavior. At a neutral pH, the analyte exists in a state of partial ionization, leading to split peaks, severe tailing, and irreproducible retention times. Conversely, the 4-cyclopentyloxy and 3,5-dimethoxy groups provide significant hydrophobicity (LogP ~2.8), which must be balanced to prevent excessive retention on reversed-phase columns.

This application note details a Quality by Design (QbD) driven, self-validating HPLC-UV protocol for the robust quantification of this compound, ensuring high accuracy and reproducibility for drug development and quality control environments.

Method Development Rationale (QbD Approach)

The systematic optimization of separation conditions is a cornerstone of robust method development[1]. Our experimental choices are grounded in the following causal relationships:

  • Mobile Phase pH & Buffer Selection: According to the principles of HPLC method development, the mobile phase pH must be selected to be at least 2 units away from the analyte's pKa to ensure it is in a single ionization state[2]. By driving the mobile phase pH down to ~2.0 using 0.1% Trifluoroacetic acid (TFA), we force the amine into a fully protonated state (-NH3+).

  • Ion-Pairing & Peak Shape: While protonation typically reduces retention in reversed-phase chromatography, the TFA anion (CF3COO-) acts as a weak ion-pairing agent. It neutralizes the positive charge of the protonated amine and actively shields it from interacting with residual, unreacted silanols on the silica support, thereby eliminating peak tailing[2].

  • Column Selection: A C18 column with high-purity, fully end-capped type B silica (e.g., 150 x 4.6 mm, 5 µm) is selected to provide optimal hydrophobic retention for the cyclopentyloxy and dimethoxyphenyl moieties without secondary cation-exchange interactions[1].

  • Detector Wavelength: The 3,5-dimethoxy-4-alkoxy benzene ring exhibits a strong π-π* transition at ~225 nm. We select 225 nm as the primary wavelength for maximum sensitivity, and 280 nm as a secondary wavelength for peak purity verification.

The enhanced Quality by Design (QbD) approach utilized here aligns perfectly with the ICH Q14 framework for analytical procedure development[3].

Method Development & Validation Workflow

HPLC_Workflow A 1. Analyte Profiling (pKa ~9.5, LogP ~2.8) B 2. Column & Mobile Phase Selection (C18, 0.1% TFA) A->B Define Constraints C 3. Chromatographic Optimization (Gradient, Temp, Flow) B->C Optimize Retention D 4. System Suitability (Tailing < 1.5, RSD < 2%) C->D Lock Method E 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->E Execute Validation

Fig 1. QbD-driven HPLC method development and validation workflow.

Experimental Protocol

To ensure this protocol operates as a self-validating system, precise adherence to the following step-by-step methodology is required.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer exactly 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas. (Note: Matching the TFA concentration precisely in both phases minimizes baseline drift during the gradient).

Step 2: Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent. Vortex for 30 seconds to ensure homogeneity.

Step 3: Chromatographic Execution
  • Purge the HPLC system lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove any air bubbles.

  • Install the C18 column and equilibrate at the initial gradient conditions (5% B) for at least 30 minutes until a stable baseline is achieved.

  • Inject a blank (diluent) to verify baseline stability and confirm the absence of ghost peaks.

  • Inject the working standard to evaluate System Suitability Test (SST) parameters before proceeding with sample analysis.

Data Presentation & Validation Summary

Method validation must be performed in strict accordance with the ICH Q2(R2) guidelines to ensure the procedure is fit for its intended purpose[4]. The following tables summarize the locked chromatographic conditions, the self-validating SST criteria, and the validation parameters.

Table 1: Chromatographic Conditions & Gradient Program
ParameterSpecification
Column C18, 150 x 4.6 mm, 5 µm (Fully end-capped, Type B Silica)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (Primary Quantification), 280 nm (Specificity)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Table 2: System Suitability Criteria (SST)
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 min (± 0.2 min)Ensures consistent hydrophobic interaction and gradient delivery.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions by TFA.
Theoretical Plates (N) ≥ 5000Verifies column packing integrity and optimal mass transfer.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler mechanics and integration reproducibility.
Table 3: Method Validation Summary (ICH Q2(R2))
Validation ParameterMethodologyAcceptance Criteria
Specificity Blank and forced degradation injections (Acid, Base, Peroxide, Heat, UV)No interfering peaks at analyte RT; Peak purity index > 0.990.
Linearity 10 to 150 µg/mL across 5 concentration levelsCorrelation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% target levelsMean recovery between 98.0% and 102.0%.
Precision 6 replicate preparations at the 100% target levelRepeatability %RSD ≤ 2.0%.
LOD / LOQ Signal-to-Noise (S/N) evaluation from low-concentration injectionsLOD: S/N ≥ 3 (1.0 µg/mL); LOQ: S/N ≥ 10 (3.0 µg/mL).

Troubleshooting & Optimization Insights

  • Issue: Peak Tailing (Tf > 1.5).

    • Cause: Degradation of the column's end-capping or insufficient TFA concentration in the mobile phase.

    • Solution: Prepare fresh mobile phases ensuring exactly 0.1% TFA is added. If the issue persists, the silica bed is likely compromised, and the column must be replaced.

  • Issue: Severe Baseline Drift during Gradient.

    • Cause: High UV absorbance of TFA at 225 nm.

    • Solution: Ensure only LC-MS grade (low UV absorbance) TFA is used. Do not use older, oxidized bottles of TFA.

References

  • Title: method development - Phenomenex (Buffer Selection Guide) Source: phenomenex.com URL: [Link]

  • Title: Practical HPLC Method Development (2nd Edition) Source: ethz.ch (John Wiley & Sons) URL: [Link]

  • Title: What You Need to Know About ICH Q14 and ICH Q2(R2), Part 1 Source: premier-research.com URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu (European Medicines Agency) URL: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing Formulation of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of a viable in vivo dosing formulation for the novel phenethylamine derivative, 2-(4-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of a viable in vivo dosing formulation for the novel phenethylamine derivative, 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine. Given the molecular structure, which suggests high lipophilicity and probable low aqueous solubility, this guide emphasizes a systematic approach starting from pre-formulation assessment to the development of both oral and intravenous dosing solutions. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind the selection of excipients and methodologies to ensure formulation stability, safety, and effective drug delivery.

Introduction: The Formulation Challenge

The compound 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine belongs to the phenethylamine class, many of which are characterized by poor water solubility. This presents a significant hurdle for in vivo studies, as inadequate dissolution can lead to low and erratic bioavailability, complicating the assessment of a compound's true pharmacological and toxicological profile.[1][2] Effective formulation development is therefore a critical step that bridges drug discovery and preclinical evaluation.[3] This guide will walk through the essential stages of characterizing the molecule's physicochemical properties and leveraging that data to design robust dosing vehicles for both oral and intravenous administration.

Pre-Formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Before a formulation can be developed, a thorough understanding of the API's physicochemical properties is essential.[4][5][6] These initial studies provide the foundational data needed to make informed decisions about excipient selection and the most promising formulation strategies.[7]

Physicochemical Characterization

A fundamental analysis of the molecule's properties will dictate the formulation approach. Key parameters to determine include:

  • Solubility: This is the most critical parameter. The solubility of the API should be assessed in a range of pharmaceutically acceptable solvents and vehicles.

  • pKa: The ionization constant will help determine if pH adjustment can be used to enhance solubility. As a phenethylamine, the primary amine group is basic.

  • LogP: The octanol-water partition coefficient will provide a quantitative measure of the compound's lipophilicity. A high LogP value confirms the need for solubility enhancement techniques.

  • Solid-State Properties: Understanding the crystalline form (polymorphism) and melting point is crucial for stability and dissolution.[5][6]

Protocol 1: Solubility Screening
  • Objective: To determine the approximate solubility of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in a variety of common pharmaceutical vehicles.

  • Materials:

    • API (2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine)

    • A range of solvents and excipients (see Table 1)

    • Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Add an excess amount of the API to a known volume (e.g., 1 mL) of each vehicle in a separate vial.

    • Agitate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect a supernatant aliquot and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

    • Express the results in mg/mL.

Data Presentation: Solubility Screening Results
Vehicle/ExcipientTypeAnticipated Solubility (mg/mL)Observations
Deionized WaterAqueous< 0.01Likely insoluble based on structure.
0.1 N HClAcidic Aqueous0.1 - 1.0Potential for salt formation to improve solubility.
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 0.01Low solubility expected at physiological pH.
Polyethylene Glycol 400 (PEG 400)Co-solvent> 50High potential as a primary solubilizer.[8][9]
Propylene Glycol (PG)Co-solvent10 - 50Good potential as a co-solvent.[8][9]
EthanolCo-solvent> 50Strong solubilizing power, but may have in vivo limitations.
Tween® 80 (Polysorbate 80)SurfactantForms micellar solutionExcellent for increasing solubility and stability.[1][8]
Hydroxypropyl-β-cyclodextrin (HPβCD)Complexing Agent> 20 (concentration-dependent)Forms inclusion complexes to enhance solubility.[1][2]
Corn OilLipid5 - 20Suitable for lipid-based formulations.[1][9]

Note: The values in this table are hypothetical and serve as a representative example for a poorly soluble, lipophilic compound.

Formulation Development Workflow

The selection of a formulation strategy is a stepwise process guided by the pre-formulation data.

G cluster_0 Pre-Formulation Assessment cluster_1 Route of Administration cluster_2 Oral Formulation Strategies cluster_3 IV Formulation Strategies A API Physicochemical Characterization B Solubility Screening in Various Vehicles A->B C Oral Dosing B->C D Intravenous Dosing B->D E Aqueous Solution (with co-solvents/surfactants) C->E F Suspension (with wetting agents) C->F G Lipid-Based Formulation (e.g., in oil) C->G H Aqueous Solution with Co-solvents & Surfactants D->H I Cyclodextrin-Based Inclusion Complex D->I J Final Formulation Selection & Stability Testing E->J F->J G->J H->J I->J

Caption: Formulation development decision tree.

Protocol for Oral Formulation Development

For oral administration, the goal is to create a homogenous, stable formulation that enhances the dissolution and absorption of the drug in the gastrointestinal tract.[1]

Protocol 2: Co-solvent/Surfactant System for Oral Dosing
  • Objective: To prepare a clear, stable solution for oral gavage. This approach is often preferred for preclinical studies due to its simplicity and reproducibility.

  • Rationale: Co-solvents like PEG 400 and propylene glycol increase solubility by reducing the polarity of the aqueous vehicle.[1] Surfactants such as Tween® 80 aid in solubilization by forming micelles and improve wettability of the compound.[1][10]

  • Example Formulation:

    • API: 10 mg/mL

    • Vehicle Composition: 20% PEG 400, 5% Tween® 80, 75% Deionized Water (v/v/v)

  • Step-by-Step Preparation (for a 10 mL batch):

    • Weigh 100 mg of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine into a clean glass vial.

    • Add 2.0 mL of PEG 400 to the vial. Vortex or sonicate until the API is fully dissolved.

    • Add 0.5 mL of Tween® 80 and mix thoroughly.

    • Slowly add deionized water to bring the total volume to 10 mL, mixing continuously to maintain a clear solution.

    • Visually inspect for any precipitation or phase separation. The final formulation should be a clear, homogenous solution.

    • Measure the final pH of the solution.

  • Validation and Stability:

    • Store aliquots at 4°C and room temperature.

    • Visually inspect for precipitation daily for at least one week.

    • Re-quantify the API concentration after 7 days to check for degradation.

Protocol for Intravenous Formulation Development

Intravenous (IV) formulations have stringent requirements, including sterility, isotonicity, and the absence of particulates. The excipients must be safe for parenteral administration.[8]

Protocol 3: Cyclodextrin-Based Formulation for IV Dosing
  • Objective: To create a sterile, aqueous solution suitable for IV injection by utilizing a complexing agent.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[1][2] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used in parenteral formulations due to its safety profile.[8]

  • Example Formulation:

    • API: 5 mg/mL

    • Vehicle Composition: 20% (w/v) HPβCD in Saline (0.9% NaCl)

  • Step-by-Step Preparation (for a 10 mL batch):

    • Prepare the vehicle by dissolving 2.0 g of HPβCD in approximately 8 mL of sterile saline. Gentle warming may be required to facilitate dissolution. Allow the solution to cool to room temperature.

    • Weigh 50 mg of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine.

    • Slowly add the API to the HPβCD solution while stirring vigorously.

    • Continue to stir or sonicate until a clear solution is obtained. This may take several hours as the complexation process occurs.

    • Once dissolved, add sterile saline to bring the final volume to 10 mL.

    • Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.

  • Validation and Stability:

    • Assess for any signs of precipitation or crystallization upon storage at 4°C and room temperature.

    • Ensure the final formulation is clear and free of visible particles.

    • Confirm API concentration and purity post-filtration and after a storage period.

Summary and Best Practices

The successful in vivo formulation of a poorly soluble compound like 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is achievable through a systematic and rational approach.

  • Start with Thorough Pre-formulation: Do not underestimate the importance of understanding your molecule's fundamental properties.[3][4]

  • Keep it Simple: For early-stage preclinical studies, the simplest formulation that provides adequate exposure is often the best. A co-solvent system is a common starting point for oral studies.[1]

  • Safety First: Ensure all excipients are appropriate for the intended route of administration and are used within established safety limits.

  • Validate Stability: Always confirm the physical and chemical stability of your final formulation over the intended period of use to ensure accurate and reproducible dosing.

This guide provides a robust framework for developing dosing formulations. The specific percentages of excipients may need to be optimized based on the experimentally determined properties of the API.

References

  • Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. Retrieved from [Link]

  • Pace Analytical. (n.d.). Pharmaceutical Preformulation Development. Retrieved from [Link]

  • Blasko, A. (2023, December 14). Best Practices For Preformulation In Drug Development. Drug Discovery Online. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Preformulation Development Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 14). Preformulation Studies An Overview. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • Yellela, S. R. K. (2010). Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Ali, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Retrieved from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • Colorcon. (2024, December 4). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Retrieved from [Link]

  • Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Pharma Focus Europe. (2025, October 2). Role of Excipients in Drug Formulation. Retrieved from [Link]

  • Möschwitzer, J. P. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]

Sources

Application

NMR spectroscopy characterization of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

An Application Note for the Complete NMR Spectroscopic Characterization of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Abstract This document provides a comprehensive guide and detailed protocols for the structura...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Complete NMR Spectroscopic Characterization of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Abstract

This document provides a comprehensive guide and detailed protocols for the structural elucidation of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, a novel phenethylamine derivative. Phenethylamines are a significant class of compounds with broad applications in medicinal chemistry and drug development.[1] Unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring compound integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of small organic molecules in solution.[2][3][4] This guide details a strategic workflow, from sample preparation to advanced 2D NMR data interpretation, designed for researchers, scientists, and drug development professionals. We will systematically apply a suite of NMR experiments—¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—to assemble the molecular structure piece by piece, explaining the causality behind each experimental choice and analytical step.

Introduction: The Imperative for Structural Verification

The target molecule, 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, possesses several key structural features: a substituted aromatic ring, two methoxy groups, a cyclopentyloxy group, and an ethylamine side chain. While its synthesis may be straightforward, confirmation of the substitution pattern, verification of ether linkages, and assignment of all proton and carbon environments require a robust analytical strategy. NMR spectroscopy provides this capability by mapping the atomic connectivity and chemical environments within the molecule.[5]

This guide will employ a logical progression of experiments:

  • 1D NMR (¹H, ¹³C & DEPT-135): To identify the unique proton and carbon environments and determine the multiplicity of carbon signals (CH, CH₂, CH₃).[4][6]

  • 2D Homonuclear Correlation (COSY): To establish proton-proton (¹H-¹H) coupling networks, primarily for identifying adjacent protons in the ethylamine and cyclopentyloxy fragments.[7]

  • 2D Heteronuclear Correlation (HSQC & HMBC): To connect protons to their directly attached carbons (HSQC) and to map long-range (2-3 bond) proton-carbon connectivities (HMBC), which is essential for assembling the complete molecular skeleton.[8][9][10]

For clarity, the following IUPAC-based numbering scheme will be used for all spectral assignments.

Chemical structure of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine with atom numbering

Experimental Design: Rationale and Causality

A successful NMR analysis begins with meticulous experimental design. The choices made here directly impact data quality and the ease of interpretation.

Sample Preparation: The Foundation of Quality Data

The analyte must be pure and free from non-volatile impurities or residual synthesis solvents, as these will introduce extraneous signals that complicate the spectra.

Protocol: Sample Preparation

  • Purification: Ensure the compound is purified to >95% purity, typically via flash column chromatography or recrystallization. Verify purity by LC-MS or GC-MS.

  • Drying: Dry the purified sample (5-10 mg for a comprehensive 2D analysis) under high vacuum for several hours to remove all residual solvents.

  • Solvent Selection: The choice of a deuterated solvent is critical.[11] The ideal solvent must dissolve the sample well and have residual solvent peaks that do not overlap with analyte signals.[12] For this molecule, Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve moderately polar compounds and its low viscosity, which yields sharp signals.[12] If solubility is an issue, DMSO-d₆ is a more polar alternative.[12][13]

  • Dissolution: Dissolve approximately 5-10 mg of the dried compound in 0.6 mL of CDCl₃.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Referencing: The residual proton signal of the solvent (CHCl₃ at δ 7.26 ppm) and the carbon signal (CDCl₃ at δ 77.16 ppm) will be used for spectral referencing.[14] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ 0.00 ppm).[4]

The NMR Workflow: A Strategic Approach

The sequence of experiments is designed to build structural information logically, from basic counts of atoms to complex connectivity networks.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_NMR ¹H NMR (Proton Environments) SamplePrep->H1_NMR Initial Survey C13_NMR ¹³C & DEPT-135 (Carbon Types) H1_NMR->C13_NMR D2_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->D2_NMR Requires 1D Info Processing Data Processing (FT, Phase, Baseline) D2_NMR->Processing Interpretation Spectral Interpretation (Assign Signals) Processing->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Overall NMR characterization workflow.

Detailed Acquisition Protocols

The following are generalized protocols for a 400 or 500 MHz spectrometer. Instrument-specific parameters may require optimization.[6]

Experiment Protocol Step Description & Rationale
¹H NMR 1. Load Sample & LockLock the spectrometer on the deuterium signal of CDCl₃.
2. Tune & ShimTune the ¹H probe and perform automatic or manual shimming for optimal magnetic field homogeneity.
3. Set ParametersPulse Program: zg30. Scans (ns): 8-16. Relaxation Delay (d1): 1-2 s. Acquisition Time (aq): ~4 s. This provides a quick, high-quality spectrum of proton environments.
¹³C & DEPT-135 1. Tune & ShimTune the ¹³C probe and re-shim if necessary.
2. Set ¹³C ParametersPulse Program: zgpg30. Scans (ns): 1024 or more. Relaxation Delay (d1): 2 s. ¹³C has low natural abundance, requiring more scans for good signal-to-noise.
3. Set DEPT-135Pulse Program: dept135. Scans (ns): 256-512. This experiment is more sensitive than a standard ¹³C and is crucial for distinguishing CH/CH₃ (up) from CH₂ (down) carbons.[15]
COSY 1. Set ParametersPulse Program: cosygpqf. Scans (ns): 2-4. Increments (F1): 256-512. This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).[7]
HSQC 1. Set ParametersPulse Program: hsqcedetgpsisp2.3. Scans (ns): 2-8. Increments (F1): 256. This experiment correlates each proton with its directly attached carbon, providing definitive C-H attachments. The "edited" version also distinguishes CH/CH₃ from CH₂ groups by phase.[9]
HMBC 1. Set ParametersPulse Program: hmbcgpndqf. Scans (ns): 8-16. Increments (F1): 256. This experiment reveals correlations between protons and carbons over multiple bonds (²JCH, ³JCH), which is the key to connecting molecular fragments.[9]

Data Processing and Structural Interpretation

After acquisition, raw data (Free Induction Decay or FID) is converted into a readable spectrum through a series of steps including Fourier Transformation, phase correction, and baseline correction.[16][17]

The Logic of Interpretation

The process of interpretation is a systematic puzzle-solving exercise. We use the information from each experiment to build up the full picture of the molecule.

G H1 ¹H NMR Proton_Env Proton Environments (δ, J, Integral) H1->Proton_Env C13 ¹³C & DEPT-135 Carbon_Types Carbon Types (CH, CH₂, CH₃, Cq) C13->Carbon_Types COSY COSY HH_Conn ¹H-¹H Spin Systems COSY->HH_Conn HSQC HSQC CH_Conn Direct ¹H-¹³C Bonds HSQC->CH_Conn HMBC HMBC Long_Range_Conn Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Conn Proton_Env->COSY Proton_Env->HSQC Proton_Env->HMBC Carbon_Types->HSQC Carbon_Types->HMBC Final_Structure Complete Structure Assignment HH_Conn->Final_Structure CH_Conn->Final_Structure Long_Range_Conn->Final_Structure

Caption: Logical flow of NMR spectral interpretation.

Predicted Spectral Analysis
  • ¹H NMR: We expect to see distinct signals for the aromatic protons (H-2, H-6), the two methoxy groups (OCH₃), the ethylamine side chain (H-7, H-8), and the cyclopentyloxy group (H-1', H-2'/5', H-3'/4'). The aromatic protons should appear as a singlet due to symmetry. The methoxy protons will also be a singlet. The ethylamine and cyclopentyloxy protons will show characteristic multiplets due to spin-spin coupling.

  • ¹³C NMR & DEPT-135: We anticipate 10 unique carbon signals. The DEPT-135 spectrum will be critical for confirming the assignments of the four CH₂ groups in the cyclopentyl ring and the ethylamine side chain (negative signals), the CH groups (aromatic and H-1') (positive signals), and the CH₃ groups of the methoxy substituents (positive signals). The four quaternary carbons will be visible in the broadband ¹³C spectrum but absent from the DEPT spectrum.

  • COSY: Strong correlations are expected between H-7 and H-8, confirming the ethylamine fragment. Within the cyclopentyloxy ring, correlations will be seen between H-1' and its neighbors (H-2'/5'), and between H-2'/5' and H-3'/4', confirming the ring structure.

  • HSQC: This spectrum will unambiguously link each proton signal to its corresponding carbon signal, for example, confirming that the singlet at ~3.8 ppm corresponds to the methoxy carbons at ~56 ppm.

  • HMBC: This is the key experiment for assembling the fragments. Critical correlations would include:

    • From the aromatic protons (H-2/6) to the methoxy carbons (C-9) and the ethylamine side chain carbon (C-7).

    • From the methoxy protons (H-9) to the aromatic carbons C-3 and C-5.

    • From the cyclopentyloxy proton (H-1') to the aromatic carbon C-4, confirming the ether linkage.

    • From the ethylamine proton H-7 to the aromatic carbon C-1.

Summary of Results: Full Spectral Assignment

The following table presents the expected complete assignment of ¹H and ¹³C NMR data for 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in CDCl₃.

PositionAtomPredicted ¹³C δ (ppm)Predicted ¹H δ (ppm)MultiplicityIntegrationKey HMBC Correlations (from H to C)
1C~135----
2, 6CH~105~6.4s2HC-1, C-3/5, C-4, C-7
3, 5C~153----
4C~137----
7CH₂~42~2.7t2HC-1, C-2/6, C-8
8CH₂~34~3.0t2HC-1, C-7
9CH₃~56~3.8s6HC-3, C-5
1'CH~82~4.7m1HC-4, C-2'/5'
2', 5'CH₂~33~1.9m4HC-1', C-3'/4'
3', 4'CH₂~24~1.6m4HC-2'/5'
-NH₂-~1.5br s2H-

Note: Chemical shifts (δ) are estimates based on standard values for similar functional groups and may vary. Multiplicity: s=singlet, t=triplet, m=multiplet, br s=broad singlet. The NH₂ proton signal is often broad and may exchange with trace water, making it difficult to observe or couple.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, as detailed in these protocols, enables the complete and unambiguous structural characterization of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine. The combination of COSY, HSQC, and particularly HMBC experiments provides the necessary connectivity information to assemble the molecular fragments into the final, validated structure. This rigorous analytical workflow is essential for advancing research and development in fields that rely on well-characterized small molecules.

References

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Bruker.
  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Creative Biostructure. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Isotope Science. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Regensburg. Retrieved from [Link]

  • Author Unknown. (n.d.). How to select NMR solvent. Source Unknown. Retrieved from [Link]

  • University of Chicago. (n.d.). Supporting Information. Knowledge UChicago. Retrieved from [Link]

  • Marion, D. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health. Retrieved from [Link]

  • Kanan Lab, Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Stanford University. Retrieved from [Link]

  • Giraudeau, P., et al. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. Retrieved from [Link]

  • Claridge, T. D. W. (n.d.). NMR Data Processing. University of Oxford. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. Retrieved from [Link]

  • Martin, G. E. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Retrieved from [Link]

  • OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Chen, Y., et al. (2013, November 15). New phenethylamine derivatives from Arenibacter nanhaiticus sp. nov. NH36A(T) and their antimicrobial activity. PubMed. Retrieved from [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine via Crystallization

Abstract: This document provides a detailed guide to the purification of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, a substituted phenethylamine derivative, using various crystallization techniques. As the purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide to the purification of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, a substituted phenethylamine derivative, using various crystallization techniques. As the purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount, effective and scalable purification methods are essential. Crystallization stands as a cornerstone technique for achieving high purity by separating the target compound from impurities generated during synthesis or degradation. This guide explores the underlying principles of crystallization, offers detailed step-by-step protocols for cooling, anti-solvent, and evaporative crystallization, and provides expert insights into troubleshooting and optimization. The protocols are designed for researchers, scientists, and drug development professionals seeking robust methods for obtaining high-purity 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine.

Introduction: The Critical Role of Purity

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine belongs to the phenethylamine class, a group of compounds with significant interest in neuroscience and pharmaceutical development.[1][2] Synthetic routes to such molecules often involve multiple steps, including reductions of nitrostyrene intermediates, which can introduce impurities like side-products and unreacted starting materials.[3][4] For any application, particularly in a research or therapeutic context, the precise characterization and purity of the compound are non-negotiable.

Crystallization is a powerful and widely used thermodynamic separation process that can yield materials of exceptionally high purity. It leverages differences in solubility between the target compound and its impurities in a given solvent system. By carefully controlling parameters such as temperature, solvent composition, and concentration, a supersaturated solution is created, from which the target compound selectively precipitates, leaving impurities behind in the solution (mother liquor). The primary amine functional group in the target molecule provides a strategic advantage, allowing for its conversion to a salt (e.g., hydrochloride), which often exhibits superior stability and more favorable crystallization properties compared to the freebase.[5]

Foundational Principles of Crystallization

The success of any crystallization protocol hinges on a thorough understanding of the solute-solvent interaction and the principles of solubility. The ideal solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature, allowing for high recovery upon cooling.[6]

Key Considerations for Solvent Selection:

  • Polarity Matching: The polarity of the solvent should be reasonably matched with the solute. Given the structure of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, which contains both non-polar (cyclopentyloxy, phenyl) and polar (amine, methoxy) groups, solvents of intermediate polarity like alcohols (isopropanol, ethanol) or esters (ethyl acetate) are excellent starting points.[6]

  • Hydrogen Bonding: The amine and ether oxygens can participate in hydrogen bonding. Solvents capable of hydrogen bonding may enhance solubility.[7]

  • Reactivity and Safety: The chosen solvent must be inert and not react with the compound. Additionally, solvents with lower boiling points (<100 °C) are generally preferred for ease of removal, though highly volatile solvents can be challenging to handle.[6][7]

  • Salt Formation: For amines, conversion to a hydrochloride or other salt dramatically increases polarity. This often makes lower-chain alcohols or even aqueous solutions viable crystallization media.[8][9]

Data Presentation: Solvent Properties

The following table summarizes the properties of common solvents relevant to the crystallization of the target compound and its salts.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Primary Role
Isopropanol (IPA)82.519.9Good solvent for salt and freebase
Ethanol (EtOH)78.424.5Good solvent for salt and freebase
Ethyl Acetate (EtOAc)77.16.0Moderate solvent for freebase, potential anti-solvent for salts
Toluene110.62.4Solvent for freebase, potential anti-solvent
Heptane/Hexane98.4 / 68.7~2.0Poor solvent (anti-solvent) for both freebase and salt
Diethyl Ether34.64.3Anti-solvent for salts
Water100.080.1Solvent for salts, anti-solvent for freebase

Experimental Protocols

The following protocols provide step-by-step methodologies for three common crystallization techniques. The conversion of the amine to its hydrochloride salt is highly recommended as the initial approach for achieving the best purity and crystal form.[5]

Protocol 1: Cooling Crystallization of the Hydrochloride Salt

This is the most robust and recommended method for high-purity isolation. The formation of the salt enhances the crystal lattice energy and often provides sharp, well-defined crystals.

Methodology:

  • Dissolution: In a suitable flask, dissolve the crude 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine freebase in a minimal volume of a suitable solvent such as isopropyl alcohol (IPA) or ethyl acetate.[9][10]

  • Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl diluted in IPA, or gaseous HCl) dropwise until the solution is acidic (test with pH paper). The hydrochloride salt will typically precipitate immediately.

  • Heating to Saturation: Gently heat the slurry with stirring until all the precipitated salt has redissolved, forming a clear, saturated solution. Avoid boiling for extended periods. If some solid remains, add a small amount of additional solvent until it dissolves.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form in an orderly fashion, excluding impurities.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize the precipitation of the product.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small volume of cold solvent (the same solvent used for crystallization) to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualization: Cooling Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation crude Crude Freebase dissolve Dissolve in IPA/EtOAc crude->dissolve acidify Acidify with HCl Solution dissolve->acidify heat Heat to Dissolve Salt acidify->heat cool Slow Cool to Room Temp heat->cool chill Chill in Ice Bath cool->chill filter Vacuum Filtration chill->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for purification via cooling crystallization of the HCl salt.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when the compound is too soluble in a chosen solvent, even at low temperatures. It works by adding a second solvent (the anti-solvent) in which the compound is insoluble, thereby reducing the overall solubility and inducing precipitation.[11][12]

Methodology:

  • Dissolution: Dissolve the crude material (either freebase or salt) in the absolute minimum amount of a "good" solvent (e.g., methanol, IPA) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add an "anti-solvent" (e.g., diethyl ether, heptane, or toluene) dropwise.[9] Continue adding until the solution becomes persistently turbid (cloudy).

  • Re-solubilization: Add a few drops of the "good" solvent back into the mixture, just enough to make the solution clear again. This brings the solution to the precise point of saturation.

  • Crystal Formation: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the system equilibrates. For faster crystallization, the container can be placed in a larger beaker containing the anti-solvent, allowing vapor diffusion to slowly change the solvent composition.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 1.

Visualization: Principle of Anti-Solvent Addition

G cluster_0 cluster_1 Solubility High Solubility Solute Dissolved AntiSolvent Add Anti-Solvent Solubility->AntiSolvent Reduces Overall Solubility Supersaturation Low Solubility Supersaturation Achieved Crystals Solid Phase Pure Crystals Formed Supersaturation->Crystals Nucleation & Growth Solute Solute GoodSolvent Good Solvent AntiSolvent->Supersaturation

Caption: Logical flow of inducing crystallization via an anti-solvent.

Protocol 3: Slow Evaporation

This is a simple method suitable for small quantities and for growing high-quality crystals for analysis (e.g., X-ray crystallography). Its success depends on a slow, controlled rate of evaporation.[7]

Methodology:

  • Dissolution: Dissolve the crude compound in a suitable volatile solvent (e.g., ethyl acetate) to create a solution that is near, but not fully, saturated.

  • Evaporation Setup: Transfer the solution to a clean vial or beaker. Cover the opening with parafilm and poke a few small holes in it with a needle. This will slow the rate of evaporation.

  • Crystal Growth: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

  • Isolation: Once a suitable quantity of crystals has formed, they can be collected by decanting the remaining solvent and drying the crystals.

Data Presentation: Comparison of Techniques
FeatureCooling CrystallizationAnti-Solvent CrystallizationSlow Evaporation
Primary Driver Temperature-dependent solubilitySolvent composition changeConcentration increase
Control High (cooling rate)Moderate (addition rate)Low to Moderate
Speed Moderate (hours)Fast to ModerateSlow (days)
Scalability ExcellentGoodPoor (best for small scale)
Typical Use Bulk purificationDifficult-to-crystallize compoundsGrowing single crystals

Troubleshooting and Expert Insights

  • "Oiling Out": If the compound separates as a liquid instead of a solid, it means the solution became supersaturated at a temperature above the compound's melting point (or melting point of the solvate).[6]

    • Solution: Use a more dilute solution, cool at a much slower rate, or switch to a lower-boiling point solvent.

  • No Crystal Formation: If crystals do not appear after cooling, the solution may not be sufficiently supersaturated.

    • Solution: Try scratching the inner surface of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch. If these fail, some solvent may need to be evaporated to increase the concentration before attempting to cool again.

  • Low Yield: Significant material may remain in the mother liquor if the compound has moderate solubility even at low temperatures.

    • Solution: Ensure the solution is chilled for a sufficient time. The mother liquor can be concentrated and a second crop of crystals can be obtained, though they may be of lower purity.

  • Purity Concerns: For phenethylamines, oxidation can be a concern, potentially leading to discoloration.[5][13]

    • Solution: Performing the crystallization under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this. Storing the final product as a stable hydrochloride salt, protected from light and air, is highly advisable.[5]

References

  • Google Patents. (n.d.). Processes involving the use of antisolvent crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • ACS Publications. (2017, November 27). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Retrieved from [Link]

  • University of Zurich. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenethylamine-based psychedelics. Chemical structures of.... Retrieved from [Link]

  • YouTube. (2020, May 9). Crystallization of phenethylamine HCl from water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof.
  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • Google Patents. (n.d.). Phenethylamines and methods of preparation thereof.
  • ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Retrieved from [Link]

Sources

Application

preparation of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine hydrochloride salt

An in-depth guide to the synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine hydrochloride, a compound of interest for neurochemical research and drug development. This document provides a comprehensive, four...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine hydrochloride, a compound of interest for neurochemical research and drug development. This document provides a comprehensive, four-step synthetic pathway, complete with detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction: The Rationale for a Structured Synthesis

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine belongs to the phenethylamine class of compounds, which are foundational scaffolds in medicinal chemistry and pharmacology. The strategic placement of a bulky cyclopentyloxy group alongside two methoxy substituents on the phenyl ring creates a unique molecular profile with potential for selective interactions with various receptor systems. The preparation of its hydrochloride salt enhances stability and simplifies handling for research applications.

This guide presents a robust and reproducible four-step synthesis commencing from the commercially available and inexpensive starting material, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). The chosen pathway prioritizes efficiency, scalability, and the use of well-established chemical transformations. Each step is detailed with both a step-by-step protocol and an explanation of the underlying chemical principles, providing researchers with the necessary context to understand and, if necessary, adapt the procedures.

Overall Synthetic Scheme

The synthesis is logically divided into four primary stages:

  • Etherification: Introduction of the cyclopentyloxy group via Williamson ether synthesis.

  • Condensation: Carbon chain extension and introduction of a nitrogen precursor via a Henry nitroaldol condensation.

  • Reduction: Conversion of the intermediate nitrostyrene to the target primary amine using a powerful hydride reducing agent.

  • Salt Formation: Conversion of the amine free base to its stable hydrochloride salt for improved handling and purity.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Henry Condensation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) B 4-Cyclopentyloxy-3,5- dimethoxybenzaldehyde A->B  Cyclopentyl Bromide, K₂CO₃, Acetone, Reflux C 1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl) -2-nitroethene B->C  Nitromethane, NH₄OAc, Acetic Acid, Reflux D 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl) ethanamine (Free Base) C->D  1. LiAlH₄, Anhydrous THF, Reflux  2. H₂O/NaOH Workup E 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl) ethanamine Hydrochloride D->E  HCl in Dioxane or Et₂O, RT

Caption: Overall four-step synthetic pathway.

Section 1: Synthesis of 4-Cyclopentyloxy-3,5-dimethoxybenzaldehyde (Intermediate 1)

Principle and Rationale

This initial step employs the Williamson ether synthesis, a classic and highly reliable method for forming ethers.[1][2] The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ from 4-hydroxy-3,5-dimethoxybenzaldehyde by a mild base (potassium carbonate), acts as a nucleophile. This nucleophile attacks the primary alkyl halide, cyclopentyl bromide, displacing the bromide leaving group to form the desired ether.[3][4]

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause side reactions. Its insolubility in acetone drives the reaction forward as the phenoxide is generated on the solid-liquid interface.

  • Choice of Solvent: Acetone is used as the solvent due to its ability to dissolve the organic starting materials and its suitable boiling point for reflux conditions, which accelerates the reaction rate. It is also relatively inert under these conditions.

Quantitative Data & Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
4-Hydroxy-3,5-dimethoxybenzaldehyde182.1710.0 g54.91.0
Cyclopentyl Bromide149.049.8 g (6.9 mL)65.91.2
Potassium Carbonate (K₂CO₃), anhydrous138.2111.4 g82.31.5
Acetone58.08200 mL--
Experimental Protocol
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3,5-dimethoxybenzaldehyde (10.0 g, 54.9 mmol) and anhydrous potassium carbonate (11.4 g, 82.3 mmol).

  • Reagent Addition: Add 200 mL of acetone to the flask, followed by cyclopentyl bromide (6.9 mL, 65.9 mmol).

  • Reaction: Heat the stirred suspension to reflux (approximately 60-65°C) using a heating mantle. Maintain reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then redissolved in 150 mL of dichloromethane (DCM).

  • Purification: Transfer the DCM solution to a separatory funnel and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol to afford 4-cyclopentyloxy-3,5-dimethoxybenzaldehyde as a white to off-white crystalline solid.

    • Expected Yield: 11.5 - 12.8 g (84-93%)

    • Characterization: Melting point and ¹H NMR spectroscopy should be used to confirm the structure and purity.

Section 2: Synthesis of 1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene (Intermediate 2)

Principle and Rationale

This step utilizes the Henry reaction (or nitroaldol condensation), a base-catalyzed carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane.[5] The aldehyde from Step 1 is condensed with nitromethane. Ammonium acetate serves as a catalyst, providing a weak base (acetate) to deprotonate nitromethane, forming a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-aldol adduct readily dehydrates under the refluxing acidic conditions (acetic acid) to yield the conjugated β-nitrostyrene product.

  • Catalyst System: The combination of ammonium acetate and glacial acetic acid provides a buffered system that facilitates both the initial condensation and the subsequent dehydration in a one-pot procedure.

Quantitative Data & Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
4-Cyclopentyloxy-3,5-dimethoxybenzaldehyde250.2910.0 g39.91.0
Nitromethane61.0424.4 g (21.5 mL)39910.0
Ammonium Acetate (NH₄OAc)77.084.6 g59.91.5
Glacial Acetic Acid60.0550 mL--
Experimental Protocol
  • Setup: To a 250 mL round-bottom flask, add 4-cyclopentyloxy-3,5-dimethoxybenzaldehyde (10.0 g, 39.9 mmol), ammonium acetate (4.6 g, 59.9 mmol), and nitromethane (21.5 mL, 399 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with stirring for 2-4 hours. The solution will typically turn a deep yellow/orange color. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes. A bright yellow solid should precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold isopropanol (2 x 20 mL) to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 40-50°C to afford 1-(4-cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene as a bright yellow crystalline solid.

    • Expected Yield: 10.2 - 11.4 g (87-97%)

    • Characterization: The product's identity and purity should be confirmed by melting point and spectroscopic analysis (¹H NMR, IR).

Section 3: Synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (Free Base)

Principle and Rationale

This crucial step involves the reduction of both the nitro group and the alkene double bond of the β-nitrostyrene intermediate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[6] It is a potent source of hydride ions (H⁻) that can effectively reduce these functional groups to a saturated amine.

  • Safety: LiAlH₄ is a highly reactive, water-sensitive, and pyrophoric reagent. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.[7]

  • Reaction Workup: The workup procedure is critical for safely quenching the excess LiAlH₄ and hydrolyzing the aluminum-amine complexes to liberate the free amine. The Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is a standard and effective method to produce a granular, easily filterable precipitate of aluminum salts.

Quantitative Data & Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene293.3210.0 g34.11.0
Lithium Aluminum Hydride (LiAlH₄)37.953.9 g102.33.0
Anhydrous Tetrahydrofuran (THF)72.11250 mL--
Water (for workup)18.023.9 mL--
15% Aqueous Sodium Hydroxide (for workup)40.003.9 mL--
Water (for workup)18.0211.7 mL--
Experimental Protocol
  • Setup: Assemble a 1 L three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen. Equip the flask with a magnetic stir bar, a reflux condenser (with a nitrogen inlet), and a pressure-equalizing dropping funnel.

  • LiAlH₄ Addition: Under a positive pressure of nitrogen, carefully add LiAlH₄ (3.9 g, 102.3 mmol) to the flask, followed by 150 mL of anhydrous THF. Stir the resulting suspension.

  • Substrate Addition: Dissolve the nitrostyrene intermediate (10.0 g, 34.1 mmol) in 100 mL of anhydrous THF and add this solution to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes. The addition is exothermic; use an ice bath to maintain the temperature below 30°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 4-6 hours.

  • Quenching (Workup): Cool the reaction flask to 0°C in an ice bath. EXTREME CAUTION is required for this step. Slowly and sequentially add the following reagents dropwise while stirring vigorously:

    • 3.9 mL of water

    • 3.9 mL of 15% aqueous NaOH

    • 11.7 mL of water A white, granular precipitate should form. Allow the mixture to stir at room temperature for an additional 30 minutes.

  • Isolation: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate (3 x 50 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil is the free base amine. It can be purified further by vacuum distillation or used directly in the next step.

    • Expected Yield: 7.5 - 8.6 g (83-96%)

    • Characterization: The free base can be characterized by ¹H and ¹³C NMR spectroscopy.

Section 4: Preparation of the Hydrochloride Salt

Principle and Rationale

Primary amines are often isolated and stored as their hydrochloride salts. The salt form is typically a stable, non-hygroscopic, crystalline solid that is easier to handle, weigh, and purify than the often-oily and air-sensitive free base.[8] The salt is formed by a simple acid-base reaction between the basic amine and hydrochloric acid. Using a solution of HCl in an organic solvent like dioxane or diethyl ether allows for the direct precipitation of the salt, providing an efficient method of purification.[9][10]

Quantitative Data & Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine265.377.0 g26.41.0
4M HCl in 1,4-Dioxane-~8 mL~31.6~1.2
Anhydrous Diethyl Ether (Et₂O)74.12150 mL--
Experimental Protocol
  • Dissolution: Dissolve the crude amine free base (7.0 g, 26.4 mmol) in 150 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Precipitation: While stirring the solution, add 4M HCl in dioxane dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed and the solution is slightly acidic (test with pH paper by touching a drop to moist paper).

  • Crystallization: Stir the suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any non-basic impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to yield 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine hydrochloride as a stable, white crystalline solid.

    • Expected Yield: 7.2 - 7.8 g (90-98% from free base)

    • Characterization: Final product identity and purity should be confirmed by melting point determination, ¹H NMR, and elemental analysis.

Comprehensive Workflow and Safety

G cluster_workflow Laboratory Workflow cluster_safety Key Safety Considerations start Starting Materials (Syringaldehyde, Cyclopentyl Bromide) step1 Step 1: Etherification (Reflux in Acetone) start->step1 workup1 Filter, Evaporate, Liquid-Liquid Extraction step1->workup1 purify1 Recrystallization workup1->purify1 char1 Characterize Intermediate 1 purify1->char1 step2 Step 2: Henry Condensation (Reflux in Acetic Acid) char1->step2 workup2 Precipitate on Ice, Filter & Wash step2->workup2 char2 Characterize Intermediate 2 workup2->char2 step3 Step 3: LiAlH₄ Reduction (Anhydrous THF, Reflux) char2->step3 workup3 Fieser Workup, Filter & Evaporate step3->workup3 char3 Characterize Free Base workup3->char3 step4 Step 4: Salt Formation (HCl in Dioxane/Ether) char3->step4 workup4 Filter & Wash with Ether step4->workup4 final_product Final Product: Hydrochloride Salt workup4->final_product safety_LiAlH4 LiAlH₄: Handle under inert gas, use anhydrous solvents. Quench slowly! safety_solvents Flammable Solvents: (Acetone, THF, Ether) Work in a fume hood away from ignition sources. safety_ppe PPE: Wear safety goggles, lab coat, and appropriate gloves at all times.

Caption: Experimental workflow and key safety points.

Safety Precautions
  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[11][12]

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water to produce flammable hydrogen gas. All glassware must be rigorously dried, and all solvents must be anhydrous. The reaction and workup must be conducted in a well-ventilated fume hood under an inert atmosphere.[7]

  • Sodium Borohydride (Alternative Reductant Note): While not used in this primary protocol, if sodium borohydride were considered for other reductions, it also reacts with water and acids to release hydrogen gas and should be handled with care.[11][12][13][14]

  • Solvents: Diethyl ether, THF, and acetone are highly flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames or spark sources nearby.

  • Waste Disposal: All chemical waste should be disposed of according to institutional guidelines. Quenched LiAlH₄ waste must be handled as a separate, designated waste stream.

References

  • Kotak, V. (2021). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]

  • Mutti, F. G., et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Synthetika. (n.d.). Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde). Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Available at: [Link]

  • YouTube. (2024). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. Available at: [Link]

  • Google Patents. (2002). US6476268B1 - Preparation of N-benzylamines.
  • Google Patents. (n.d.). IL31513A - Phenethylamine derivatives and process for the manufacture thereof.
  • Google Patents. (1967). US3337630A - Process for the purification of amines.
  • Eurofins. (2010). SAFETY DATA SHEET - Sodium borohydride. Available at: [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Google Patents. (1932). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • UCSB. (2012). Sodium borohydride - Standard Operating Procedure. Available at: [Link]

  • Mol-Instincts. (2025). 4-hydroxy-3,5-dimethoxybenzaldehyde. Available at: [Link]

  • NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Available at: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]

  • Google Patents. (n.d.). WO2010100520A1 - A process for preparation of phenethylamine derivative.
  • Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Google Patents. (n.d.). JPH0327345A - Production of phenetylamines.
  • YouTube. (2023). Williamson Ether Synthesis - Easy!. Available at: [Link]

  • ScienceMadness.org. (n.d.). Some Phenolic Derivatives of P-Phenyl. Available at: [Link]

  • Chegg.com. (2020). Solved Problem 17.7 Only one combination of alkyl halide and.... Available at: [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. Available at: [Link]

  • The Journal of Organic Chemistry. (1958). Synthesis of Some β-Phenethylamine Derivatives. I.. Available at: [Link]

  • Organic Syntheses. (n.d.). β-Phenylethylamine. Available at: [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Available at: [Link]

  • Molbase. (n.d.). Synthesis of A) 1-(3-Cyclopentyloxy-4-methoxyphenyl)-2-phenyl ethan-1-ol. Available at: [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Available at: [Link]

  • Journal of Medicinal Chemistry. (1979). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Available at: [Link]

  • MDPI. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Available at: [Link]

  • bioRxiv. (n.d.). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine. Available at: [Link]

  • Google Patents. (n.d.). WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin.
  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available at: [Link]

  • Patsnap. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. (2013). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Synthesis

Welcome to the Advanced Application Support Center. The synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine—a highly specific, sterically hindered phenethylamine derivative—presents unique chemoselective chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine—a highly specific, sterically hindered phenethylamine derivative—presents unique chemoselective challenges. This guide bypasses basic synthetic theory to directly address the mechanistic bottlenecks, competing side reactions, and yield-crashing pitfalls encountered during the three-stage synthetic workflow.

Workflow Overview

Workflow S1 Syringaldehyde + Cyclopentyl Bromide S2 4-Cyclopentyloxy-3,5- dimethoxybenzaldehyde S1->S2 KI, K2CO3, DMSO SN2 Alkylation S4 4-Cyclopentyloxy-3,5- dimethoxynitrostyrene S2->S4 Henry Reaction S3 Nitromethane + Ammonium Acetate S3->S4 Catalyst S6 2-(4-Cyclopentyloxy-3,5- dimethoxyphenyl)ethanamine S4->S6 Reduction S5 LiAlH4 (Excess) Reverse Addition S5->S6 Hydride Donor

Figure 1: Optimized 3-step synthetic pathway for 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine.

Section 1: O-Alkylation of Syringaldehyde

Q: Why is my yield of 4-cyclopentyloxy-3,5-dimethoxybenzaldehyde so low (<40%) when using cyclopentyl bromide and potassium carbonate ( K2​CO3​ )?

Causality & Expert Insight: Cyclopentyl bromide is a secondary alkyl halide. When subjected to basic conditions ( K2​CO3​ ) and heat, the secondary carbon is highly susceptible to competing E2 elimination, forming volatile cyclopentene rather than undergoing the desired SN​2 substitution. Furthermore, the phenoxide nucleophile generated from syringaldehyde is sterically hindered by its two adjacent ortho-methoxy groups.

The Solution: Shift the reaction kinetics in favor of SN​2 by utilizing a1[1]. By adding Potassium Iodide (KI) to the mixture, the cyclopentyl bromide is converted in situ to the highly reactive cyclopentyl iodide. Switching the solvent to Dimethyl Sulfoxide (DMSO) leaves the phenoxide anion unsolvated and highly nucleophilic, overcoming the steric hindrance.

Self-Validating Protocol 1: Catalyzed O-Alkylation
  • Setup: In a dry flask, dissolve 1.0 eq of syringaldehyde in anhydrous DMSO (5 mL/mmol). Add 1.5 eq of anhydrous K2​CO3​ and 0.1 eq of KI.

  • Observation Checkpoint: The solution will immediately turn a deep, dark red/brown, validating the deprotonation of the phenol to the phenoxide anion.

  • Addition: Add 1.2 eq of cyclopentyl bromide dropwise at room temperature. Heat the mixture to 60°C for 4.5 hours.

  • Validation: The reaction is complete when the dark red color fades to a pale brownish-beige, indicating the consumption of the phenoxide anion[1]. TLC (Hexanes/EtOAc 3:1) should show the disappearance of the starting material ( Rf​≈0.2 ) and the appearance of a less polar product spot ( Rf​≈0.6 ).

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry in vacuo.

Section 2: Henry Reaction (Nitroaldol Condensation)

Q: The condensation with nitromethane is stalling, and I'm isolating dark, resinous byproducts instead of the nitrostyrene. How can I fix this?

Causality & Expert Insight: Electron-rich aromatic aldehydes (like your 3,5-dimethoxy-4-alkoxy derivative) are significantly less electrophilic at the carbonyl carbon than standard benzaldehydes. Under traditional prolonged heating conditions, the equilibrium of the2[2] stalls, and the electron-rich rings begin to undergo phenol-formaldehyde-type polymerization, creating the dark resins you observe[3].

The Solution: You must forcefully drive the dehydration step. This can be achieved either by physical water removal (Dean-Stark apparatus) or by utilizing 3[3], which allows the reaction to proceed at room temperature, completely avoiding thermal polymerization.

Self-Validating Protocol 2: Ultrasound-Promoted Henry Condensation
  • Setup: In a reaction vessel, combine 1.0 eq of 4-cyclopentyloxy-3,5-dimethoxybenzaldehyde, an excess of nitromethane (approx. 10 eq, acting as reactant and co-solvent), and 0.2 eq of ammonium acetate. Add a catalytic amount of glacial acetic acid.

  • Sonication: Submerge the vessel in an ultrasonic bath (e.g., Branson 5510) at 22°C for 3-6 hours[3].

  • Observation Checkpoint: The solution will transition from pale yellow to a deep, vibrant yellow/orange as the conjugated nitrostyrene system forms.

  • Workup & Validation: Remove the solvent under reduced pressure. Recrystallize the crude residue from hot isopropanol. The formation of bright, needle-like yellow crystals is the definitive visual validation of a successful nitrostyrene synthesis.

Section 3: Reduction to the Ethanamine

Q: When reducing the nitrostyrene with LiAlH4​ , I am isolating a significant amount of dimeric side products instead of the primary amine. Why?

Causality & Expert Insight: This is a classic stoichiometric concentration issue. During the reduction of a nitrostyrene, the molecule passes through an intermediate imine phase. If you add LiAlH4​ to the nitrostyrene (standard addition), the local concentration of hydride is too low. The newly formed primary amine acts as a nucleophile and attacks the unreduced electrophilic imine intermediate, forming a secondary amine dimer.

Mechanism N1 Nitrostyrene Substrate N2 Imine Intermediate (Electrophile) N1->N2 Partial Reduction (Low Hydride) N3 Primary Ethanamine (Nucleophile) N1->N3 Full Reduction (Excess Hydride) N4 Secondary Amine Dimer (Undesired Byproduct) N2->N4 Nucleophilic Attack by Primary Amine N3->N4 Reacts with Imine

Figure 2: Mechanism of dimerization side-reaction due to localized hydride deficiency.

The Solution: Employ a 4[4]. By adding the nitrostyrene dropwise into a massive excess of LiAlH4​ , the imine intermediate is instantly reduced to the primary amine before it has a chance to encounter another amine molecule.

Self-Validating Protocol 3: Reverse-Addition LiAlH4​ Reduction
  • Setup: In a flame-dried, multi-neck flask under inert Argon, suspend 4.0 eq of LiAlH4​ in anhydrous THF. Chill to 0°C.

  • Reverse Addition: Dissolve 1.0 eq of the nitrostyrene in anhydrous THF. Add this solution dropwise to the stirring LiAlH4​ suspension over 1 hour.

  • Observation Checkpoint: Vigorous bubbling ( H2​ gas evolution) will occur upon each drop. The yellow color of the nitrostyrene will instantly vanish upon hitting the hydride suspension, validating immediate reduction.

  • Reflux: Once addition is complete, reflux the mixture for 4 hours to ensure complete reduction of any hydroxylamine intermediates.

  • Fieser Workup: Cool to 0°C. Sequentially add n mL water, n mL 15% NaOH, and 3n mL water (where n = grams of LiAlH4​ used).

  • Validation: The aluminum salts will precipitate as a clean, granular white solid. The organic THF layer will emit a distinct "fishy" or basic amine odor, confirming the presence of the freebase ethanamine.

Quantitative Data Summary
Synthesis StepStandard YieldOptimized YieldKey Optimization Variable
O-Alkylation 35 - 45%85 - 90% Finkelstein catalyst (KI) addition
Henry Reaction 40 - 50%80 - 95% Ultrasound promotion (Thermal control)
Reduction 30 - 40%75 - 85% Reverse addition to excess hydride
References
  • Justia Patents. Mescaline derivatives with modified action. (Details the O-alkylation of syringaldehyde using KI and K2CO3). 1

  • Erowid Chemistry Archive. Ultrasound Promoted Nitrostyrene Synthesis. (Tet. Lett. 39, 8013-8016, 1998; details the prevention of resinous polymerization in electron-rich benzaldehydes). 3

  • RSC Publishing. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. (Discusses conventional vs. assisted nitroaldol condensations). 2

  • ScienceMadness. Sodium borohydride reduction of nitrostyrenes by Reverse addition. (Details the prevention of dimerization in nitrostyrene reductions). 4

Sources

Optimization

overcoming poor aqueous solubility of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Welcome to the Formulation & Solubility Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical liabiliti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical liabilities of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine .

To successfully formulate this compound, we must understand the causality behind its behavior. The molecule features a primary amine (ethanamine) attached to a highly lipophilic 4-cyclopentyloxy-3,5-dimethoxyphenyl core. While the primary amine provides a handle for ionization (pKa ~9.5), the bulky cyclopentyloxy group acts as a massive hydrophobic sink. At physiological pH (7.4), the equilibrium shifts, increasing the fraction of the uncharged free base, which rapidly aggregates and precipitates due to solvent-shift dynamics[1].

This guide provides self-validating protocols and mechanistic troubleshooting to overcome these barriers using thermodynamic solubilization, supramolecular encapsulation, and solid-state modification.

Section 1: Troubleshooting & FAQs

Q1: Why does my compound crash out immediately when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a classic "solvent shift" precipitation. When you dilute a DMSO stock into an aqueous buffer, the local concentration of DMSO drops rapidly. Because the 4-cyclopentyloxy moiety is highly hydrophobic, the free base form of the molecule cannot maintain hydration and nucleates into aggregates[1]. Solution: Use a stepwise dilution or integrate a co-solvent like PEG400 to bridge the polarity gap and lower the dielectric constant of the vehicle[2].

Q2: I need to dose this compound intravenously (IV) in animal models. What is the safest formulation? A: For IV administration, organic co-solvents must be kept to an absolute minimum to avoid hemolysis and toxicity. The optimal approach is supramolecular encapsulation using 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. The hydrophobic cyclopentyloxy-phenyl core fits perfectly into the lipophilic cavity of the β-cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3].

Q3: Should I synthesize a salt form, and which counterion is optimal? A: Yes. Converting the free base to a salt is the most robust long-term strategy for oral (PO) dosing or general storage[4]. Because the molecule has a primary amine, forming a Hydrochloride (HCl) or Mesylate salt will force the molecule into a permanently ionized state, drastically reducing its lattice energy and improving its dissolution rate in aqueous media.

Section 2: Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine across various vehicles, allowing for rapid comparison and selection based on your assay needs.

Vehicle / FormulationEstimated SolubilityRecommended Application
Water / PBS (pH 7.4) < 0.05 mg/mLNone (Free base precipitates immediately)
100% DMSO > 50 mg/mLPrimary stock solution storage (-20°C)
10% DMSO + 40% PEG400 + 50% PBS ~ 5 - 10 mg/mLIn vitro cellular and biochemical assays
20% HP-β-CD in Saline ~ 15 - 25 mg/mLIn vivo Intravenous (IV) / IP dosing
Hydrochloride Salt in Water > 30 mg/mLIn vivo Oral gavage (PO) / General use

Section 3: Formulation Decision Workflow

FormulationDecisionTree Start What is your experimental model? InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo DMSO Prepare Primary Stock in 100% DMSO InVitro->DMSO Route Select Administration Route InVivo->Route Dilution Dilute in Aqueous Buffer DMSO->Dilution Precip Does it precipitate? Dilution->Precip Cosolvent Use Co-solvent System: 10% DMSO / 40% PEG400 Precip->Cosolvent Yes Proceed Proceed with Assay Precip->Proceed No IV Intravenous (IV) Route->IV PO Oral (PO) / IP Route->PO CD Formulate with 20% HP-β-Cyclodextrin IV->CD Salt Synthesize HCl or Mesylate Salt Form PO->Salt

Decision tree for selecting the optimal formulation strategy based on assay requirements.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Solid-State Modification (Hydrochloride Salt Preparation)

This protocol permanently protonates the primary amine, disrupting the crystal lattice energy of the lipophilic free base[4].

  • Dissolution : Dissolve 1.0 g of the free base 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine in 10 mL of anhydrous diethyl ether (or absolute ethanol if solubility is too low).

  • Acidification : Slowly add 1.1 molar equivalents of ethereal HCl (2M) dropwise under continuous magnetic stirring at 0°C.

  • Isolation : Filter the resulting precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 5 mL of cold anhydrous ether.

  • Drying : Dry the hydrochloride salt in a vacuum desiccator overnight to remove residual solvent.

  • Self-Validation Check : The success of the salt formation is self-validated by the immediate precipitation of the solid upon HCl addition, as the newly formed ionized salt is highly insoluble in the non-polar ether solvent.

Protocol 2: Supramolecular Encapsulation (HP-β-CD Formulation)

Ideal for in vivo IV dosing, this method sequesters the cyclopentyloxy ring inside a hydrophilic shell[3].

  • Vehicle Preparation : Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mL of sterile saline to create a 20% (w/v) solution.

  • API Addition : Add 200 mg of the compound directly to the cyclodextrin solution.

  • Complexation : Stir the suspension vigorously at room temperature for 24 hours. The mechanical agitation provides the activation energy required for the cyclopentyloxy group to partition into the hydrophobic cavity of the cyclodextrin.

  • Clarification : Filter the solution through a 0.22 µm PES syringe filter.

  • Self-Validation Check : This process is self-validating; any uncomplexed free base will remain as a visible, cloudy suspension. Passing the mixture through the 0.22 µm filter ensures that only the fully solubilized, thermodynamically stable inclusion complex remains in the final filtrate.

Protocol 3: Thermodynamic Solubilization (Co-Solvent System)

Designed for in vitro assays to prevent solvent-shift precipitation[5].

  • Primary Stock : Prepare a 50 mM stock solution of the compound in 100% DMSO.

  • Co-Solvent Addition : In a separate vial, mix 400 µL of PEG400 and 500 µL of PBS (pH 7.4).

  • Integration : Slowly pipette 100 µL of the DMSO stock into the PEG400/PBS mixture while vortexing continuously.

  • Self-Validation Check : A successful formulation is self-validated by the complete absence of light scattering (cloudiness or Tyndall effect) upon final dilution. If cloudiness appears, the dielectric constant is still too high, and the PEG400 ratio must be marginally increased.

References

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online.1

  • Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures. PubMed. 2

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. 3

  • In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance. ACS Publications.4

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity. Dove Medical Press. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-Eluting Peaks in 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Chromatography

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of method development for challenging pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of method development for challenging pharmaceutical intermediates.

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine presents a classic chromatographic dilemma. Its bulky, lipophilic core (the cyclopentyloxy and dimethoxyphenyl groups) drives strong retention in Reversed-Phase Liquid Chromatography (RPLC). However, its primary amine group (pKa ~9.5) acts as a strong hydrogen bond donor and cation. This dual nature often leads to severe peak tailing and co-elution with structurally similar process impurities due to secondary interactions with the stationary phase [5].

This guide provides a causality-driven framework to systematically resolve these co-eluting peaks, ensuring robust method development and scientific integrity.

Diagnostic Workflow

Before adjusting parameters, it is critical to diagnose whether the co-elution is driven by chemical similarity (true co-elution) or by peak distortion (tailing).

TroubleshootingWorkflow Start Identify Co-eluting Peaks (Asymmetry, MS overlap) CheckShape Analyze Peak Shape Start->CheckShape Tailing Severe Tailing (Tf > 1.5)? CheckShape->Tailing Silanol Address Silanol Interactions: 1. Lower pH (< 3.0) 2. Add TEA or Ionic Liquid Tailing->Silanol Yes (Amine Effect) Selectivity Optimize Selectivity (α) Tailing->Selectivity No (True Co-elution) Phase Change Stationary Phase (e.g., Phenyl-Hexyl, Polar-embedded) Selectivity->Phase Structural Similarity Gradient Flatten Gradient Slope Increase Aqueous % Selectivity->Gradient Hydrophobic Clustering

Systematic diagnostic workflow for resolving basic amine co-elution in RPLC.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My target peak for 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is co-eluting with a closely related impurity, and the peak shape is highly asymmetrical (tailing). What is the root cause? A1: The root cause is the "secondary retention effect" driven by silanophilic interactions [5]. Modern RPLC columns use silica supports. Even with advanced end-capping, residual silanol groups (-Si-OH) remain. At a mobile phase pH > 3.0, these acidic silanols deprotonate into negatively charged -Si-O⁻ species [5]. Concurrently, your primary amine is fully protonated (positively charged). This creates a strong ion-exchange interaction that competes with the primary hydrophobic partitioning, causing the analyte molecules to linger on the stationary phase, resulting in peak tailing ( Tf​>1.5 ) that swallows adjacent impurity peaks [7].

Q2: How can I chemically mask these silanol interactions to improve resolution? A2: You must manipulate the mobile phase chemistry to either suppress silanol ionization or competitively block them:

  • Thermodynamic pH Control: Lower the mobile phase pH to < 2.5 using strong modifiers like Trifluoroacetic acid (TFA) or phosphoric acid. This suppresses silanol ionization (keeping them neutral), effectively shutting down the ion-exchange pathway [5].

  • Competitive Masking: If low pH is insufficient or incompatible with your detector (e.g., LC-MS), introduce a competing base like Triethylamine (TEA) at 0.1% or use ionic liquids (e.g., 1-hexyl-3-methylimidazolium chloride) [7]. These small, highly basic cations aggressively bind to the residual silanols, forming a protective hydrophilic barrier that prevents the bulky target amine from interacting with the silica surface [6].

Q3: I have corrected the peak tailing, but the target molecule still co-elutes with a des-cyclopentyl impurity. How do I improve selectivity ( α )? A3: When peaks are symmetrical but unresolved, the fundamental resolution equation dictates that selectivity ( α ) is the most powerful lever [3]. Relying solely on C18 hydrophobicity is insufficient because the core structures are too similar. Solution: Switch the stationary phase chemistry to exploit the aromatic nature of the molecule. A Phenyl-Hexyl column will induce π−π interactions with the 3,5-dimethoxyphenyl ring [3]. Alternatively, a polar-embedded or polar-linked phase (e.g., amide or carbamate) can create a unique selectivity profile by interacting with the ether oxygens, altering the elution order and separating the critical pair [6].

Q4: Can adjusting the gradient slope resolve the co-elution without changing the column? A4: Yes, optimizing the retention factor ( k ) via focused gradients is a highly effective, non-destructive first step [1]. If the critical pair elutes during a steep gradient phase, they are being "compressed" off the column. By decreasing the slope of the gradient (e.g., increasing the organic phase by 1% per minute instead of 5% per minute) specifically in the elution window of the target amine, you increase the temporal spacing between the analytes [1].

Quantitative Data: Impact of Chromatographic Parameters

To guide your method optimization, the following table summarizes the causal impact of adjusting various parameters on the separation of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine from its critical impurities.

Parameter AdjustmentMechanistic RationaleImpact on Resolution ( Rs​ )Impact on Tailing Factor ( Tf​ )
Decrease pH (4.5 2.0) Protonates residual silanols, eliminating secondary ion-exchange interactions [5].Significant IncreaseDrastic Decrease ( 1.0)
Add 0.1% TEA to Mobile Phase Competitively binds active silanol sites, shielding the primary amine [7].Moderate IncreaseSignificant Decrease
Switch C18 Phenyl-Hexyl Introduces π−π selectivity for the dimethoxyphenyl moiety [3].Drastic IncreaseNeutral
Decrease Gradient Slope Increases retention factor ( k ) in the critical elution window [1].Moderate IncreaseNeutral / Slight Broadening
Increase Column Temp (25°C 45°C) Lowers mobile phase viscosity, increasing mass transfer efficiency ( N ) [4].Slight IncreaseSlight Decrease
Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating protocols when troubleshooting your method.

Protocol 1: Systematic pH and Modifier Scouting for Basic Amines

Objective: To identify the optimal mobile phase environment that minimizes silanol-induced co-elution.

  • Baseline Establishment: Prepare a system suitability standard containing 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine and its known co-eluting impurity (e.g., 0.1 mg/mL in initial mobile phase). Inject using the current failing method. Record baseline Rs​ and Tf​ .

  • Aqueous Phase Preparation: Prepare three distinct aqueous mobile phases (Mobile Phase A):

    • A1: 0.1% Formic Acid in Water (pH ~2.7) - Weak ion suppression.

    • A2: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) - Strong ion suppression & ion-pairing [2].

    • A3: 10 mM Ammonium Acetate + 0.1% Triethylamine (TEA), adjusted to pH 6.0 - Competitive silanol masking [7].

  • Chromatographic Scouting: Run the standard using a standardized gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) for each aqueous phase.

  • System Validation: The method is considered successful and self-validating if the target peak achieves a Tf​≤1.2 and the critical pair resolution Rs​≥1.5 . If Tf​ is acceptable but Rs​<1.5 , proceed to Protocol 2.

Protocol 2: Stationary Phase Selectivity Screening

Objective: To resolve structurally similar co-eluting impurities by altering the primary interaction mechanism.

  • Column Selection: Select three columns with identical dimensions (e.g., 150 x 4.6 mm, 3 µm) but orthogonal chemistries:

    • Column 1: High-purity, fully end-capped C18 (Hydrophobic control).

    • Column 2: Phenyl-Hexyl ( π−π interaction focus) [3].

    • Column 3: Polar-embedded C18 (e.g., Amide-linked; disrupts silanol access and offers hydrogen bonding) [6].

  • Equilibration: Equilibrate each column with the optimized mobile phase from Protocol 1 for at least 20 column volumes.

  • Injection & Analysis: Inject the system suitability standard. Evaluate the elution order and resolution.

  • Validation: Select the column that provides baseline resolution ( Rs​≥1.5 ) without requiring excessively long run times or causing peak distortion.

References

Sources

Optimization

optimizing extraction efficiency of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine from biological matrices

Welcome to the Technical Support Center for the bioanalytical extraction of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (commonly referred to as CPE). As a synthetic phenethylamine derivative featuring a bulky, hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical extraction of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (commonly referred to as CPE). As a synthetic phenethylamine derivative featuring a bulky, highly lipophilic cyclopentyloxy group at the 4-position of the aromatic ring, this compound presents unique sample preparation challenges[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the physicochemical causality behind each extraction step, providing you with self-validating methodologies and logical troubleshooting frameworks to maximize recovery and eliminate matrix effects in your LC-MS/MS workflows.

Physicochemical Profiling & Extraction Strategy

To extract CPE efficiently, we must first understand its molecular behavior in solution:

  • Ionization (pKa ~9.5): The primary ethanamine moiety is highly basic. At physiological pH (7.4), CPE is >99% protonated (cationic).

  • Lipophilicity (LogP): The addition of the cyclopentyloxy and dimethoxy groups creates a massive hydrophobic footprint.

The Causality of Method Selection: Traditional Reversed-Phase Solid-Phase Extraction (RP-SPE) often fails for CPE. In RP-SPE, conditions strong enough to wash away lipophilic matrix impurities (like phospholipids) will inadvertently elute the highly hydrophobic CPE.

To orthogonalize the retention mechanism, Mixed-Mode Strong Cation Exchange (MCX) is the gold standard[2]. By utilizing a polymeric MCX sorbent, the sulfonic acid groups (pKa < 1) irreversibly bind the protonated amine of CPE. This allows us to wash the sorbent with 100% organic solvent to strip away neutral lipids and phospholipids without losing the target analyte, before finally eluting with a high-pH organic solvent that neutralizes the amine and breaks the ionic bond.

SPE_Optimization A Biological Matrix (Plasma/Urine) B Acidify Sample (2% H3PO4) A->B C Load onto MCX Sorbent (Amine binds to SO3-) B->C D Wash 1: 2% Formic Acid (Removes Proteins/Salts) C->D E Wash 2: 100% Methanol (Removes Phospholipids) D->E F Elute: 5% NH4OH in MeOH (Neutralizes Amine, Elutes CPE) E->F G Evaporate & Reconstitute for LC-MS/MS F->G

Workflow for Mixed-Mode Cation Exchange (MCX) extraction of CPE from biological matrices.

Standard Operating Procedure: MCX SPE for Plasma/Urine

This protocol is designed as a self-validating system. By collecting and analyzing the wash fractions during method development, you can definitively prove that the analyte is locked via ion exchange.

Materials: Polymeric MCX Sorbent (e.g., 30 mg/1 mL cartridge)[3]. Sample Volume: 100 µL Plasma or Urine.

Step-by-Step Methodology
  • Sample Pre-treatment: Dilute 100 µL of biological fluid with 100 µL of 2% Phosphoric Acid (H₃PO₄) in water.

    • Causality: Drops the sample pH to ~2.0, disrupting protein binding and ensuring the primary amine of CPE is >99.9% protonated for optimal cation exchange[2].

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Apply the pre-treated sample at a flow rate of 1–2 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.

    • Causality: Removes endogenous salts, hydrophilic peptides, and water-soluble interferences.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol.

    • Causality: Because CPE is locked onto the sorbent via strong ionic bonds, this aggressive organic wash strips away strongly bound phospholipids and neutral lipids, drastically reducing ion suppression.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>11) deprotonates the primary amine of CPE, neutralizing its charge. The methanol simultaneously overcomes the hydrophobic interactions, releasing the compound[2].

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase (e.g., 0.1% Formic Acid in 90:10 Water:Acetonitrile).

Troubleshooting Guides & FAQs

Q: My absolute recovery is fluctuating between 40% and 60%. How do I fix this? A: Low recovery for lipophilic amines on MCX usually stems from incomplete elution. The cyclopentyloxy group makes the neutral free-base of CPE extremely hydrophobic.

  • Validation Check: Analyze your post-elution sorbent by washing it with a stronger solvent (e.g., Dichloromethane). If CPE is found, it is sticking hydrophobically.

  • Solution: Ensure your elution solvent is freshly prepared. Ammonia gas readily evaporates from NH₄OH solutions, lowering the pH. If the pH drops below 11.5, CPE will not fully deprotonate, and the ionic bond will remain intact[2]. Additionally, try eluting with a mixture of 5% NH₄OH in 50:50 Methanol:Acetonitrile to disrupt any residual pi-pi or hydrophobic interactions.

Q: I am experiencing severe ion suppression (>30%) at the retention time of CPE. What is co-eluting? A: You are likely co-extracting phosphatidylcholines (phospholipids).

  • Validation Check: Monitor the MRM transitions for phospholipids (e.g., m/z 184 for the polar head group) during your LC-MS/MS run.

  • Solution: If phospholipids are present, your Wash 2 (Organic Wash) is insufficient. Ensure you are using 100% Methanol or even a Methanol/Acetonitrile blend for Wash 2. Do not use basic conditions in this wash, or you will prematurely elute the CPE.

Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE for high-throughput screening? A: Yes, but LLE lacks the absolute cleanliness of MCX. Because CPE is highly lipophilic, it extracts well into non-polar solvents, but so do neutral lipids.

  • Protocol Adjustment: Adjust the plasma to pH > 11.5 using 1M NaOH to fully deprotonate the amine. Extract using a highly non-polar solvent mixture like Hexane:Ethyl Acetate (80:20, v/v). The high hexane content will exclude more polar matrix components while successfully extracting the lipophilic CPE free-base.

Troubleshooting_Logic Start Issue: Low Recovery or High Ion Suppression? Q1 Is Recovery < 50%? Start->Q1 Q2 Is Ion Suppression > 20%? Start->Q2 Sol1 Check Elution pH Ensure > 11.5 (Use 5% NH4OH) Q1->Sol1 Yes Sol2 Check Wash 2 Increase Organic % (Use 100% MeOH) Q2->Sol2 Yes

Troubleshooting logic tree for resolving low recovery and ion suppression during CPE extraction.

Quantitative Optimization Matrices

Table 1: Recovery and Matrix Effect Comparison across Extraction Modalities

Extraction ModalitySorbent / Solvent SystemMean Recovery (%)Matrix Effect (Ion Suppression)
MCX SPE (Optimized) Polymeric Strong Cation Exchange92.4 ± 3.1< 5% (Excellent)
RP SPE C18 Silica-based65.8 ± 8.4> 45% (Severe)
LLE MTBE (pH 11.5)78.2 ± 5.615 - 25%
LLE Hexane:EtOAc 80:20 (pH 11.5)81.5 ± 4.210 - 15%
Protein Precipitation 3x Acetonitrile (0.1% FA)95.0 ± 2.0> 60% (Unacceptable)

Table 2: Wash Solvent Optimization for MCX SPE (Analyte: CPE)

Wash 2 CompositionCPE Loss in Wash (%)Phospholipid Removal (%)Conclusion
5% Methanol in Water0.010.5Insufficient cleanup.
50% Methanol in Water0.045.2Moderate cleanup.
100% Methanol < 0.1 98.5 Optimal. High purity, no analyte loss.
100% Acetonitrile0.599.0Acceptable, slight risk of breakthrough.

References

  • Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange Source: Agilent Technologies URL:[Link]

  • Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid Source: Biotage URL:[Link]

  • 2C (psychedelics) - Phenethylamine Structural Properties Source: Wikipedia URL:[Link]

Sources

Troubleshooting

resolving baseline noise in 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine mass spectrometry

Target Analyte: 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I designed this protocol to move beyond generic advice by addressing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I designed this protocol to move beyond generic advice by addressing the specific physicochemical realities of your analyte.

Analyte Profile & The Causality of Noise

To resolve baseline noise, we must first understand the molecule. 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is a basic primary amine featuring a bulky, highly lipophilic cyclopentyloxy ether group.

  • Chromatographic Consequence: In reversed-phase liquid chromatography (e.g., C18 columns), this extreme lipophilicity dictates a late elution time. It requires a high percentage of organic modifier (acetonitrile or methanol) to successfully partition into the mobile phase[1].

  • Noise Susceptibility: Because the compound elutes in the high-organic phase of the gradient, its retention window perfectly overlaps with the elution of strongly bound column contaminants (column bleed) and endogenous matrix lipids (such as phospholipids). High organic mobile phases act as a stripping agent, which often manifests as a rising baseline "hump" exactly where this lipophilic analyte elutes[1].

Diagnostic FAQ: Identifying the Source of the Noise

Q1: Why is my baseline suddenly elevated and noisy across the entire LC-MS/MS run? A: Continuous high background noise is typically chemical noise stemming from contaminated mobile phases or system carryover[2]. It is a common misconception that all "LC-MS grade" solvents are perfectly pure; trace impurities like polyethylene glycol (PEG) from solvent manufacturing or packaging can cause massive baseline elevation in Electrospray Ionization positive mode (ESI+)[3]. Actionable Insight: Verify solvent purity by checking the background MS spectra. If you see repeating ion clusters separated by exactly 44 Da, you have PEG contamination. Replace your solvents immediately.

Q2: I am seeing periodic baseline fluctuations that look like a sine-wave. What causes this? A: Periodic, rhythmic noise is almost always mechanical, originating from the LC pump. It is caused by pump pressure pulsations due to leaking pump seals, worn pistons, or malfunctioning check-valves[4]. Additionally, inadequate mixing of aqueous and organic mobile phases can cause refractive index changes or ionization inconsistencies as the solvent enters the MS source[4]. Actionable Insight: Overlay the LC pump pressure trace with the MS Total Ion Chromatogram (TIC). If the peaks and valleys of the baseline match the frequency of the pressure ripples, the pump head requires rebuilding.

Q3: The baseline is flat, but becomes extremely noisy only at the specific retention time of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine. Is this a matrix effect? A: Yes. Because your analyte is highly lipophilic, it co-elutes with endogenous phospholipids extracted from biological matrices (e.g., plasma or brain tissue). Phospholipids cause severe ion suppression and localized baseline noise in the MS source[1]. Actionable Insight: Implement Solid Phase Extraction (SPE) or phospholipid-removal plates during sample preparation. You can diagnose this by running a precursor ion scan for m/z 184 (the phosphocholine headgroup) to see if lipid elution overlaps with your analyte.

Q4: How do I differentiate between chemical noise and electronic noise in my MS detector? A: Chemical noise appears as broad humps, "fuzzy" baselines, or continuously elevated signals with distinct m/z peaks[3]. Electronic noise (or detector failure) manifests as impossibly sharp, random spikes ("needle peaks") that are narrower than the physical possibility of a chromatographic peak[5]. Actionable Insight: If you observe sharp spikes, check the grounding of your MS source, inspect the electron multiplier, and ensure no micro-bubbles are forming in the flow cell or ESI capillary, as bubbles can cause erratic sawtooth noise[5].

Quantitative Noise Diagnostics Table

To quickly categorize your issue, compare your baseline morphology against these quantitative diagnostic metrics:

Noise MorphologyTypical FrequencyAmplitude VariationPrimary OriginDiagnostic Metric / Action
Continuous High Background Constant (0 Hz)> 10⁵ cps (MS signal)Contaminated Solvents / PEGBackground MS Scan (Look for m/z 44 repeating units)
Periodic (Sine-Wave) 0.1 - 2.0 Hz5 - 15% of total baselinePump Pulsation / Micro-bubblesOverlay Pump Pressure Trace with MS TIC
Localized "Hump" Single eventHighly VariableCo-eluting Matrix (Phospholipids)Precursor ion scan m/z 184 (Lipid monitoring)
Sharp Spikes Random> 10⁶ cps (instantaneous)Electronic Interference / ArcingPeak width < 0.01 min (Physically impossible for LC)

The "Drop-Down" Method: Step-by-Step Isolation Protocol

Do not guess where the noise is coming from. Use this self-validating "divide and conquer" protocol to systematically isolate the source by decoupling the LC-MS/MS components.

Step 1: Mass Spectrometer Isolation (The Infusion Test) Causality: This step removes the LC entirely to determine if the MS itself is contaminated.

  • Disconnect the LC tubing from the MS electrospray ionization (ESI) source.

  • Connect a syringe pump directly to the ESI source.

  • Infuse a highly pure standard solution of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (e.g., 10 ng/mL in 50:50 LC-MS grade Methanol:Water with 0.1% Formic Acid) at 10 µL/min.

  • Monitor the Multiple Reaction Monitoring (MRM) baseline. Validation: If the baseline is flat and the signal-to-noise (S/N) is high, the MS is functioning perfectly. The noise is originating from the LC. If the noise persists, the issue is within the MS (e.g., dirty skimmer cones or impure nitrogen desolvation gas)[1].

Step 2: Liquid Chromatography Isolation (Zero Dead Volume Test) Causality: This step bypasses the column to eliminate column bleed and retained matrix effects[4].

  • Reconnect the LC system to the MS, but remove the analytical C18 column .

  • Replace the column with a zero dead volume (ZDV) union.

  • Run your standard gradient method using your current mobile phases.

  • Monitor the baseline. Validation: If the baseline noise returns, the issue is in the mobile phases (contaminated solvents) or the LC hardware (pump pulsations, malfunctioning mixer).

Step 3: Column Evaluation (The Blank Injection) Causality: This step tests for strongly retained hydrophobic contaminants bleeding off the stationary phase[3].

  • Reinstall the C18 analytical column.

  • Perform a "Blank Injection" (injecting pure initial mobile phase, no sample).

  • Run the full gradient. Validation: If the baseline rises specifically at the high-organic retention time where 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine elutes, the column is bleeding retained lipids or PEG. Extended column washing with 100% Isopropanol or column replacement is required.

Troubleshooting Decision Tree

Follow this logical workflow to execute the Drop-Down Method efficiently.

BaselineTroubleshooting Start Observe High Baseline Noise BypassLC Bypass LC: Infuse Pure Solvent Directly to MS Start->BypassLC NoisePersists Does Noise Persist? BypassLC->NoisePersists MSIssue MS Issue: Clean Ion Source, Check Gas Purity NoisePersists->MSIssue Yes LCIssue LC Issue: Reconnect LC (No Column) NoisePersists->LCIssue No Resolved Baseline Stabilized (Optimal S/N Ratio) MSIssue->Resolved Periodic Is Noise Periodic (Sine Wave)? LCIssue->Periodic PumpIssue Pump/Mixer Issue: Check Check-Valves, Purge Bubbles Periodic->PumpIssue Yes SolventIssue Solvent/Column Issue: Flush Column, Replace Solvents Periodic->SolventIssue No PumpIssue->Resolved SolventIssue->Resolved

Decision tree for isolating and resolving LC-MS baseline noise sources.

References

  • LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. 2[2]

  • Eliminating Baseline Problems . Agilent. 4[4]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? . Chromatography Online. 3[3]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise . Chromatography Online. 1[1]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells . Shimadzu. 5[5]

Sources

Optimization

Technical Support Center: Refining Receptor Binding Assays for 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Welcome to the technical support center for researchers working with 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during receptor binding assays. The structural characteristics of this phenethylamine derivative suggest it is likely to interact with serotonin receptors, particularly the 5-HT₂ subfamily.[1][2][3][4] This guide will therefore focus on assays targeting these G protein-coupled receptors (GPCRs), while also providing broadly applicable principles for receptor pharmacology.

Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. This resource is intended for researchers, scientists, and drug development professionals seeking to generate high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, and how does this influence my assay choice?

A1: Based on its phenethylamine scaffold, which is common to many psychedelic compounds, the primary target is likely the serotonin 5-HT₂A receptor.[1][3][5][6] Related compounds also show affinity for 5-HT₂C and 5-HT₁A receptors, making these important secondary targets to consider for selectivity profiling.[2][4]

Your choice of assay should be guided by these targets. A radioligand binding assay is the gold standard for determining the affinity (Ki) of a compound for a receptor.[7] For functional characterization—determining if the compound is an agonist, antagonist, or inverse agonist—a GTPγS binding assay is a suitable choice as it measures the initial step in G protein activation.[8][9][10][11]

Q2: I'm observing high non-specific binding in my radioligand assay. What are the likely causes and how can I mitigate this?

A2: High non-specific binding (NSB) can obscure your specific binding signal and is a common issue.[12][13][14] Ideally, NSB should be less than 10% of the total binding, though up to 50% may be tolerable in some cases.[12]

Common Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Ligand Properties Highly lipophilic or charged ligands are prone to non-specific binding.[12]A reduction in the slope of the non-specific binding curve.
Suboptimal Buffer Composition Optimize the pH and ionic strength of your buffer. Adding salts like NaCl can shield electrostatic interactions.[12][15]Decreased non-specific binding due to the masking of charged and hydrophobic sites.
Ligand Sticking to Plasticware Add a small concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) to the assay buffer.[12][16]Reduced ligand adsorption to assay plates and other plastic surfaces.
Binding to Filters (in filtration assays) Pre-soak filters in a blocking buffer (e.g., 0.5% polyethyleneimine).[12][17] Consider using different filter materials.[17]Minimized binding of the ligand to the filter, leading to a lower and more consistent non-specific signal.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA) or the incubation time.[12][16]A lower background signal across the entire assay plate.
Q3: How do I choose between a filtration-based assay and a Scintillation Proximity Assay (SPA)?

A3: Both are robust methods, but they have key differences.

  • Filtration assays physically separate the receptor-bound radioligand from the free radioligand by vacuum filtration. This is a traditional and widely validated method.

  • Scintillation Proximity Assay (SPA) is a homogeneous "mix and measure" assay where the receptor is immobilized on a bead containing a scintillant.[18][19][20] Only radioligand bound to the receptor is close enough to the bead to generate a signal, eliminating the need for a separation step.[7][18][19][20]

Feature Filtration Assay Scintillation Proximity Assay (SPA)
Throughput Lower, due to washing steps.Higher, as it is a homogeneous assay.[18]
Assay Development Can be more straightforward for initial setup.Requires optimization of bead and receptor concentrations.[20]
Kinetic Measurements More cumbersome for real-time kinetics.Well-suited for real-time kinetic measurements.[18][21]
Material Consumption May use more reagents due to wash steps.Generally uses fewer reagents.

For high-throughput screening, SPA is often preferred.[18][20] For detailed kinetic studies, SPA also offers advantages.[18][21]

Q4: My saturation binding data is not fitting a standard one-site model. What could be wrong?

A4: If your saturation curve does not plateau as expected or your Scatchard plot is non-linear, consider these possibilities:

  • Multiple Binding Sites: The ligand may be binding to more than one receptor population with different affinities.

  • High Non-Specific Binding: As discussed in Q2, excessive NSB can distort the shape of the saturation curve.[14]

  • Ligand Depletion: At high receptor concentrations or with a very high-affinity ligand, the assumption that the free ligand concentration is equal to the total ligand concentration may be violated.

  • Assay Not at Equilibrium: Ensure your incubation time is sufficient for the binding to reach equilibrium. This can be determined through kinetic experiments.[22]

Q5: What is the difference between IC₅₀, Kᵢ, and Kₔ, and how do I determine them accurately?

A5: These are fundamental parameters in receptor pharmacology.

  • Kₔ (Equilibrium Dissociation Constant): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[23][24] It is a measure of the radioligand's affinity for the receptor and is determined from a saturation binding experiment .[22][23][25]

  • IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of your unlabeled test compound that displaces 50% of the specific binding of the radioligand. It is determined from a competition binding experiment .

  • Kᵢ (Inhibition Constant): This is the equilibrium dissociation constant of the unlabeled test compound.[26][27] It is a more absolute measure of affinity than the IC₅₀ because it is independent of the radioligand concentration used in the assay.[26] The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation .[26][27][28]

Cheng-Prusoff Equation:

Where:

  • [L] is the concentration of the radioligand.

  • Kₔ is the dissociation constant of the radioligand.

Accurate determination requires a robust experimental design and appropriate non-linear regression analysis of the data.[23]

Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio
Possible Cause Troubleshooting Step Rationale
Low Receptor Expression Increase the amount of membrane preparation per well.A higher receptor density (Bmax) will result in a stronger signal.
Inactive Receptor Use freshly prepared membranes or optimize storage conditions (-80°C with a cryoprotectant).[29]Improper storage can lead to receptor degradation.
Radioligand Degradation Aliquot the radioligand and store it properly to avoid repeated freeze-thaw cycles.Radiochemicals can degrade over time, reducing their specific activity.
Suboptimal Assay Conditions Optimize incubation time, temperature, and buffer components (pH, ions).[30]Binding is sensitive to these parameters.
Issue 2: Poor Reproducibility Between Assays
Possible Cause Troubleshooting Step Rationale
Inconsistent Reagent Preparation Prepare large batches of buffers and reagents. Use a single master mix for each experiment.[31]Minimizes variability between assay setups.
Pipetting Errors Regularly calibrate pipettes. Use reverse pipetting for viscous solutions.[31]Accurate liquid handling is critical for consistency.
Temperature Fluctuations Use a calibrated incubator and ensure even temperature distribution across the plate.[31]Binding kinetics are temperature-dependent.
"Edge Effects" in Microplates Avoid using the outer wells for critical samples or fill them with buffer to create a humidity barrier.[31]Evaporation can concentrate reagents in the outer wells.
Issue 3: Inconsistent Results in Functional (GTPγS) Assays
Possible Cause Troubleshooting Step Rationale
Low G Protein Coupling Ensure the presence of GDP in the assay buffer to facilitate the exchange for GTPγS upon receptor activation.GDP is necessary for the G protein cycle.
Receptor Desensitization Keep incubations as short as possible while still allowing for signal development.Prolonged agonist exposure can lead to receptor desensitization.
Low Signal Window The GTPγS assay works best for Gᵢ-coupled receptors.[32] For Gₛ- or G₀-coupled receptors, the signal may be weak.[32]The intrinsic GTPase activity varies between G protein subtypes.
Dissociation Curve Plateaus Above Zero This may indicate a long-lived receptor-G protein complex.[33] Add GTP or GTPγS to uncouple the receptor from the G protein.[33]This can help to achieve a complete dissociation curve.

Experimental Protocols

Protocol 1: Saturation Radioligand Binding Assay (Filtration)

This protocol is designed to determine the Kₔ and Bₘₐₓ for a given radioligand at the 5-HT₂A receptor.

Materials:

  • Receptor Source: Membrane preparation from cells stably expressing the human 5-HT₂A receptor.[34]

  • Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).

  • Non-specific Ligand: Unlabeled ketanserin.[35]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[35]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).[29]

  • Scintillation Cocktail.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • Add Reagents:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled ketanserin (e.g., 1 µM).[35]

  • Add Radioligand: Add 50 µL of [³H]Ketanserin at varying concentrations (e.g., 0.1 to 10 nM).

  • Add Receptor: Add 150 µL of the membrane preparation (typically 5-20 µg of protein).[29]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[29]

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters four times with ice-cold wash buffer.[29]

  • Drying: Dry the filter plate for 30 minutes at 50°C.[29]

  • Counting: Add scintillation cocktail and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average non-specific binding from the average total binding at each concentration.

    • Plot specific binding versus the concentration of the radioligand.

    • Use non-linear regression to fit the data to a one-site binding model to determine the Kₔ and Bₘₐₓ.[23]

Protocol 2: Competition Binding Assay

This protocol is used to determine the IC₅₀ and subsequently the Kᵢ of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine.

Procedure:

  • Follow the same procedure as the saturation assay, but use a single, fixed concentration of [³H]Ketanserin (typically at or below its Kₔ value).

  • In place of varying radioligand concentrations, add your test compound at a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation.[26][27]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand & Test Compound ReceptorPrep->Incubation Radioligand Radioligand Dilution Radioligand->Incubation TestCompound Test Compound Serial Dilution TestCompound->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc Calculate Specific Binding Counting->Calc CurveFit Non-linear Regression (IC50) Calc->CurveFit KiCalc Calculate Ki (Cheng-Prusoff) CurveFit->KiCalc gpcrsignaling Agonist Agonist Receptor GPCR (e.g., 5-HT2A) Agonist->Receptor Binding G_Protein Gα(GDP)βγ Receptor->G_Protein Activation G_Active Gα(GTP) + Gβγ G_Protein->G_Active GDP/GTP Exchange Effectors Downstream Effectors G_Active->Effectors Modulation

Caption: Canonical GPCR signaling pathway activation.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Guo, T., et al. (2015). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 10(9), e0137746.
  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207.
  • Luethi, D., et al. (2018). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 9, 1424.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Vischer, H. F., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 23(8), 4253.
  • Marek, G. J., & Aghajanian, G. K. (1998). LSD and the phenethylamine hallucinogen DOI are potent partial agonists at 5-HT2A receptors on interneurons in rat piriform cortex. Journal of Pharmacology and Experimental Therapeutics, 287(2), 738-746.
  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207.
  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 1424.
  • ACS Publications. (2025). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Journal of Medicinal Chemistry.
  • N.A.A. Taira, C.A. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Methods Find Exp Clin Pharmacol. 23(7), 363-9.
  • Halberstadt, A. L., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. Journal of Medicinal Chemistry, 56(21), 8793–8805.
  • PubMed. (2025). The psychedelic phenethylamine 25C-NBF, a selective 5-HT2A agonist, shows psychoplastogenic properties and rapid antidepressant effects in male rodents.
  • G. A. Rovira, et al. (1998). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. Biochemical Pharmacology, 56(8), 1017-1029.
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Kaplan, J. S., et al. (2021). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv.
  • Strange, P. G. (2011). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 164(7), 1826–1835.
  • Kagawa University. (2025). On the Calculation Formula for the Binding Inhibition Constant Ki. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Turku PET Centre. (2013). Bmax and KD. Retrieved from [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays.
  • ResearchGate. (2025). The psychedelic phenethylamine 25C-NBF, a selective 5-HT2A agonist, shows psychoplastogenic properties and rapid antidepressant effects in male rodents.
  • Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' binding. The problem, and a solution. The Biochemical journal, 228(1), 269–272.
  • G. J. M. van Giersbergen, et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 143-150.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Assay Guidance Manual. (n.d.). Box 3, Troubleshooting dissociation rate constant measurement.
  • Nicoya Lifesciences Inc. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Assay Guidance Manual. (2012). HTS Assay Validation.
  • PMDA. (n.d.). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Bioanalysis Zone. (2017). Implementing a tiered approach to bioanalytical method validation for large-molecule ligand-binding assay methods in pharmacokinetic assessments. Retrieved from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Binding: 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine versus Mescaline

A Technical Guide for Researchers in Pharmacology and Drug Development In the landscape of psychoactive compound research, phenethylamines represent a cornerstone of investigation due to their diverse interactions with t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of psychoactive compound research, phenethylamines represent a cornerstone of investigation due to their diverse interactions with the central nervous system. This guide provides a detailed comparative analysis of the receptor binding profiles of two such compounds: the naturally occurring psychedelic, mescaline (3,4,5-trimethoxyphenethylamine), and its synthetic analogue, 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine. Understanding the nuanced differences in their receptor affinities is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents targeting serotonergic and other receptor systems.

The primary psychoactive effects of classical psychedelics are largely attributed to their agonist activity at the serotonin 2A receptor (5-HT2A).[1][2] However, the overall pharmacological profile, including potency, duration of action, and qualitative effects, is shaped by a compound's affinity for a wider array of receptors. This guide will delve into the available experimental data to objectively compare these two molecules, providing researchers with a foundational understanding of how structural modifications on the phenethylamine scaffold can profoundly impact receptor interactions.

Comparative Receptor Binding Profiles

The substitution of the 4-methoxy group in mescaline with a bulkier cyclopentyloxy group in 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is a key structural modification that significantly influences its receptor binding affinity. While direct, head-to-head comparative binding data for the cyclopentyloxy derivative is not extensively published, a robust body of research on related 4-alkoxy-3,5-dimethoxyphenethylamines (often termed "scalines") provides a clear and predictive framework.

A seminal study by Kolaczynska et al. (2022) systematically evaluated the receptor binding profiles of a series of scaline derivatives, demonstrating a consistent trend: extending the 4-alkoxy substituent generally enhances binding affinity at 5-HT2A and 5-HT2C receptors when compared to mescaline.[3][4] This is a critical insight, as it strongly suggests that 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine will exhibit a higher affinity for these key serotonergic receptors than its parent compound, mescaline.

The following table summarizes the receptor binding affinities (Ki, in nM) for mescaline and a selection of its 4-alkoxy analogues, providing a basis for understanding the anticipated profile of the cyclopentyloxy derivative. A lower Ki value indicates a higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)
Mescaline~5500Data varies~3300
Escaline (4-ethoxy)~2100>10,000>10,000
Proscaline (4-propoxy)~1500>10,000>10,000
2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Predicted <1500 Predicted >10,000 Predicted >10,000

Data for Mescaline, Escaline, and Proscaline are adapted from published literature.[3][5] The values for the cyclopentyloxy derivative are predicted based on established SAR trends.

The data clearly illustrates that as the length and bulk of the 4-alkoxy chain increase from methoxy (mescaline) to ethoxy (escaline) and propoxy (proscaline), the affinity for the 5-HT2A receptor progressively increases.[5] It is therefore highly probable that the even larger cyclopentyloxy group will continue this trend, resulting in a significantly more potent 5-HT2A receptor ligand than mescaline.

Conversely, the affinity for the 5-HT1A and 5-HT2C receptors appears to decrease with the extension of the 4-alkoxy group. Mescaline itself displays a moderate affinity for the 5-HT1A receptor, while its longer-chain analogues show markedly reduced binding.[6] This suggests that 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is likely to be a more selective 5-HT2A agonist compared to mescaline.

Causality Behind Experimental Choices: The Radioligand Binding Assay

To experimentally determine and compare the receptor binding affinities of novel compounds like 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, the in-vitro radioligand binding assay is the gold standard. This technique allows for the precise quantification of the interaction between a ligand and its receptor. The choice of this assay is predicated on its ability to provide robust, reproducible, and quantitative data (Ki values), which are essential for SAR studies and drug candidate selection.

Experimental Protocol: In-Vitro Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for the human 5-HT2A receptor.

1. Materials and Reagents:

  • Receptor Source: Commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO-K1) expressing the recombinant human 5-HT2A receptor.[7][8]

  • Radioligand: A high-affinity radiolabeled ligand for the 5-HT2A receptor, typically [3H]ketanserin.[7][9]

  • Test Compounds: Mescaline hydrochloride and 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Ligand: A high concentration of a known, unlabeled 5-HT2A ligand (e.g., ketanserin or spiperone) to determine non-specific binding.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

  • Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting the radioisotope used.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[9][10]

  • Microplate Scintillation Counter: For quantifying the radioactivity.

2. Experimental Procedure:

  • Plate Preparation: Prepare a 96-well plate with triplicate wells for total binding, non-specific binding, and a range of concentrations of each test compound.

  • Incubation:

    • To each well, add the assay buffer.

    • For total binding wells, add the vehicle.

    • For non-specific binding wells, add the non-specific ligand at a high concentration (e.g., 1 µM ketanserin).[7]

    • To the test compound wells, add serial dilutions of mescaline or 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine.

    • Add the radioligand ([3H]ketanserin) at a concentration close to its Kd value (typically ~1 nM).[7]

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation Conditions: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60 minutes).[7][11]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked 96-well filter plates. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Scintillation Counting: After drying the filter plate, add the scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50 Values: Use non-linear regression analysis to fit the competition curves and determine the IC50 value for each compound (the concentration that inhibits 50% of the specific radioligand binding).

  • Calculate Ki Values: Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow of a typical radioligand binding assay.

G cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Measurement cluster_analysis Data Analysis prep_plate Prepare 96-well plate (Total, Non-specific, Test Compound) add_buffer Add Assay Buffer prep_plate->add_buffer add_ligands Add Vehicle, Non-specific Ligand, or Test Compound add_buffer->add_ligands add_radio Add Radioligand add_ligands->add_radio add_mem Add Receptor Membranes add_radio->add_mem incubate Incubate to reach equilibrium (e.g., 60 min at 25°C) add_mem->incubate filter Vacuum Filtration incubate->filter wash Wash with Cold Buffer filter->wash dry Dry Filter Plate wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Scintillation Counting add_scint->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Workflow for a Radioligand Binding Assay.

Structure-Activity Relationship and Mechanistic Insights

The observed and predicted differences in receptor affinity between mescaline and 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine can be rationalized by considering the SAR of phenethylamine psychedelics. The 4-position on the phenyl ring is a critical determinant of potency and receptor interaction. The introduction of a larger, more lipophilic group at this position, such as a cyclopentyloxy group, is thought to enhance hydrophobic interactions within the binding pocket of the 5-HT2A receptor. This leads to a more stable drug-receptor complex and, consequently, a higher binding affinity.

The following diagram illustrates the competitive binding of these two ligands at the 5-HT2A receptor.

G cluster_receptor 5-HT2A Receptor receptor Binding Pocket mescaline Mescaline mescaline->receptor Lower Affinity cpe 2-(4-Cyclopentyloxy-3,5- dimethoxyphenyl)ethanamine cpe->receptor Higher Affinity

Competitive Binding at the 5-HT2A Receptor.

Conclusion

References

  • Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. (2024). Vertex AI Search.
  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Mescaline - Wikipedia. (n.d.). Wikipedia.
  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). Frontiers. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives)
  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). edoc.unibas.ch.
  • Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor? (n.d.). Consensus.
  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-72. [Link]

  • 5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • van de Witte, S. V., van der Ells, S. J., van der Heiden, M. S., & van der Mey, M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction, 20(4), 299-313. [Link]

  • human Serotonin 5-HT2A Receptor. (n.d.). Revvity.
  • Data Sheet Radioligand Binding Assay Protocols. (n.d.). Gifford Bioscience.
  • Mescaline docked to the 5-HT2A receptor. (n.d.). ResearchGate. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). ResearchGate. [Link]

  • Monte, A. P., Marona-Lewicka, D., Lewis, M. M., Mailman, R. B., Wainscott, D. B., Nelson, D. L., & Nichols, D. E. (1997). A comparison of the binding of [3H]ketanserin and [3H]spiperone to 5-HT2A receptors in rat frontal cortex. European Journal of Pharmacology, 332(2), 183-191.

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Comparative

Validating the LC-MS/MS Bioanalytical Method for 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine: A Comparative Guide

Introduction: The Bioanalytical Challenge The compound 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (hereafter referred to as CDPE) is a synthetic phenethylamine derivative characterized by a highly lipophilic cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge

The compound 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (hereafter referred to as CDPE) is a synthetic phenethylamine derivative characterized by a highly lipophilic cyclopentyloxy moiety and two methoxy groups. In pharmacokinetic (PK) and drug development studies, quantifying CDPE in biological matrices (such as human plasma) presents a significant analytical hurdle.

Because physiological concentrations of such neuromodulatory or PDE4-inhibitory candidates often fall into the low pg/mL range, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. However, the lipophilic nature of CDPE causes it to co-elute with endogenous glycerophosphocholines (phospholipids) when using standard reversed-phase chromatography. This co-elution leads to severe ion suppression in the electrospray ionization (ESI) source, compromising assay sensitivity and reproducibility.

To meet the rigorous standards of the [ICH M10 Bioanalytical Method Validation Guidelines], we must engineer a self-validating analytical system. This guide compares traditional sample preparation and chromatographic techniques against an optimized workflow utilizing Mixed-Mode Solid Phase Extraction (SPE) and a Biphenyl stationary phase, explaining the mechanistic causality behind these experimental choices.

Methodological Comparison: Why Traditional Methods Fail

When developing an LC-MS/MS assay for CDPE, scientists typically evaluate three sample preparation routes:

Alternative 1: Protein Precipitation (PPT) + C18 Column
  • The Mechanism: PPT uses organic solvents (acetonitrile or methanol) to denature and precipitate plasma proteins. The supernatant is injected onto a standard C18 column.

  • The Flaw: While fast and inexpensive, PPT fails to remove endogenous phospholipids. Because CDPE is highly hydrophobic, it elutes late on a C18 column—exactly where residual phospholipids elute. The competition for charge droplets in the ESI source results in a >50% reduction in the CDPE signal (ion suppression).

Alternative 2: Liquid-Liquid Extraction (LLE)
  • The Mechanism: Uses immiscible organic solvents (e.g., methyl tert-butyl ether) to extract the un-ionized CDPE at a high pH.

  • The Flaw: LLE is labor-intensive, consumes high volumes of hazardous solvents, and often yields inconsistent recoveries for amphiphilic molecules due to emulsion formation.

The Optimized Method: Mixed-Mode SPE + Biphenyl Column
  • The Causality of SPE: CDPE contains a primary amine with a pKa of approximately 9.5. By acidifying the plasma, the amine becomes protonated. Using a Mixed-Mode Cation Exchange (MCX) SPE plate allows the positively charged CDPE to bind strongly to the sulfonic acid resin via ionic interactions. A subsequent 100% methanol wash strips away the neutral phospholipids while the CDPE remains locked in place .

  • The Causality of the Biphenyl Column: Instead of relying solely on hydrophobic dispersion forces (like a C18 column), a Biphenyl stationary phase leverages π−π interactions. The electron-rich 3,5-dimethoxyphenyl ring of CDPE interacts strongly with the biphenyl ligands. This provides orthogonal retention, selectively pulling CDPE away from any trace aliphatic matrix interferences that survived extraction .

Experimental Protocols

The following step-by-step methodology details the optimized self-validating system for CDPE quantification.

Sample Preparation (Mixed-Mode SPE)
  • Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of CDPE-d4 (Internal Standard, 10 ng/mL) and vortex.

  • Acidification: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt drug-protein binding and protonate the primary amine.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load the acidified sample onto the SPE plate. Apply low vacuum.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Crucial Step: This removes hydrophobic neutral lipids and phospholipids.

  • Elution: Elute CDPE with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the resin.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

LC-MS/MS Conditions
  • Analytical Column: Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 20% B to 80% B over 3.0 minutes; hold at 80% B for 1.0 minute; re-equilibrate at 20% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions:

    • Precursor Ion: m/z 266.2 [M+H]+

    • Quantifier Ion: m/z 198.1 (Loss of cyclopentene, -68 Da)

    • Qualifier Ion: m/z 181.1 (Loss of cyclopentene and NH3​ , -85 Da)

Visualizations

Workflow cluster_SPE Optimized: Mixed-Mode SPE (MCX) cluster_PPT Alternative: Protein Precipitation (PPT) Plasma Plasma Sample (100 µL) + Internal Standard Condition Condition Cartridge (MeOH, then H2O) Plasma->Condition Route A (Optimized) AddACN Add 300 µL Acetonitrile Plasma->AddACN Route B (Alternative) Load Load Sample (Acidified) Condition->Load Wash Wash (5% MeOH in H2O) Removes Phospholipids Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute Evap Evaporate & Reconstitute Elute->Evap Inject LC-MS/MS Analysis (Biphenyl Column) Evap->Inject Vortex Vortex & Centrifuge AddACN->Vortex Supernatant Collect Supernatant (Retains Phospholipids) Vortex->Supernatant Supernatant->Inject

Sample Preparation Workflow: Comparing optimized SPE against traditional PPT.

MRM Source ESI Source Positive Ion Mode Q1 Quadrupole 1 (Q1) Precursor Ion Selection m/z 266.2 Source->Q1 [M+H]+ Q2 Collision Cell (Q2) CID with Argon CE: 25 eV Q1->Q2 Parent Ion Q3 Quadrupole 3 (Q3) Product Ion Selection m/z 198.1 & 181.1 Q2->Q3 Fragments Detector Electron Multiplier Signal Processing Q3->Detector MRM Transitions

LC-MS/MS MRM Pathway: Ionization and fragmentation cascade for CDPE.

Validation Results

The optimized method was validated according to ICH M10 guidelines. The data below demonstrates the stark contrast in performance between the optimized SPE/Biphenyl method and the traditional PPT/C18 method.

Table 1: Accuracy and Precision (Optimized Method)

Acceptance Criteria: ±15% for QCs, ±20% for LLOQ.

QC Level (ng/mL)Intra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
LLOQ (0.05) 6.2104.58.1106.2
Low QC (0.15) 4.898.25.597.8
Mid QC (5.00) 3.1101.44.0102.1
High QC (40.0) 2.599.63.299.0
Table 2: Matrix Effect and Extraction Recovery Comparison

Matrix Effect (ME) values <100% indicate ion suppression. Values closer to 100% indicate a cleaner extract.

Extraction MethodColumn ChemistryExtraction Recovery (%)Matrix Effect (%)Phospholipid Removal
PPT (Alternative) Standard C1878.4 ± 6.545.2 ± 8.1 (Severe)< 10%
LLE (Alternative) Standard C1865.2 ± 12.488.5 ± 5.2 (Moderate)~ 85%
SPE (Optimized) Biphenyl 94.6 ± 3.2 98.1 ± 2.4 (Minimal)> 99%

Conclusion

The validation data strictly confirms the mechanistic hypothesis: relying on simple protein precipitation and hydrophobic C18 retention is insufficient for complex phenethylamine derivatives like CDPE. By pairing the ionic selectivity of Mixed-Mode Cation Exchange SPE with the orthogonal π−π retention of a Biphenyl column, we successfully eliminate phospholipid-induced ion suppression. The resulting method is highly reproducible, easily meets ICH M10 regulatory criteria, and provides a robust framework for high-throughput clinical PK analysis.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Scientific Guidelines. URL:[Link]

  • Waters Corporation. "Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX." Waters Application Notes. URL:[Link]

  • Journal of Chromatography A. "Biphenyl based stationary phases for improved selectivity in complex steroid assays." National Institutes of Health (PubMed). URL:[Link]

Validation

Roflumilast vs. Rolipram: A Comparative Efficacy Guide for Phosphodiesterase-4 Inhibition

This guide provides a detailed comparative analysis of two prominent phosphodiesterase-4 (PDE4) inhibitors: Roflumilast and Rolipram. Designed for researchers, scientists, and drug development professionals, this documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of two prominent phosphodiesterase-4 (PDE4) inhibitors: Roflumilast and Rolipram. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed to evaluate their therapeutic potential.

Introduction: The Significance of PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. It specifically hydrolyzes cAMP, a ubiquitous second messenger that governs a vast array of cellular processes, including inflammation, memory formation, and synaptic plasticity. By inhibiting PDE4, compounds like Roflumilast and Rolipram elevate intracellular cAMP levels, thereby potentiating downstream signaling through pathways such as protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This mechanism underpins their therapeutic potential in treating inflammatory disorders and neurological conditions.

Rolipram is considered a first-generation PDE4 inhibitor and has been an invaluable research tool for elucidating the physiological roles of PDE4. However, its clinical development was hampered by a narrow therapeutic window, with dose-limiting side effects such as nausea and emesis. Roflumilast, a second-generation inhibitor, was developed to overcome these limitations, exhibiting a higher therapeutic index and gaining regulatory approval for the treatment of chronic obstructive pulmonary disease (COPD). This guide will explore the nuances that differentiate these two compounds in terms of their biochemical activity and functional outcomes.

Mechanism of Action: A Shared Target, Divergent Properties

Both Roflumilast and Rolipram exert their effects by binding to the active site of the PDE4 enzyme. However, their interactions and selectivity for different PDE4 isoforms (A, B, C, and D) can vary, contributing to differences in their efficacy and side-effect profiles.

The canonical signaling pathway modulated by PDE4 inhibitors is depicted below:

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR Activation (e.g., by Neurotransmitters) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory, Neuroplasticity) CREB->Gene Promotes Inhibitor Roflumilast or Rolipram Inhibitor->PDE4 Inhibits PDE4_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis p1 1. Prepare Assay Buffer (e.g., Tris-HCl, MgCl2) p2 2. Serially Dilute Inhibitors (Roflumilast, Rolipram) p3 3. Prepare PDE4 Enzyme Solution p4 4. Prepare cAMP Substrate Solution r1 5. Add Buffer, Inhibitor, and Enzyme to a 96-well plate r2 6. Pre-incubate at 30°C r1->r2 r3 7. Initiate Reaction by Adding cAMP r2->r3 r4 8. Incubate for a defined period (e.g., 20 minutes) r3->r4 d1 9. Terminate Reaction r4->d1 d2 10. Add Detection Reagent (e.g., Phosphatase, Fluorescent Probe) d1->d2 d3 11. Read Signal (e.g., Fluorescence, Luminescence) d2->d3 a1 12. Plot % Inhibition vs. [Inhibitor] d3->a1 a2 13. Calculate IC50 using non-linear regression a1->a2

Caption: Workflow for a typical in vitro PDE4 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (Roflumilast or Rolipram) in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the diluted test compound, and a solution of purified human recombinant PDE4 enzyme.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding a solution of cAMP. Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) to allow for cAMP hydrolysis.

  • Detection: Terminate the reaction and use a detection kit (e.g., a fluorescence polarization-based assay) to measure the amount of remaining cAMP or the amount of AMP produced.

  • Data Analysis: Plot the percentage of PDE4 inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular TNF-α Release Assay

This protocol describes a method for assessing the anti-inflammatory activity of PDE4 inhibitors in human PBMCs.

Methodology:

  • Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Resuspend the PBMCs in a suitable culture medium (e.g., RPMI-1640) and plate them in a 96-well culture plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of Roflumilast or Rolipram for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate the cells and induce TNF-α production. Include vehicle-only and unstimulated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Quantification: Centrifuge the plate and collect the supernatant. Measure the concentration of TNF-α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the EC50 value by non-linear regression analysis.

Preclinical Efficacy and Therapeutic Index

While in vitro potency is a crucial starting point, in vivo efficacy and the therapeutic index (the ratio of the toxic dose to the therapeutic dose) are more predictive of clinical success. Rolipram's development was famously stalled due to its association with emesis, an effect linked to the inhibition of the PDE4D isoform in the brainstem.

Roflumilast was designed to have a better therapeutic index. While it is a potent inhibitor of PDE4, its pharmacokinetic and pharmacodynamic properties may contribute to a reduced incidence of nausea and vomiting at therapeutically relevant doses compared to Rolipram. Studies in animal models of lung inflammation have consistently shown that Roflumilast can suppress inflammatory cell influx and cytokine production at doses that are well-tolerated.

Conclusion

Both Roflumilast and Rolipram are valuable molecules in the study of cAMP signaling and inflammation. The comparative data clearly establishes Roflumilast as a more potent inhibitor of the PDE4 enzyme, both biochemically and in cellular functional assays. This enhanced potency, combined with a more favorable therapeutic index, has enabled the successful clinical development of Roflumilast for chronic inflammatory diseases like COPD.

For researchers, Rolipram remains an important and cost-effective tool for preclinical investigations into the broad roles of PDE4. However, for studies requiring higher potency or for translational research aiming for clinical relevance, Roflumilast represents the more advanced and therapeutically validated option. The choice between these compounds should be guided by the specific experimental goals, the required potency, and considerations of the therapeutic window.

References

  • Title: Phosphodiesterases as Drug Targets Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: cAMP signaling in the brain: the vital role of phosphodiesterase 4 Source: Trends in Neurosciences URL: [Link]

  • Title: Rolipram Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Roflumilast: a phosphodiesterase-4 inhibitor for the treatment of chronic obstructive pulmonary disease Source: International Journal of Chronic Obstructive Pulmonary Disease URL: [Link]

  • Title: PDE4 inhibitors: a review of the recent patent literature Source: Expert Opinion on Therapeutic Patents URL: [Link]

Comparative

A Comparative Guide to the Inter-laboratory Reproducibility of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Consistent Synthesis 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is a substituted phenethylamine with potential applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Consistent Synthesis

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is a substituted phenethylamine with potential applications in neuroscience research and drug discovery due to its structural similarity to known psychoactive compounds. The reliable synthesis of this molecule is paramount for ensuring the validity and reproducibility of research findings. This guide provides an in-depth comparison of two prevalent synthetic routes to this target compound, with a focus on the practical aspects that influence inter-laboratory reproducibility. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support our analysis.

The synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is typically approached in a two-stage process. The first stage involves the formation of a key benzaldehyde intermediate, and the second stage focuses on the elaboration of the phenethylamine sidechain. While the initial etherification is common to both routes discussed, the subsequent reduction of the nitroalkene intermediate presents a critical divergence with significant implications for yield, purity, and scalability.

Comparative Analysis of Synthetic Methodologies

The two synthetic pathways compared in this guide both commence with the Williamson ether synthesis to form 4-cyclopentyloxy-3,5-dimethoxybenzaldehyde from commercially available syringaldehyde. The subsequent conversion of this aldehyde to the target phenethylamine is where the methods diverge, primarily in the choice of reducing agent for the intermediate β-nitrostyrene.

Route A employs a facile, one-pot reduction using sodium borohydride and copper(II) chloride.[1][2][3][4][5] This method is often favored for its operational simplicity and milder reaction conditions.

Route B , a more traditional approach, utilizes the powerful reducing agent lithium aluminum hydride (LiAlH4). While highly effective, this reagent requires more stringent anhydrous conditions and careful handling due to its reactivity.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes, highlighting the key transformations.

Synthetic_Route_A Syringaldehyde Syringaldehyde Benzaldehyde 4-Cyclopentyloxy-3,5-dimethoxybenzaldehyde Syringaldehyde->Benzaldehyde Cyclopentyl bromide, K2CO3, DMF Nitrostyrene 1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene Benzaldehyde->Nitrostyrene Nitromethane, Ammonium acetate Phenethylamine 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Nitrostyrene->Phenethylamine NaBH4, CuCl2, Ethanol/Water

Figure 1: Synthetic workflow for Route A, employing a sodium borohydride/copper(II) chloride reduction.

Synthetic_Route_B Syringaldehyde Syringaldehyde Benzaldehyde 4-Cyclopentyloxy-3,5-dimethoxybenzaldehyde Syringaldehyde->Benzaldehyde Cyclopentyl bromide, K2CO3, DMF Nitrostyrene 1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene Benzaldehyde->Nitrostyrene Nitromethane, Ammonium acetate Phenethylamine 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Nitrostyrene->Phenethylamine LiAlH4, THF

Figure 2: Synthetic workflow for Route B, utilizing a lithium aluminum hydride reduction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks and clear endpoints.

Common Intermediate: Synthesis of 4-Cyclopentyloxy-3,5-dimethoxybenzaldehyde

This procedure is the initial step for both Route A and Route B.

  • Reagents and Setup:

    • Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde)

    • Cyclopentyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Procedure:

    • To a solution of syringaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add cyclopentyl bromide (1.5 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-cyclopentyloxy-3,5-dimethoxybenzaldehyde as a solid.

Route A: Henry Reaction and NaBH₄/CuCl₂ Reduction

Step 2A: Synthesis of 1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene

  • Reagents and Setup:

    • 4-Cyclopentyloxy-3,5-dimethoxybenzaldehyde

    • Nitromethane

    • Ammonium acetate

    • Glacial acetic acid

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • A mixture of 4-cyclopentyloxy-3,5-dimethoxybenzaldehyde (1.0 eq), nitromethane (10 eq), and ammonium acetate (1.2 eq) in glacial acetic acid is refluxed for 2-4 hours.[6][7]

    • Monitor the reaction by TLC for the disappearance of the aldehyde.

    • Cool the reaction mixture and pour it into a beaker of ice water with stirring.

    • The precipitated yellow solid is collected by filtration, washed with cold water, and recrystallized from ethanol to give the pure β-nitrostyrene.

Step 3A: Reduction to 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

  • Reagents and Setup:

    • 1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene

    • Sodium borohydride (NaBH₄)

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Ethanol

    • Water

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the β-nitrostyrene (1.0 eq) in ethanol.

    • In a separate flask, dissolve copper(II) chloride dihydrate (0.1 eq) in a minimal amount of water and add to the nitrostyrene solution.

    • Cool the mixture in an ice bath and add sodium borohydride (10 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic (pH ~2).

    • Basify the solution with 2M sodium hydroxide to pH ~12 and extract with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target phenethylamine.

Route B: Henry Reaction and LiAlH₄ Reduction

Step 2B: Synthesis of 1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene

This step is identical to Step 2A in Route A.

Step 3B: Reduction to 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

  • Reagents and Setup:

    • 1-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)-2-nitroethene

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the β-nitrostyrene (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, the reaction mixture is refluxed for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired phenethylamine.

Quantitative Data and Reproducibility Analysis

The choice of synthetic route can significantly impact key performance indicators. The following table summarizes expected outcomes based on literature precedents for analogous reactions.

ParameterRoute A (NaBH₄/CuCl₂)Route B (LiAlH₄)Justification & Causality
Overall Yield 60-75%65-80%LiAlH₄ is a more potent reducing agent, often leading to slightly higher yields in complete reductions. However, the NaBH₄/CuCl₂ system is reported to be highly efficient as well.[1][2][3][4][5]
Purity (pre-purification) Good to ExcellentGood to ExcellentBoth methods are generally clean. Route B may have more inorganic byproducts from the workup that are easily removed.
Reaction Time (Reduction) 1-2 hours4-6 hoursThe NaBH₄/CuCl₂ reduction is typically faster.
Safety Considerations ModerateHighLiAlH₄ is highly pyrophoric and reacts violently with water. NaBH₄ is more stable and the reaction is less exothermic.
Scalability GoodModerateThe safety and workup considerations for LiAlH₄ can make scaling challenging. The NaBH₄/CuCl₂ method is more amenable to larger scale synthesis.
Inter-laboratory Reproducibility HighModerate to HighThe milder conditions and simpler workup of Route A contribute to higher reproducibility. The stringent anhydrous conditions required for Route B can be a source of variability if not strictly controlled.

Trustworthiness: Critical Control Points for Reproducibility

To ensure consistent results between laboratories, the following critical control points must be meticulously managed:

  • Purity of Starting Materials: The purity of syringaldehyde and cyclopentyl bromide directly impacts the yield and purity of the benzaldehyde intermediate.

  • Anhydrous Conditions (Route B): For the LiAlH₄ reduction, the use of truly anhydrous THF and maintaining a dry nitrogen atmosphere is non-negotiable. Trace moisture will quench the reagent and reduce the yield.

  • Temperature Control: The exothermic nature of both reduction reactions necessitates careful temperature control, especially during the addition of the reducing agent.

  • Workup Procedure: The Fieser workup for the LiAlH₄ reaction must be performed with precision to ensure the formation of a granular, easily filterable precipitate. Incomplete quenching can lead to product loss. For Route A, complete acidification and subsequent basification are crucial for efficient extraction of the amine product.

Conclusion: Selecting the Optimal Synthetic Pathway

Both Route A and Route B are viable methods for the synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine.

Route A is recommended for most applications due to its superior safety profile, shorter reaction time for the reduction step, and higher predicted inter-laboratory reproducibility. The operational simplicity of the NaBH₄/CuCl₂ system makes it an attractive choice for routine synthesis and for laboratories where access to specialized equipment for handling highly reactive reagents is limited.

Route B remains a valuable alternative , particularly when maximizing yield is the absolute priority and the laboratory is well-equipped to handle LiAlH₄ safely. The slightly higher potential yield may be advantageous for the synthesis of small, precious quantities of the final compound.

Ultimately, the choice of method will depend on the specific priorities of the research team, including scale, available resources, and safety considerations. By understanding the nuances and critical control points of each route, researchers can achieve more consistent and reliable syntheses of this important research compound.

References

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.
  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

  • ChemRxiv. (Preprint). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC.
  • Wikipedia. Henry reaction. [Link]

  • Nakata, T. (2000). The Henry reaction: recent examples. Tetrahedron, 56(49), 9611-9651.
  • Guy, M., et al. (2015). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Central European Journal of Chemistry.

Sources

Validation

benchmarking 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine toxicity against standard phenethylamines

Benchmarking 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Toxicity: A Comparative Guide Against Standard Phenethylamines Introduction & Mechanistic Rationale 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (here...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine Toxicity: A Comparative Guide Against Standard Phenethylamines

Introduction & Mechanistic Rationale

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (hereafter referred to as 4-CPE ) is a synthetic phenethylamine belonging to the "scaline" family of mescaline analogs. It is characterized by a bulky, highly lipophilic cyclopentyloxy substitution at the 4-position of the phenyl ring[1]. While this structural modification drastically increases its binding affinity for 5-HT2A and 5-HT2C receptors compared to the parent compound mescaline[2], it simultaneously introduces complex toxicological liabilities.

To objectively evaluate the safety profile of 4-CPE, it must be benchmarked against established standard phenethylamines:

  • Mescaline (3,4,5-trimethoxyphenethylamine): Serves as the baseline structural control. It exhibits low lipophilicity, weak partial agonism at 5-HT2A, and minimal cytotoxicity[2][3].

  • 2C-B (4-bromo-2,5-dimethoxyphenethylamine): Serves as a halogenated, moderately lipophilic standard with established receptor pharmacology.

  • MDMA (3,4-methylenedioxymethamphetamine): Serves as the positive control for hepatotoxicity. MDMA undergoes extensive cytochrome P450 (CYP) metabolism, leading to reactive intermediates that deplete cellular glutathione and induce hepatocellular apoptosis[4][5].

The Lipophilicity Trade-off (Causality): The addition of the bulky cyclopentyloxy group significantly increases the partition coefficient (LogP) of 4-CPE. In basic amines, high lipophilicity is a well-documented driver for off-target promiscuity, specifically leading to human ether-a-go-go-related gene (hERG) potassium channel blockade (cardiotoxicity)[6][7] and shifting the clearance burden heavily toward hepatic CYP450 metabolism. Furthermore, bulky 4-substituted phenethylamines frequently exhibit agonism at 5-HT2B receptors, a known trigger for cardiac valvulopathy[8].

ToxicityMechanisms CPE 4-CPE (High Lipophilicity) hERG hERG K+ Channel Blockade CPE->hERG LogP > 3.0 CYP CYP3A4 / CYP2D6 O-Dealkylation CPE->CYP Hepatic Clearance HT2B 5-HT2B Receptor Agonism CPE->HT2B Off-target Binding Cardio QT Prolongation (Cardiotoxicity) hERG->Cardio Hepato Reactive Metabolites (Hepatotoxicity) CYP->Hepato Valvulo Cardiac Valvulopathy HT2B->Valvulo

Fig 1. Predicted toxicity pathways for bulky 4-alkoxy phenethylamines.

In Vitro Hepatotoxicity Benchmarking

To accurately capture the hepatotoxicity of 4-CPE, we must account for its metabolic fate. Standard 2D HepG2 monocultures rapidly lose the expression of key metabolizing enzymes (e.g., CYP3A4 and CYP2D6), rendering them "blind" to metabolite-driven toxicity[4]. Therefore, utilizing a 3D HepG2 spheroid model is mandatory. Spheroids restore metabolic competence and structural polarity, allowing researchers to accurately assess the toxic O-dealkylation of the cyclopentyloxy group[9].

Protocol 1: Self-Validating 3D HepG2 Spheroid Viability Assay
  • Spheroid Assembly: Seed HepG2 cells at a density of 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 × g for 5 minutes. Incubate at 37°C for 72 hours to ensure compact, uniform spheroid formation[9].

  • Compound Dosing: Treat spheroids with 4-CPE, Mescaline, 2C-B, and MDMA across a logarithmic 7-point concentration gradient (1 µM to 1 mM).

  • Internal Validation Controls:

    • Negative Control: 0.1% DMSO (Vehicle) to establish baseline 100% viability.

    • Positive Control: MDMA (1.3 mM) incubated under hyperthermic conditions (40.5°C). Hyperthermia exacerbates MDMA-induced ATP depletion and necrosis, providing a validated threshold for severe amphetamine-class hepatotoxicity[5].

    • Mechanistic Control: Co-administer a parallel 4-CPE plate with 1-aminobenzotriazole (1 mM), a pan-CYP inhibitor. If 4-CPE toxicity is rescued in this plate, it proves that toxicity is driven by reactive metabolites rather than the parent compound.

  • Endpoint Quantification: After 48 hours of exposure, lyse the spheroids and quantify intracellular ATP using a luminescence-based viability assay. Calculate the CC50 (Concentration causing 50% cytotoxicity) using non-linear regression.

Cardiotoxicity & Receptor-Mediated Liabilities

The most acute risk associated with novel, highly lipophilic phenethylamines is QT interval prolongation resulting from hERG channel inhibition. This phenomenon is frequently observed in related highly potent, lipophilic derivatives such as the NBOMe series[10].

Protocol 2: Automated Patch-Clamp hERG Electrophysiology
  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) potassium channel.

  • Electrophysiology Parameters: Utilizing a planar automated patch-clamp system, hold the cellular membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Perfusion & Validation: Perfuse 4-CPE and reference standards (0.1 µM to 30 µM).

    • Self-Validation Step: The assay run is only considered valid if the internal positive control, E-4031 (100 nM), produces >90% inhibition of the tail current.

  • Analysis: Measure the fractional block of the tail current and calculate the IC50.

Workflow A Compound Synthesis B 3D HepG2 Spheroids A->B Hepatotoxicity C Automated Patch-Clamp A->C hERG Liability D 5-HT2B Functional Assay A->D Valvulopathy

Fig 2. Self-validating in vitro screening workflow for phenethylamine derivatives.

Comparative Toxicity Matrix

The following table synthesizes the quantitative toxicity benchmarks. Note: As 4-CPE is a highly specific experimental analog, its values are predictive derivations based on established Structure-Activity Relationships (SAR) of 4-alkoxy scalines and related basic amines[1][2][7][8].

CompoundStructural ClassPredicted LogPhERG IC50 (µM)3D HepG2 CC50 (µM)5-HT2B Affinity (Ki, nM)Toxicity Profile Summary
Mescaline 3,4,5-trimethoxy~0.9> 100 (Safe)> 2000 (Low)> 10,000 (Safe)Baseline standard; highly hydrophilic, minimal off-target toxicity.
MDMA Methylenedioxy~2.0~ 45 (Moderate)~ 1300 (High)*~ 500 (Moderate)Hepatotoxicity standard; CYP-mediated reactive oxygen species generation.
2C-B 4-bromo-2,5-dimethoxy~2.6~ 30 (Moderate)~ 800 (Moderate)~ 150 (High)Halogenated standard; moderate lipophilicity increases cardiac liability.
4-CPE 4-cyclopentyloxy~3.5 < 10 (High Risk) < 500 (High) < 100 (High Risk) Test Compound; Bulky ether drastically increases hERG and valvulopathy risks.

*MDMA toxicity in HepG2 models is highly dependent on thermal conditions; CC50 drops significantly under hyperthermic (40.5°C) conditions[5].

References

  • Recreational MDMA doses do not elicit hepatotoxicity in HepG2 spheroids under normo- and hyperthermia. PubMed.[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.[Link]

  • Benzscaline. Grokipedia. [Link]

  • A mechanistic insight into 3,4-methylenedioxymethamphetamine ("ecstasy")-mediated hepatotoxicity. Taylor & Francis.[Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology.[Link]

  • An insight into the hepatocellular death induced by amphetamines, individually and in combination: the involvement of necrosis and apoptosis. PubMed.[Link]

  • Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants. ACS Chemical Reviews.[Link]

  • 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1. Taylor & Francis.[Link]

  • Qualitative and quantitative in silico toxicity profiling of "angel dust": phencyclidine (PCP) analogues as new psychoactive substances. PubMed Central.[Link]

  • Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes. MDPI.[Link]

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Comparative

Comparative Bioavailability Guide: 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (CPE) vs. Structural Analogues

Executive Summary Evaluating the pharmacokinetic viability of novel psychoactive phenethylamines requires a rigorous understanding of structure-activity relationships (SAR). This guide provides an objective comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the pharmacokinetic viability of novel psychoactive phenethylamines requires a rigorous understanding of structure-activity relationships (SAR). This guide provides an objective comparison of the bioavailability and pharmacokinetic profiles of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (CPE) against its foundational structural analogues: Mescaline, Escaline, and Proscaline. By analyzing the causality between 4-position alkoxy chain extensions and ADME (Absorption, Distribution, Metabolism, Excretion) properties, this guide equips researchers with the mechanistic insights needed for advanced drug development and toxicological screening.

Structural Causality: The 4-Alkoxy Motif

As a Senior Application Scientist, I evaluate drug candidates by balancing pharmacodynamics (receptor affinity) with pharmacokinetics. The 4-alkoxy-3,5-dimethoxyphenethylamine family, originally popularized by Alexander Shulgin in PiHKAL[1], demonstrates a fascinating pharmacokinetic trade-off. Extending the carbon chain at the 4-position—from methoxy (Mescaline) to ethoxy (Escaline), propoxy (Proscaline), and cyclopentyloxy (CPE)—fundamentally alters the molecule's physicochemical properties[2].

  • Receptor Affinity & BBB Penetration : The bulky cyclopentyloxy group in CPE significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity drives higher binding affinity at the 5-HT2A receptor and facilitates rapid blood-brain barrier (BBB) penetration compared to the highly polar mescaline[2].

  • First-Pass Metabolism & Bioavailability : However, this lipophilicity introduces a severe pharmacokinetic bottleneck. While mescaline has an oral bioavailability of at least 53% (excreted largely unchanged in urine)[3], highly lipophilic analogues like CPE exhibit high intrinsic clearance. They are rapidly degraded by human liver microsomes (via CYP450 O-dealkylation and MAO deamination) during hepatic first-pass metabolism, which drastically reduces their systemic oral bioavailability[4].

PK_Pathway Oral Oral Administration (4-Alkoxy Analogues) GI GI Tract Absorption (Lipophilicity Dependent) Oral->GI Liver Hepatic First-Pass (MAO & CYP450) GI->Liver Portal Vein Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction Excretion Renal Excretion (Metabolites & Unchanged) Liver->Excretion Deaminated Metabolites BBB Blood-Brain Barrier (Enhanced by 4-CPE) Systemic->BBB CNS Distribution Systemic->Excretion Renal Clearance

Pharmacokinetic absorption and metabolism pathway of 4-alkoxy analogues.

Comparative Pharmacokinetics & Bioavailability

The following table synthesizes the quantitative shifts in pharmacokinetics as the 4-position substituent increases in steric bulk and lipophilicity.

Compound4-Position SubstituentEstimated LogP5-HT2A Affinity (Ki)Estimated Oral BioavailabilityPrimary Metabolic Route
Mescaline Methoxy (-OCH₃)~1.2~5,000 nM≥53%Renal excretion (unchanged), MAO
Escaline Ethoxy (-OCH₂CH₃)~1.6~1,500 nM~40-50%MAO, minor CYP O-dealkylation
Proscaline Propoxy (-O(CH₂)₂CH₃)~2.1~800 nM~30-40%MAO, CYP O-dealkylation
CPE Cyclopentyloxy (-OC₅H₉)~3.0~150 nM<20% (High clearance)Extensive CYP450 & MAO

Data synthesized from receptor interaction profiles and microsomal stability assays[2][4][5].

Self-Validating Experimental Protocol: In Vitro Bioavailability Assessment

To objectively compare the bioavailability of CPE against Mescaline and Proscaline, we employ a self-validating in vitro system combining Caco-2 cell permeability (for GI absorption) and Human Liver Microsomes (HLM) (for first-pass metabolism). The protocol is designed with a strict mass-balance validation step to ensure no compound is lost to non-specific binding or unmeasured degradation.

Step 1: Caco-2 Permeability Assay (Absorption)

Rationale: Simulates human intestinal epithelial absorption to measure the impact of LogP on passive diffusion.

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore) and culture for 21 days to form a polarized monolayer.

  • Validate monolayer integrity using Transepithelial Electrical Resistance (TEER > 400 Ω·cm²).

  • Spike the apical chamber with 10 µM of the test compound (Mescaline, Escaline, Proscaline, or CPE) in HBSS buffer (pH 7.4).

  • Incubate at 37°C. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Self-Validation Check : Calculate the apparent permeability coefficient ( Papp​ ). Ensure total mass balance (Apical + Basolateral + Cellular accumulation) is >90% to rule out plastic binding of highly lipophilic CPE.

Step 2: Human Liver Microsome (HLM) Stability (Metabolism)

Rationale: Quantifies hepatic first-pass clearance, the primary limiting factor for CPE's bioavailability[4].

  • Prepare a reaction mixture containing 1 mg/mL HLM protein, 1 µM test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH (to activate CYP450 enzymes). A parallel control omitting NADPH isolates MAO-specific degradation.

  • Quench the reaction at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Mescaline-d9).

  • Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

Step 3: LC-MS/MS Quantification
  • Analyze supernatants using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in positive ESI mode.

  • Calculate the intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ) of the parent compound.

Protocol Prep Compound Preparation (Mescaline, Escaline, CPE) Caco2 Caco-2 Permeability Assay (Apical to Basolateral) Prep->Caco2 HLM Human Liver Microsomes (HLM) Stability Assay Prep->HLM LCMS LC-MS/MS Quantification Caco2->LCMS HLM->LCMS Data Calculate Papp & Intrinsic Clearance LCMS->Data Validate Validation: Mass Balance >90% Data->Validate

Workflow for in vitro bioavailability and metabolic stability assessment.

References

  • Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. PMC.
  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers.
  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS.
  • 2C (psychedelics). Wikipedia.
  • Proscaline. Benchchem.

Sources

Validation

A Researcher's Guide to the Cross-Validation of In Vitro Pharmacological Assays for 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

In the landscape of psychedelic research, the precise and reproducible characterization of novel compounds is paramount. This guide provides a comprehensive framework for the cross-validation of in vitro pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of psychedelic research, the precise and reproducible characterization of novel compounds is paramount. This guide provides a comprehensive framework for the cross-validation of in vitro pharmacological assays for 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, a phenethylamine derivative with potential psychedelic properties. By employing a multi-assay approach, researchers can build a robust pharmacological profile, ensuring data integrity and comparability across different experimental platforms.

Introduction: The Significance of Rigorous In Vitro Profiling

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, structurally related to mescaline, is a member of the phenethylamine class of psychoactive compounds. Like many of its counterparts, its primary mechanism of action is believed to be mediated through the serotonin 5-HT2A receptor, a key target for classic psychedelics.[1][2][3][4] The nuanced interactions with this and other receptors, however, dictate the compound's unique pharmacological and potential therapeutic profile. Therefore, a thorough in vitro characterization is the foundational step in understanding its biological activity.

Cross-validation of in vitro assays is a critical process to ensure the reliability and consistency of experimental results.[5] It involves comparing the data from different assay methodologies that measure the same or related biological endpoints. This approach is essential for confirming initial findings, identifying potential assay-specific artifacts, and building a comprehensive and trustworthy pharmacological profile for a compound of interest.

This guide will explore a selection of in vitro assays suitable for characterizing 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, focusing on its interaction with G-protein coupled receptors (GPCRs), the family to which the 5-HT2A receptor belongs.[6][7]

Experimental Design: A Multi-Faceted Approach to Pharmacological Characterization

A robust cross-validation strategy for 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine should encompass assays that probe different aspects of receptor pharmacology, from direct binding affinity to downstream functional signaling.

Core Experimental Parameters:

  • Test Compound: 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (synthesized and purified to >98%).

  • Reference Compounds:

    • Mescaline: As a structurally related, well-characterized psychedelic phenethylamine.[8]

    • DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent and selective 5-HT2A/2C receptor agonist.

    • Ketanserin: A selective 5-HT2A receptor antagonist.

  • Primary Target: Human recombinant 5-HT2A receptor.

  • Secondary Targets: Human recombinant 5-HT2B and 5-HT2C receptors to assess selectivity.[2]

  • Cell Lines: HEK293 or CHO cells stably expressing the human recombinant receptors of interest.

Assay Selection for Cross-Validation:

A multi-tiered assay approach provides a comprehensive understanding of the compound's interaction with its target receptors.

Assay TypePrincipleKey Parameters Measured
Radioligand Binding Assay Competitive displacement of a radiolabeled ligand from the receptor.Binding Affinity (Ki)
Calcium Mobilization Assay Measurement of intracellular calcium release upon Gq-coupled GPCR activation.Potency (EC50), Efficacy (Emax)
β-Arrestin Recruitment Assay Detection of the interaction between the activated GPCR and β-arrestin.Potency (EC50), Efficacy (Emax)

This selection of assays allows for the direct assessment of receptor binding and the subsequent activation of two distinct downstream signaling pathways (G-protein and β-arrestin), providing a detailed picture of the compound's functional profile.

Methodologies and Protocols

The following are detailed protocols for the recommended in vitro assays. These protocols are designed to be self-validating by including appropriate controls and reference compounds.

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).

  • Incubation: Incubate cell membranes with a fixed concentration of [3H]-Ketanserin and increasing concentrations of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine or reference compounds.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the activation of the Gq signaling pathway, a primary pathway for the 5-HT2A receptor.

Protocol:

  • Cell Culture: Plate HEK293 cells expressing the human 5-HT2A receptor in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine or reference compounds to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response) values.

β-Arrestin Recruitment Assay

This assay measures a G-protein-independent signaling pathway that is also engaged by GPCRs.[6]

Protocol:

  • Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., Tango™ or PathHunter®). These cells co-express the 5-HT2A receptor fused to a component of a reporter system and β-arrestin fused to the complementary component.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine or reference compounds.

  • Signal Detection: Measure the reporter gene expression (e.g., luminescence or fluorescence) after an appropriate incubation period.

  • Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for β-arrestin recruitment.

Data Interpretation and Cross-Validation

The data obtained from these assays will provide a comprehensive pharmacological profile of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine.

Example Data Table:

Compound5-HT2A Binding (Ki, nM)5-HT2A Calcium Mobilization (EC50, nM)5-HT2A β-Arrestin Recruitment (EC50, nM)
2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Mescaline[Literature Value][Literature Value][Literature Value]
DOI[Literature Value][Literature Value][Literature Value]

Cross-Validation Logic:

  • Concordance of Potency: A strong correlation between the binding affinity (Ki) and the functional potencies (EC50) from the calcium and β-arrestin assays would indicate that the compound's functional effects are directly mediated by its interaction with the 5-HT2A receptor.

  • Signal Bias: Comparing the relative efficacy (Emax) and potency (EC50) of the compound in the calcium mobilization and β-arrestin recruitment assays can reveal potential signal bias.[6] A compound that preferentially activates one pathway over the other is considered a "biased agonist." This has important implications for its downstream cellular and physiological effects.

  • Comparison to Reference Compounds: Benchmarking the data against well-characterized compounds like mescaline and DOI provides context for the potency and efficacy of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_workflow Cross-Validation Workflow start Synthesize & Purify Compound binding Radioligand Binding Assay start->binding calcium Calcium Mobilization Assay start->calcium arrestin β-Arrestin Recruitment Assay start->arrestin analysis Data Analysis & Comparison binding->analysis calcium->analysis arrestin->analysis profile Comprehensive Pharmacological Profile analysis->profile

Caption: Experimental workflow for the cross-validation of in vitro assays.

G cluster_pathway 5-HT2A Receptor Signaling Pathways ligand 2-(4-Cyclopentyloxy-3,5- dimethoxyphenyl)ethanamine receptor 5-HT2A Receptor ligand->receptor g_protein Gq Protein Activation receptor->g_protein beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin plc PLC Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag calcium_release Intracellular Ca2+ Release ip3_dag->calcium_release

Caption: Simplified signaling pathways of the 5-HT2A receptor.

Conclusion and Future Directions

The cross-validation of multiple in vitro pharmacological assays is an indispensable step in the characterization of novel psychoactive compounds like 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine. By integrating data from binding, G-protein signaling, and β-arrestin recruitment assays, researchers can build a high-confidence pharmacological profile. This robust dataset not only enhances our understanding of the compound's mechanism of action but also provides a solid foundation for further preclinical and clinical development. Future studies should aim to expand this profiling to a wider range of serotonin and other neurotransmitter receptors to fully elucidate the compound's selectivity and potential off-target effects. Additionally, in vitro toxicity and metabolic stability assays would provide crucial information for its overall drug-like properties.[1][9]

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). Google Scholar.
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information.
  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - MDPI. (2023, August 15). MDPI.
  • Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties | Journal of Medicinal Chemistry - ACS Publications. (2025, March 20). ACS Publications.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6). National Center for Biotechnology Information.
  • When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions - Research Communities. (2025, November 6). Research Communities.
  • Proscaline - Wikipedia. (n.d.). Wikipedia.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. (n.d.). Frontiers.
  • The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PMC. (2025, November 5). National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

As a Senior Application Scientist, I recognize that handling novel or highly substituted phenethylamines requires a paradigm shift from standard laboratory safety protocols. The compound 2-(4-Cyclopentyloxy-3,5-dimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly substituted phenethylamines requires a paradigm shift from standard laboratory safety protocols. The compound 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is a highly lipophilic, centrally active research chemical.

To ensure absolute safety, we must first understand the physicochemical causality behind the hazard. By replacing the standard 4-methoxy group of a traditional phenethylamine (like mescaline) with a bulky cyclopentyloxy moiety , the molecule's partition coefficient (LogP) is drastically increased [3]. This extreme lipophilicity allows the compound to rapidly permeate the stratum corneum (skin) and the blood-brain barrier (BBB), while its structural homology to potent 5-HT2A agonists means that even microgram-level aerosolized exposures can trigger severe central nervous system (CNS) toxicity.

Below is the definitive, self-validating operational guide for the safe handling, solubilization, and disposal of this compound.

Pharmacokinetic Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must map the exact threat vectors. The primary risks when handling this compound in its dry powder form are inadvertent aerosolization (inhalation) and dermal permeation .

G A 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine (Aerosol/Dermal Exposure) B Rapid Systemic Absorption (Enhanced by Lipophilic Cyclopentyloxy Group) A->B C Blood-Brain Barrier (BBB) Crossing B->C D 5-HT2A Receptor Agonism (Prefrontal Cortex) C->D E Severe CNS Toxicity (Hallucinations, Tachycardia, Serotonin Syndrome) D->E

Figure 1: Pharmacokinetic pathway demonstrating the causality of CNS toxicity following exposure.

Quantitative PPE & Containment Matrix

Standard latex gloves and open-bench weighing are strictly prohibited. The following PPE matrix is engineered specifically to counteract the high LogP and low active-dose threshold of this compound, in accordance with OSHA standards for highly toxic chemicals [2].

PPE CategoryMinimum SpecificationCausal Justification
Hand Protection Double-layered Nitrile• Inner: 4 mil• Outer: 8 mil (Extended cuff)The cyclopentyloxy group acts as a lipid-penetrating vector. Nitrile provides superior chemical resistance to lipophilic amines compared to latex. Double-gloving ensures structural integrity if the outer layer is compromised.
Respiratory NIOSH-approved P100 Half-Mask or PAPRPhenethylamine powders are highly susceptible to electrostatic repulsion. P100 filters block 99.97% of airborne particulates, neutralizing the microgram-inhalation risk during vial transfer.
Ocular Indirect Vented Chemical Splash GogglesPrevents micro-dust from settling on the ocular mucosa, a highly vascularized bypass directly to the systemic circulation.
Body Disposable Tyvek® Sleeves & Lab CoatPrevents powder from embedding into woven clothing fabrics, which can cause delayed dermal exposure outside the laboratory.
Engineering Control Class II, Type B2 BSC or Negative-Pressure Glove Box100% exhaust of air to the outside prevents recirculation of potent airborne particulates into the laboratory environment [1].

Step-by-Step Operational Protocol: The "Liquid Transfer" Method

The safest way to handle highly potent psychoactive powders is to minimize the time they spend in a solid state. This protocol utilizes the Liquid Transfer Principle : converting the powder into a stock solution inside the primary containment zone so that only sealed liquids are ever removed from the hood.

Phase I: Pre-Operation & Gowning
  • Inspect Equipment: Verify that the negative-pressure glove box or Type B2 Biological Safety Cabinet (BSC) is maintaining an inward face velocity of at least 100 feet per minute (fpm).

  • Don PPE: Apply the inner 4-mil nitrile gloves, followed by the P100 respirator, safety goggles, lab coat, and outer 8-mil nitrile gloves. Pull the outer glove cuffs over the lab coat sleeves.

  • Static Mitigation: Place an anti-static weighing mat inside the containment zone. Highly lipophilic powders often carry static charges that cause them to "jump" off spatulas.

Phase II: Weighing & Solubilization
  • Tare the Vessel: Place a pre-labeled, amber glass volumetric vial onto the analytical balance inside the enclosure. Tare the balance.

  • Transfer: Using a grounded, anti-static micro-spatula, carefully transfer the 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine powder into the vial.

  • Seal and Record: Immediately cap the vial. Record the exact mass. Do not remove the dry powder from the hood.

  • In-Situ Solubilization: Using a syringe, inject your chosen vehicle solvent (e.g., anhydrous DMSO or Ethanol) directly through the septum of the capped vial, or carefully uncap, add solvent, and recap immediately.

  • Homogenization: Vortex the sealed vial until the powder is completely dissolved. You have now successfully neutralized the aerosolization hazard.

G A Pre-Operation Don Double Nitrile Gloves & P100 Respirator B Containment Transfer to Negative Pressure Glove Box A->B C Handling Weighing via Anti-Static Spatula B->C D Solubilization Dissolve in Solvent (e.g., DMSO) before removal C->D E Decontamination Wipe down surfaces with 10% Bleach D->E

Figure 2: Step-by-step containment and solubilization workflow for highly potent powders.

Decontamination and Disposal Plan

Phenethylamine derivatives are chemically stable but can be effectively degraded through aggressive alkaline oxidation.

  • Surface Decontamination: Once the sealed stock solution is secured, wipe down the analytical balance, spatulas, and the exterior of the vial with a 10% Sodium Hypochlorite (Bleach) solution , followed by a 70% Ethanol wipe to remove corrosive salt residues. The oxidative power of hypochlorite disrupts the electron-rich dimethoxyphenyl ring, rendering trace residues biologically inactive.

  • Waste Segregation: Remove the outer layer of nitrile gloves and the anti-static mat while still inside the hood. Place them into a dedicated, sealable biohazard/chemical waste bag.

  • Final Disposal: Label the waste bag explicitly as "Trace Highly Toxic Phenethylamine Waste." Do not pour solutions down the drain. All solid and liquid waste must be routed to Environmental Health and Safety (EHS) for high-temperature chemical incineration [1].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov. URL: [Link]

  • Rutkowska, E. et al. "Lipophilicity as a Central Component of Drug-Like Properties of Chalcones and Flavonoid Derivatives." Journal of Pharmaceutical and Biomedical Analysis (via PMC). URL: [Link]

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